Dimethylaminoborane
Description
Properties
CAS No. |
1838-13-7 |
|---|---|
Molecular Formula |
C2H6BN |
Molecular Weight |
54.89 g/mol |
InChI |
InChI=1S/C2H6BN/c1-4(2)3/h1-2H3 |
InChI Key |
YPTUAQWMBNZZRN-UHFFFAOYSA-N |
SMILES |
[B]N(C)C |
Canonical SMILES |
[B]N(C)C |
Other CAS No. |
74-94-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dimethylaminoborane (DMAB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of dimethylaminoborane (DMAB), a versatile reducing agent with applications in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the procedural workflows.
Synthesis of this compound
The synthesis of this compound primarily involves the reaction of a borohydride salt, typically sodium borohydride, with a dimethylammonium salt. The dimethylammonium salt can be introduced directly or generated in situ by the reaction of dimethylamine with an acid.
Synthesis via Reaction of Sodium Borohydride with Dimethylamine Hydrochloride
A common and straightforward method for the synthesis of DMAB is the reaction between sodium borohydride and dimethylamine hydrochloride.
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (NaBH₄) and dimethylamine hydrochloride ((CH₃)₂NH·HCl) in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether, in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Control the reaction temperature, typically between 5-15°C, using an ice bath.
-
Allow the reaction to proceed with vigorous stirring for a period of 2 to 4 hours. The reaction produces this compound, sodium chloride (NaCl), and hydrogen gas (H₂).[1]
-
Monitor the reaction for the cessation of hydrogen gas evolution, which indicates the completion of the reaction.
-
Upon completion, the reaction mixture will be a slurry containing the dissolved DMAB product and precipitated sodium chloride.
Synthesis via In Situ Generation of Dimethylammonium Salts
An alternative approach involves the in situ generation of the dimethylammonium salt by introducing an acid to a mixture of sodium borohydride and dimethylamine. This method avoids the handling of solid dimethylamine hydrochloride.
Experimental Protocol using Acetic Acid:
-
Suspend sodium borohydride (0.5 mole) in dimethylamine (93 ml) in a reaction flask and heat the mixture to reflux (approximately 9°C).[2]
-
Prepare a solution of acetic acid (0.5 mole) in toluene (90 ml).[2]
-
Add the acetic acid solution dropwise to the stirred sodium borohydride suspension over a period of one hour.[2]
-
Continue stirring the reaction mixture. The temperature will typically rise to around 30°C as the reaction reaches completion, which usually takes about two hours.[2]
-
The final mixture will contain the DMAB product, sodium acetate, and the toluene/dimethylamine solvent system.
Experimental Protocol using Sulfuric Acid:
-
Suspend sodium borohydride (0.1 mole) in dimethylamine (60 ml) at 0°C in a reaction flask.
-
Prepare a solution of 98% sulfuric acid (0.05 mole) in ethylene glycol dimethyl ether (100 ml).
-
Add the sulfuric acid solution dropwise to the cooled and stirred sodium borohydride suspension over 15 minutes. The temperature of the reaction mixture may increase to around 22-29°C.
-
Allow the reaction to proceed for approximately 2 hours, during which dimethylamine will boil under reflux.
Synthesis Data Comparison
| Synthesis Method | Reactants | Solvent(s) | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity (%) |
| Dimethylamine Hydrochloride | NaBH₄, (CH₃)₂NH·HCl | Tetrahydrofuran | 5 - 15 | 2 - 4 | Not Specified | 85 - 99.5[1] |
| In situ (Acetic Acid) | NaBH₄, Acetic Acid | Dimethylamine, Toluene | 9 - 30 | 2 | 98[2] | Not Specified |
| In situ (Sulfuric Acid) | NaBH₄, H₂SO₄ | Dimethylamine, Ethylene Glycol Dimethyl Ether | 0 - 29 | 2 | 88.3[2] | Not Specified |
Purification of this compound
Following synthesis, the crude this compound product requires purification to remove byproducts, unreacted starting materials, and solvents. The primary purification methods include filtration, distillation/solvent removal, recrystallization, and sublimation.
Work-up and Initial Purification
The initial work-up of the reaction mixture typically involves the separation of the soluble DMAB product from insoluble salt byproducts.
Experimental Protocol for Post-Synthesis Filtration:
-
After the reaction is complete, cool the reaction slurry to a reduced temperature (e.g., -10°C) to minimize the solubility of the salt byproduct.[2]
-
Filter the cold suspension through a Büchner funnel or a similar filtration apparatus.
-
Wash the filter cake with a small amount of cold solvent to recover any entrained DMAB.
-
The filtrate contains the dissolved this compound.
Experimental Protocol for Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent(s) under reduced pressure using a rotary evaporator. For reactions involving dimethylamine, gentle heating (e.g., up to 70°C) may be applied to facilitate its removal.[2]
-
The remaining residue is the crude this compound solid.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. For this compound, a systematic solvent screen would be necessary to identify an optimal solvent or solvent pair.
General Experimental Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of a small amount of crude DMAB in various solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the DMAB when hot but not when cold. Common solvents to screen include ethers (e.g., diethyl ether, THF), hydrocarbons (e.g., hexane, toluene), and alcohols (e.g., isopropanol). Solvent mixtures, such as ethyl acetate/hexane or methanol/water, can also be effective.
-
Dissolution: In a flask, dissolve the crude DMAB in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Sublimation
Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The gaseous product then crystallizes on a cold surface. This method can be particularly effective for purifying amine-borane adducts.
General Experimental Protocol for Sublimation:
-
Place the crude this compound in a sublimation apparatus.
-
Heat the apparatus gently under vacuum. The optimal temperature and pressure will need to be determined empirically but will be below the melting and decomposition temperatures of DMAB.
-
The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.
-
Once the sublimation is complete, carefully remove the purified crystals from the cold finger.
Visualized Workflows
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Purification of this compound
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylaminoborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB), also known as borane-dimethylamine complex, is a versatile and highly reactive amine-borane adduct with the chemical formula (CH₃)₂NH·BH₃. It is a white, crystalline solid at room temperature and has garnered significant interest in various fields of chemical synthesis and materials science.[1] Its utility as a reducing agent, a precursor in chemical vapor deposition, and its potential as a hydrogen storage material make a thorough understanding of its physical and chemical properties essential for its safe and effective application.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key reaction pathways and workflows.
Physical Properties
This compound is a white to off-white or yellowish crystalline solid or granular powder with a characteristic amine-like odor.[1][5][6] It is sensitive to both air and moisture, necessitating careful handling under inert atmospheric conditions to prevent degradation.[1][5][7][8]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂H₁₀BN | [1][5][9] |
| Molecular Weight | 58.92 g/mol | [1][3][5] |
| Appearance | White to yellow/off-white crystalline solid, flakes, or granules | [1][2][5] |
| Melting Point | 36 °C (lit.) | [1][5][9] |
| Boiling Point | 59-65 °C at 12 mmHg | [1][5][9] |
| Density | 0.69 g/cm³ | [1][5][9] |
| Solubility in Water | 125 g/L at 20 °C | [1][7] |
| Flash Point | 43 °C (110 °F) | [1][5][9] |
| Vapor Pressure | <5 hPa at 20 °C | [5][10] |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the hydridic nature of the B-H bonds, making it an effective reducing agent.[11][12] It is stable under anhydrous and anaerobic conditions but reacts with water and is incompatible with strong oxidizing agents, acids, and halogens.[1][5][8]
Stability and Decomposition
DMAB is air and moisture-sensitive.[1][5] Contact with water leads to hydrolysis, releasing flammable hydrogen gas.[1][5] Thermal decomposition of this compound can be complex. When heated, it undergoes dehydrocoupling to form the cyclic dimer, [(CH₃)₂N-BH₂]₂, and hydrogen gas.[2][13] At higher temperatures, further decomposition can occur, leading to the formation of boron nitride-based materials.[14]
Reactivity Profile
-
Reducing Agent: DMAB is widely used as a reducing agent in organic synthesis and for the electroless plating of metals.[1][2] It can selectively reduce aldehydes and ketones to their corresponding alcohols.[13]
-
Electroless Plating: It serves as a reducing agent in the electroless deposition of metals such as nickel, copper, and cobalt, forming metal-boron alloys.[6][15][16][17][18]
-
Dehydrocoupling: In the presence of catalysts, such as rhodium or rhenium complexes, DMAB undergoes dehydrocoupling to release hydrogen gas and form B-N bonded oligomers or polymers.[10][19][20][21][22]
-
Hydrolysis: DMAB reacts with water to produce dimethylamine, boric acid, and hydrogen gas. This reaction can be catalyzed by various metals.
Experimental Protocols
Given the air and moisture sensitivity of this compound, all experimental procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[8][23][24][25][26] All glassware must be rigorously dried prior to use.[8][27]
General Workflow for Handling Air-Sensitive this compound
The following diagram illustrates a typical workflow for handling DMAB and setting up a reaction under inert conditions using a Schlenk line.
Caption: General workflow for handling air-sensitive DMAB.
Determination of Melting Point
-
Sample Preparation: Inside a glovebox, finely grind a small amount of this compound. Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Seal the capillary tube with a small amount of grease or by flame-sealing under an inert atmosphere if possible. Place the sealed capillary tube into a standard melting point apparatus.
-
Measurement: Heat the sample rapidly to about 10-15 °C below the expected melting point (36 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point (Micro Method)
Due to the relatively low boiling point and sensitivity of DMAB, a micro-boiling point determination using a Thiele tube is appropriate.
-
Sample Preparation: Inside a glovebox, add approximately 0.5 mL of molten this compound (gently warmed above 36 °C) to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
-
Measurement: Heat the arm of the Thiele tube gently with a micro-burner. A stream of bubbles will emerge from the capillary tube. When a steady stream is observed, remove the heat.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature. Note the atmospheric pressure.
Determination of Solubility
-
Solvent Preparation: Use anhydrous solvents. For aqueous solubility, use deoxygenated water.
-
Sample Preparation: In a glovebox, accurately weigh a series of small, known amounts of this compound into separate vials.
-
Measurement: To each vial, add a precise volume of the desired solvent (e.g., 1.0 mL). Seal the vials and stir at a constant temperature (e.g., 20 °C).
-
Data Analysis: Observe the vials to determine the maximum amount of DMAB that completely dissolves in the given volume of solvent. Express solubility in g/L.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples in an inert atmosphere glovebox or using a Schlenk line.[1][2][9] Dissolve 5-10 mg of DMAB in a deuterated solvent that has been dried over molecular sieves. Transfer the solution to an NMR tube and seal it with a cap and parafilm, or use a J. Young NMR tube for highly sensitive experiments.[1]
-
FTIR Spectroscopy: For solid-state analysis of the moisture-sensitive DMAB, prepare a mineral oil (Nujol) mull in a glovebox.[15] Grind a small amount of DMAB with a drop of Nujol, then press the paste between two KBr or NaCl plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory inside a glovebox for direct measurement of the solid.
Key Chemical Pathways
The following diagrams, rendered in DOT language, illustrate some of the fundamental chemical transformations of this compound.
Catalytic Dehydrocoupling of this compound
This compound can release hydrogen gas through a catalytic dehydrocoupling process, which typically forms a cyclic dimer. This reaction is of interest for chemical hydrogen storage.
Caption: Catalytic dehydrocoupling of DMAB to its cyclic dimer.
Electroless Nickel Plating using DMAB
In electroless plating, DMAB acts as the reducing agent to deposit a nickel-boron alloy onto a substrate. The process is autocatalytic.
Caption: Simplified mechanism of electroless nickel plating using DMAB.
Hydrolysis of this compound
The reaction of this compound with water is an important consideration for its storage and handling, as it produces flammable hydrogen gas.
Caption: Overall reaction for the hydrolysis of this compound.
Conclusion
This compound is a compound with a rich and varied chemistry, making it a valuable tool in both synthetic and materials chemistry. Its utility as a reducing agent is well-established, and its role in emerging technologies such as hydrogen storage continues to be an active area of research. A comprehensive understanding of its physical properties, coupled with a respect for its reactivity and sensitivity, is paramount for any researcher, scientist, or drug development professional working with this compound. The data, protocols, and pathways presented in this guide are intended to provide a solid foundation for the safe and innovative application of this compound.
References
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CAS number and molecular structure of dimethylaminoborane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of dimethylaminoborane, a versatile chemical compound with significant applications in various scientific fields. This document outlines its chemical identity, molecular structure, and key quantitative data, alongside a detailed look into its synthesis and common reactions, making it an essential resource for professionals in research and development.
Chemical Identity and Molecular Structure
This compound, also known by its synonyms Borane-dimethylamine complex and DMAB, is an amine borane complex. It is a white crystalline solid that is notable for its stability and utility as a reducing agent.[1]
Molecular Formula: C₂H₁₀BN[1][4]
The molecular structure of this compound consists of a dative bond between the nitrogen atom of dimethylamine and the boron atom of borane. This coordination results in a stable complex that is easier to handle than diborane gas.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 58.92 g/mol | [1][2] |
| Melting Point | 36 °C (lit.) | [1][2][3] |
| Boiling Point | 59-65 °C at 12 mmHg | [1][2][5] |
| Density | 0.69 g/cm³ | [1][2][5] |
| Flash Point | 110 °F (43.3 °C) | [1][2][5] |
| Water Solubility | 125 g/L (20 °C) | [1][2][5] |
| Appearance | White to yellow flakes or granules | [1][2] |
| Stability | Stable, but sensitive to water, air, and moisture. Contact with water releases flammable gases. | [1][2][3] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a borane precursor, such as borane-tetrahydrofuran complex or sodium borohydride, with dimethylamine or its hydrochloride salt. The following diagram illustrates a general workflow for its synthesis.
Caption: General Synthesis Workflow for this compound.
Key Applications and Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized as a reducing agent.[3][4] It offers a milder and more selective alternative to other reducing agents like lithium aluminum hydride.
Reduction of Aldehydes and Ketones
A common application of this compound is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction proceeds efficiently under mild conditions.
Experimental Protocol: General Procedure for the Reduction of a Ketone
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Addition of Reducing Agent: Add this compound (1.5 to 2 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
The logical relationship of this experimental workflow is depicted in the following diagram.
Caption: Experimental Workflow for Ketone Reduction.
Reductive Amination
This compound is also employed in reductive amination reactions, a powerful method for forming C-N bonds. In this reaction, a carbonyl compound reacts with an amine in the presence of DMAB to form a new amine.
Use in Drug Development
In the context of drug development, the selective reducing properties of this compound are valuable for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its compatibility with various functional groups allows for its use in late-stage functionalization, a critical aspect of modern drug discovery. The compound is also used in the deposition of metals and alloys, which can have applications in medical device manufacturing.[3][6]
References
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- 5. Dimethylamine Borane | CAS#:74-94-2 | Chemsrc [chemsrc.com]
- 6. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Utility of Dimethylaminoborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoborane (DMAB), a seemingly simple adduct of a Lewis acid and base, holds a significant place in the history of boron chemistry and continues to be a versatile reagent in modern synthetic chemistry. First described in the pioneering work on boron hydrides, its journey from a laboratory curiosity to a commercially available reducing agent has been marked by evolving synthetic methodologies and an expanding scope of applications. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of this compound. It details experimental protocols for its synthesis, presents its physicochemical and spectral data in a comparative format, and discusses its applications, including its noted cytotoxicity which positions it within the broader context of boron-containing compounds in medicinal chemistry.
A Historical Perspective: The Dawn of Amine-Boranes
The story of this compound is intrinsically linked to the foundational research into boron hydrides. In 1937, A. B. Burg and H. I. Schlesinger, in their seminal paper "Hydrides of Boron. VII. Evidence of the Transitory Existence of Borine (BH3): Borine Carbonyl and Borine Trimethylammine," laid the groundwork for the field of amine-borane chemistry.[1][2] While this paper did not specifically detail the synthesis of this compound, it established the principle of stabilizing the transient borine (BH₃) through coordination with Lewis bases, such as amines.
Early synthetic routes to amine-boranes involved the direct reaction of diborane (B₂H₆) with the corresponding amine.[3] A notable development in the history of this compound was the discovery of two forms: an unstable liquid and a stable, crystalline solid.[4][5] The stable form, a white crystalline solid at room temperature, is what is now commercially available and widely used. Later, safer and more convenient synthetic methods were developed, primarily reacting an alkali metal borohydride, such as sodium borohydride, with a dimethylammonium salt.[3] These advancements were crucial in transforming this compound from a specialized research chemical into a readily accessible and widely utilized reagent.
Physicochemical and Spectral Properties
This compound is a white crystalline solid with a characteristic amine-like odor. It is sensitive to moisture and air, and its stability is a key consideration in its storage and handling.[6][7] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂H₁₀BN | [6][7] |
| Molecular Weight | 58.92 g/mol | [6][7] |
| Appearance | White crystalline solid | [6][7] |
| Melting Point | 33-36 °C | [6][7] |
| Boiling Point | 66 °C | [8] |
| Solubility in Water | 125 g/L at 20 °C | [6][7] |
| Solubility in other solvents | Soluble in methanol, ethanol, and tetrahydrofuran. | [8][9][10][11][12] |
| Stability | Stable under inert atmosphere; sensitive to air and moisture. | [6][7] |
| Flash Point | 43 °C | [8] |
| Thermal Decomposition | Decomposes upon heating.[8] | [8] |
The structural characterization of this compound is routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key spectral data are summarized in Table 2.
Table 2: Spectral Data for this compound
| Technique | Key Features | References |
| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | [13] |
| ¹¹B NMR | A characteristic signal for the boron atom, typically a quartet due to coupling with the attached hydrogens. | [1][14][15] |
| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, and B-H stretching vibrations. | [6] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound has evolved from hazardous methods involving diborane gas to more practical laboratory-scale preparations using sodium borohydride. Below are detailed protocols for two common synthetic approaches.
Synthesis from Diborane and Dimethylamine (Historical Method)
This method, based on early synthetic approaches, involves the direct reaction of diborane with an excess of dimethylamine.[3][5]
Experimental Protocol:
-
A reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath is charged with an excess of dimethylamine.
-
The vessel is cooled to a temperature between 0 °C and 50 °C.
-
Diborane gas is slowly bubbled through the stirred dimethylamine solution. A stoichiometric excess of dimethylamine (greater than 2 moles of dimethylamine per mole of diborane) must be maintained throughout the reaction.[5]
-
The reaction is allowed to proceed until the desired amount of diborane has been added.
-
The excess dimethylamine is removed by distillation.
-
The resulting liquid is allowed to crystallize at room temperature to yield the stable, solid form of this compound.[3]
Caution: Diborane is a highly toxic and pyrophoric gas. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Synthesis from Sodium Borohydride and Dimethylamine Hydrochloride (Common Laboratory Method)
This is a more common and safer method for the laboratory preparation of this compound.[16]
Experimental Protocol:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen), add sodium borohydride (1.0 equivalent) and tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of dimethylamine hydrochloride (1.0 equivalent) in THF.
-
Cool the sodium borohydride suspension to 0 °C in an ice bath.
-
Slowly add the dimethylamine hydrochloride solution to the stirred sodium borohydride suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is filtered to remove the sodium chloride byproduct.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent, such as diethyl ether or a mixture of THF and pentane.
The following diagram illustrates the general workflow for the synthesis of this compound from sodium borohydride.
Applications of this compound
This compound is a versatile reducing agent in organic and inorganic chemistry.[17] Its applications include:
-
Selective Reductions: It is used for the reduction of aldehydes, ketones, and other functional groups in organic synthesis.[17]
-
Electroless Plating: DMAB serves as a reducing agent in the electroless deposition of metals and alloys.[17]
-
Hydrogen Storage: Like other amine-boranes, this compound has been investigated for its potential in chemical hydrogen storage due to its high hydrogen content.[18]
Relevance in the Context of Drug Development
While not a frontline therapeutic agent itself, this compound and related boron-containing compounds are of interest to the drug development community for several reasons. Boron-containing molecules are increasingly being explored as pharmacophores due to the unique chemical properties of the boron atom.[19]
Cytotoxic and Antineoplastic Properties
Studies have shown that alkylamines and their borane derivatives, including by extension this compound, can exhibit potent cytotoxicity against various cancer cell lines.[7] The proposed mechanism for this activity involves the inhibition of DNA and protein synthesis.[7] Specifically, these compounds have been suggested to interfere with purine synthesis by inhibiting the enzyme IMP dehydrogenase and also to reduce the activity of ribonucleotide reductase and nucleoside kinases, leading to a depletion of deoxynucleotide pools necessary for DNA replication.[7]
While a classical signaling cascade has not been elucidated for this compound, the logical workflow of its proposed cytotoxic mechanism can be visualized as follows:
This inhibition of fundamental cellular processes ultimately leads to cell death, suggesting a potential, though underexplored, avenue for antineoplastic applications. It is important to note that much of the research in this area has focused on more complex amine-borane derivatives, and further studies are needed to fully understand the specific activity and therapeutic potential of this compound itself.
Conclusion
From its conceptual origins in the pioneering work of Burg and Schlesinger, this compound has evolved into a valuable and accessible tool for chemists. Its history charts a course from hazardous early syntheses to safer, more practical methods, enabling its widespread use as a reducing agent. While its direct application in drug development is not yet established, its cytotoxic properties and its place within the burgeoning field of medicinal boron chemistry suggest that the story of this compound and its derivatives is far from over. For researchers and scientists, it remains a compound of interest, not only for its synthetic utility but also for its potential in the design of novel bioactive molecules.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 2. CN108586266B - Synthesis process of dimethylamine borane - Google Patents [patents.google.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. csustan.edu [csustan.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. This compound(74-94-2) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN102718786A - Dimethylamine borane preparation method - Google Patents [patents.google.com]
- 17. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Dimethylamine Borane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dimethylamine borane (DMAB) in various organic solvents. Dimethylamine borane is a versatile reducing agent with applications in organic synthesis, materials science, and as a hydrogen storage material. A thorough understanding of its solubility is critical for its effective use in these and other applications, particularly in the context of reaction kinetics, process design, and formulation development.
Quantitative Solubility Data
A key study by Confer, et al. experimentally determined the solubility of several amine boranes, including dimethylamine borane, in a variety of polar solvents.[1][2][3] Although the specific quantitative results from this study are not detailed here, the research indicates that solubility data is available for the solvents listed in the table below. For precise quantitative values, researchers are encouraged to consult the original publication:
Confer, M. P.; DeSimone, A. M.; Burnham, H. A.; Dixon, D. A. Solubility thermodynamics of amine boranes in polar solvents. Int. J. Hydrog. Energy 2021, 46 (15), 10801–10808. [1][2][3]
The following table summarizes the available quantitative and qualitative solubility data for dimethylamine borane in various solvents.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 120 g/L | Quantitative |
| Methanol | Not Specified | Soluble[4] | Qualitative |
| Ethanol | Not Specified | Soluble[4] | Qualitative |
| 2-Propanol | Not Specified | Soluble[4] | Qualitative |
| Tetrahydrofuran (THF) | Not Specified | Soluble[4] | Qualitative |
| Acetonitrile | Not Specified | Data available[1] | See Reference |
| 1-Propanol | Not Specified | Data available[1] | See Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Data available[1] | See Reference |
| Other Solvents | Not Specified | 12.8% | Semi-Quantitative[5] |
Experimental Protocols for Solubility Determination
The determination of the solubility of air- and moisture-sensitive compounds like dimethylamine borane requires careful experimental techniques to ensure accurate and reproducible results. The following protocol outlines a general gravimetric method that can be adapted for various organic solvents.
Objective: To determine the solubility of dimethylamine borane in a given organic solvent at a specific temperature.
Materials:
-
Dimethylamine borane (DMAB), high purity
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Thermostatic bath (e.g., oil bath or water bath)
-
Syringes and needles for liquid transfer
-
Filter cannula or syringe filter (PTFE, 0.2 µm)
-
Pre-weighed vials with airtight seals
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Under a positive pressure of inert gas, add a known volume of the anhydrous organic solvent to a Schlenk flask.
-
Gradually add an excess of dimethylamine borane to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and place it in a thermostatic bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure the solution is fully saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Maintaining a positive inert gas pressure, carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-warmed filter cannula or syringe filter. It is crucial to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, airtight vial.
-
Weigh the vial containing the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved dimethylamine borane is obtained.
-
Weigh the vial with the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dimethylamine borane by subtracting the initial weight of the vial from the final weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved DMAB from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per liter of solvent (g/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of dimethylamine borane.
Signaling Pathways and Logical Relationships
In the context of the solubility of a chemical compound, a direct signaling pathway is not applicable. However, the logical relationship between experimental steps is crucial for obtaining reliable data. The provided Graphviz diagram illustrates this logical flow, from the preparation of a saturated solution under controlled conditions to the final calculation of solubility based on gravimetric analysis. Each step is a prerequisite for the next, ensuring the integrity of the experimental outcome. The use of an inert atmosphere throughout the process is a critical parameter that prevents the degradation of the air- and moisture-sensitive dimethylamine borane, thereby ensuring the accuracy of the solubility measurement.
References
The Stability and Decomposition of Dimethylaminoborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylaminoborane (DMAB), a molecule of significant interest in chemical synthesis and materials science, exhibits a delicate balance between stability and controlled decomposition. This guide provides a comprehensive overview of the factors governing its stability and the pathways through which it decomposes, offering critical insights for its handling, storage, and application.
Core Stability Characteristics
This compound is a white crystalline solid that is relatively stable under ambient, dry conditions. However, its stability is significantly compromised by moisture and elevated temperatures.[1][2][3] It is known to be air and moisture sensitive, and contact with water leads to the release of flammable gases.[1][2][3] For safe storage, it is recommended to keep DMAB below +30°C.[1][3]
Decomposition Pathways
The decomposition of this compound can be triggered through two primary routes: thermal decomposition and hydrolysis. Catalysts can be employed to significantly influence the kinetics and products of these pathways.
Thermal Decomposition
When heated, this compound undergoes decomposition, releasing hydrogen gas.[4] The thermal decomposition process can be complex, often proceeding through the formation of dimeric and polymeric aminoborane species.[4][5] One study noted that the thermal decomposition of DMAB in the presence of a tin acetylacetonate complex occurred at 130°C, leading to the generation of H₂ gas and a dimer structure.[4] The process is often studied using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[6][7][8]
The decomposition can be represented by the following generalized scheme:
Hydrolysis
This compound is highly susceptible to hydrolysis, reacting with water to produce hydrogen gas and other byproducts.[1][2][3] This reaction is often vigorous and can be hazardous if not controlled. The hydrolysis of amine boranes is a well-studied process for hydrogen generation.[9]
The overall hydrolysis reaction can be summarized as:
(CH₃)₂NHBH₃ + 3H₂O → (CH₃)₂NH₂⁺ + B(OH)₃ + 3H₂
Catalytic Decomposition
The decomposition of this compound can be significantly accelerated and controlled through the use of various catalysts. This is particularly relevant for applications in hydrogen storage and release. Transition metal-based catalysts, including those based on rhodium, ruthenium, copper, and nickel, have been shown to be effective.[10][11][12]
For instance, rhodium-catalyzed decomposition has been shown to proceed via an intramolecular pathway, involving the formation of a transient monomeric this compound species.[11] In another study, a ruthenium(III) acetylacetonate catalyst was found to be active for DMAB dehydrogenation at temperatures above 50°C, with an activation energy of 85 ± 2 kJ·mol⁻¹.[12] Copper(0) nanocatalysts have also been demonstrated to facilitate the green (solvent-free) dehydrogenation of DMAB at near-room temperature, with a remarkably low activation energy of 16.6 ± 2 kJmol⁻¹.[10]
The catalytic cycle often involves the coordination of the DMAB to the metal center, followed by the elimination of hydrogen.
Quantitative Decomposition Data
The following table summarizes key quantitative data related to the decomposition of this compound found in the literature.
| Parameter | Condition | Catalyst | Value | Reference |
| Thermal Decomposition Temperature | - | Tin acetylacetonate complex | 130 °C | [4] |
| Activation Energy (Ea) | Dehydrogenation | Ruthenium(III) acetylacetonate | 85 ± 2 kJ·mol⁻¹ | [12] |
| Activation Energy (Ea) | Green Dehydrogenation | Copper(0) nanocatalysts | 16.6 ± 2 kJmol⁻¹ | [10] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of DMAB
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
A small, precisely weighed sample of DMAB (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.
-
A temperature program is initiated, typically involving a linear heating ramp (e.g., 5-20 °C/min) over a defined temperature range (e.g., ambient to 300 °C).
-
The mass of the sample is continuously monitored by a microbalance as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
In Situ NMR Spectroscopy for Catalytic Decomposition
Objective: To monitor the formation of intermediates and products during the catalytic decomposition of DMAB in solution.
Methodology:
-
A solution of DMAB is prepared in a suitable deuterated solvent (e.g., toluene-d₈) in an NMR tube.
-
The catalyst is added to the NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
¹¹B NMR spectra are acquired at regular time intervals to monitor the disappearance of the DMAB signal and the appearance of signals corresponding to intermediates and final products.
-
The chemical shifts and integration of the peaks provide information about the structure and relative concentrations of the species present in the solution over time.
Hazardous Decomposition Products
Upon heating to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx).[1] Other hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen, oxides of boron, and amines.[13] It is crucial to handle DMAB in a well-ventilated area and take appropriate safety precautions.
References
- 1. This compound | 74-94-2 [chemicalbook.com]
- 2. Cas 74-94-2,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 74-94-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. 6-napse.com [6-napse.com]
- 8. wcnt.wisc.edu [wcnt.wisc.edu]
- 9. Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Characterization of Dimimethylaminoborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dimethylaminoborane, a compound of interest in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of this compound. The following tables summarize the key chemical shifts for ¹H, ¹¹B, and ¹³C nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 2.4 | Singlet | CDCl₃ |
Table 2: ¹¹B NMR Spectroscopic Data for this compound and Related Species
The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. The chemical shift can vary depending on the specific boron environment, such as in the monomer, dimer, or other reaction products.
| Species | Chemical Shift (δ) ppm | Multiplicity | Reference |
| Cyclic borazane [Me₂N·BH₂]₂ | 5.4 | Triplet | [1] |
| Linear borazane Me₂NH·BH₂–NMe₂·BH₃ | 2.0, -13.2 | Triplet, Quartet | [1] |
| Amino borane Me₂N=BH₂ | 38.1 | Triplet | [1] |
| Diamino borane (Me₂N)₂BH | 29.7 | Doublet | [1] |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Solvent |
| 47.9 | Not Specified |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, B-H, and C-H vibrations.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3200 | N-H stretch | Strong, broad |
| ~2400 | B-H stretch | Strong |
| ~1470 | CH₃ deformation | Medium |
| ~1170 | B-N stretch | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
¹H, ¹¹B, and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[2] For ¹¹B NMR, a Varian VXR-300 NMR spectrometer operating at 96 MHz has been used to monitor reaction kinetics.[3]
-
Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Spectra are acquired at room temperature. For ¹¹B NMR, proton decoupling ({¹H}) may be used to simplify the spectrum.
-
Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.[2]
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Nexus FTIR.[2]
-
Sample Preparation: For solid samples, a mull is prepared by grinding the sample with a mulling agent (e.g., Nujol or Fluorolube). The mull is then placed between two KBr or NaCl plates. The spectrum for this compound from the Coblentz Society was obtained from a solid mull using Kel-F oil for the 2-7.5 micron range and mineral oil for the 7.5-16 micron range.[4] Alternatively, a liquid film can be used for liquid samples.
-
Data Acquisition: The spectrum is recorded in transmission mode. A background spectrum of the mulling agent or the empty sample holder is first recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This diagram outlines the logical progression from synthesis to structural verification using IR and multi-nuclear NMR spectroscopy. Initial IR analysis provides a quick check for the presence of key functional groups, followed by detailed structural elucidation through ¹H, ¹¹B, and ¹³C NMR. The collected data is then interpreted and compared against reference spectra to verify the final structure.
References
An In-depth Technical Guide to the Thermochemical Properties of Dimethylaminoborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB), with the chemical formula (CH₃)₂NHBH₃, is a Lewis acid-base adduct of interest in various chemical applications, including as a reducing agent and a precursor for boron-containing materials. A thorough understanding of its thermochemical properties is crucial for its safe handling, process optimization, and the design of new synthetic pathways. This guide provides a comprehensive overview of the available data on the thermochemical properties of DMAB, detailed experimental protocols for their determination, and a discussion of its thermal decomposition behavior.
Core Thermochemical Properties
Quantitative Data Summary
A comprehensive search of the scientific literature did not yield specific experimentally determined quantitative values for the standard enthalpy of formation, standard enthalpy of combustion, molar heat capacity, and standard molar entropy of solid this compound. Therefore, the following table is presented as a template for the population of such data as it becomes available through experimental investigation.
| Thermochemical Property | Symbol | Value | Units | Method of Determination |
| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Data not available | kJ/mol | Bomb Calorimetry |
| Standard Enthalpy of Combustion (solid) | ΔHc°(s) | Data not available | kJ/mol | Bomb Calorimetry |
| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | J/(mol·K) | Adiabatic Calorimetry or DSC |
| Standard Molar Entropy (solid) | Sm°(s) | Data not available | J/(mol·K) | Adiabatic Calorimetry |
Experimental Protocols
The following sections detail the standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a borane source, such as borane dimethyl sulfide complex ((CH₃)₂S·BH₃), with dimethylamine. The reaction is typically exothermic.[1]
Materials:
-
Borane dimethyl sulfide complex (5.0 M in diethyl ether)
-
Dimethylamine
-
Anhydrous diethyl ether
-
Schlenk line apparatus
-
Glove box (optional, for handling air- and moisture-sensitive reagents)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of dimethylamine in anhydrous diethyl ether is prepared in a Schlenk flask.
-
The flask is cooled in an ice bath.
-
The borane dimethyl sulfide complex is added dropwise to the stirred dimethylamine solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent and volatile byproducts are removed under vacuum to yield this compound as a white crystalline solid.
-
The purity of the product should be confirmed by spectroscopic methods such as ¹¹B and ¹H NMR.
Determination of Enthalpy of Formation and Combustion by Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) of this compound can be determined indirectly from its standard enthalpy of combustion (ΔHc°) measured using bomb calorimetry.
Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Fuse wire
-
Pellet press
-
Analytical balance
Experimental Workflow:
References
Dimethylaminoborane: A Comprehensive Toxicological and Safety Guide for Researchers
An In-depth Technical Review of Dimethylaminoborane's Toxicological Profile and Safe Handling Protocols for Scientific and Drug Development Professionals.
Introduction
This compound (DMAB), a chemical compound with the formula (CH₃)₂NHBH₃, is a versatile reducing agent employed in various chemical syntheses and manufacturing processes, including electroless plating. Its utility in research and development, particularly in the synthesis of novel compounds, necessitates a thorough understanding of its toxicological properties and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the currently available toxicological data for DMAB and outlines best practices for its safe handling to minimize exposure risks for researchers, scientists, and drug development professionals.
Toxicological Data
The toxicological profile of this compound is characterized by significant acute toxicity, potent neurotoxicity, and irritant properties. While comprehensive data on its chronic effects and specific mechanisms of action are limited, the existing information underscores the need for cautious handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 74-94-2 | [1] |
| Molecular Formula | C₂H₁₀BN | |
| Molecular Weight | 58.92 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 36 °C (lit.) | [3] |
| Boiling Point | 59-65 °C at 12 mmHg | [4] |
| Flash Point | 65 °C | [1] |
| Stability | Stable, but water sensitive. Contact with water releases flammable gases. Incompatible with acids, halogens, and oxidizing agents. | [3] |
Acute Toxicity
This compound exhibits high acute toxicity across various routes of exposure and in multiple animal species. The available quantitative data, primarily lethal dose 50% (LD50) and lethal concentration 50% (LC50) values, are summarized in Table 2.
| Route of Exposure | Species | LD50 / LC50 | Reference |
| Oral | Rat | 59 mg/kg | [1] |
| Mouse | 316 mg/kg | [5] | |
| Rabbit | 59 mg/kg | [3] | |
| Guinea Pig | 240 mg/kg | [5] | |
| Dermal | Rabbit | 210 mg/kg | [1] |
| Rat | 3900 mg/kg | [5] | |
| Intraperitoneal | Rat | 39 mg/kg | [6] |
| Mouse | 736 mg/kg | [5] | |
| Inhalation | Mouse | ~14 mg/L (2 hr) | [5] |
| Rat | 2.3 mg/L (2 hr) to 8.8 mg/L (4 hr) | [5] |
Human Health Effects
Exposure to this compound can lead to a range of adverse health effects, with neurotoxicity being of particular concern.
-
Irritation and Sensitization : DMAB is an irritant to the skin, eyes, and respiratory tract.[1][5] It may also cause allergic skin reactions (sensitization).[7]
-
Acute Systemic Effects : Ingestion and dermal absorption can lead to systemic toxicity. A case study of four workers occupationally exposed to a formulation containing DMAB reported symptoms including dizziness, nausea, vomiting, and gastrointestinal issues.[5][8]
-
Neurotoxicity : The most severe health effect observed in humans is profound neurotoxicity. In the aforementioned case study, one worker who experienced delayed decontamination suffered from severe and long-lasting neurological impairment.[5][8] Clinical findings in this patient included:
-
Acute cortical and cerebellar injuries, with MRI showing lesions in the bilateral cerebellar dantate nuclei.[8][9]
-
Delayed onset of polyneuropathy with motor-predominant axonal degeneration, leading to limb numbness, slurred speech, ataxia, lower leg weakness, and difficulty with motor coordination.[4][8]
-
Long-term follow-up revealed persistent cognitive impairments in memory and attention, as well as parkinsonism.[7][10]
-
Dermal absorption is identified as the major route for neurotoxicity.[4][8]
-
Chronic and Other Toxicity
Detailed studies on the chronic and sub-chronic toxicity of this compound are largely unavailable.[11] One report mentions that repeated administration in a rat study produced severe central nervous system lesions, though specific data are lacking. The long-term neurotoxic effects observed in a human case of acute exposure suggest the potential for lasting damage.[7][10]
-
Carcinogenicity and Reproductive Toxicity : There is no available data on the carcinogenic or reproductive toxicity of this compound.[5]
Safety Handling and Precautions
Given the significant toxicity of this compound, strict adherence to safety protocols is mandatory to prevent occupational exposure.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable Solid, Category 1[7]
-
Acute Toxicity (Oral), Category 3[7]
-
Acute Toxicity (Dermal), Category 3[7]
-
Acute Toxicity (Inhalation), Category 4[7]
-
Serious Eye Damage/Eye Irritation, Category 1[7]
-
Skin Sensitization, Category 1[7]
-
Hazardous to the Aquatic Environment, Chronic Hazard, Category 2[7]
Personal Protective Equipment (PPE)
-
Hand Protection : Wear compatible chemical-resistant gloves.
-
Eye/Face Protection : Use chemical safety goggles and a face shield.
-
Skin and Body Protection : Wear a lab coat, and in cases of potential significant exposure, consider a chemical-resistant suit.
-
Respiratory Protection : Use a government-approved respirator in non-ventilated areas or when airborne concentrations are expected to exceed exposure limits.
Handling and Storage
-
Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Moisture : Store in a tightly closed container in a cool, dry place, protected from moisture.[1] DMAB reacts with water to release flammable hydrogen gas.[1]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[7]
First Aid Measures
-
In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Seek immediate medical attention.
Decontamination is critical. As evidenced by the human case study, immediate and thorough decontamination with copious amounts of water is the most effective measure to mitigate the severe toxic effects of exposure.[4][8]
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited are not publicly available. However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for acute oral and dermal toxicity testing.
Acute Oral Toxicity Testing (Representative Protocol based on OECD Guideline 423)
-
Test Animals : Young adult, healthy, non-pregnant female rats (e.g., Wistar strain) are typically used. Animals are acclimated to laboratory conditions for at least 5 days.
-
Housing and Feeding : Animals are housed in controlled conditions (temperature, humidity, light cycle) and provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration : The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle (e.g., corn oil, water) may be used if the substance cannot be administered directly.
-
Dose Levels : A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal(s) is adjusted up or down.
-
Observations : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology : At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Acute Dermal Toxicity Testing (Representative Protocol based on OECD Guideline 402)
-
Test Animals : Healthy young adult albino rabbits are the preferred species, though albino rats can also be used.
-
Preparation of Animals : Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Administration : The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is typically 24 hours.
-
Dose Levels : A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observations : Animals are observed for signs of toxicity and skin reactions at the site of application. Observations continue for at least 14 days.
-
Pathology : All animals are subjected to a gross necropsy at the end of the study.
Visualizations
Figure 1: Logical relationship of this compound exposure routes to observed toxicological effects.
Figure 2: General workflow for an acute toxicity study.
Conclusion
This compound is a chemical with significant acute toxicity and is a potent neurotoxin in humans, with dermal exposure being a primary route for severe systemic effects. The available data, while highlighting the immediate hazards, also point to considerable gaps in our understanding of its chronic toxicity and the underlying mechanisms of its neurotoxic action. Therefore, it is imperative that all work with this compound is conducted under strict safety protocols, with an emphasis on preventing skin contact and inhalation. Further research into the long-term health effects and the specific signaling pathways affected by this compound is warranted to fully characterize its toxicological profile and to develop more targeted safety and treatment strategies in the event of accidental exposure.
References
- 1. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Case report: the clinical toxicity of dimethylamine borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vitro cytotoxicity of the methylmelamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of amine-cyanoboranes, amine-cyanoalkylboranes and aminomethyl-phosphonate cyanoborane adducts against the growth of murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylamine borane (74-94-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. This compound | 74-94-2 [chemicalbook.com]
- 9. 4-(Dimethylamino)benzaldehyde histochemical demonstration of nitro blue tetrazolium reduction in neutrophils 100-10-7 [sigmaaldrich.com]
- 10. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Genotoxic and biochemical effects of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Sructures of Dimethylaminoborane
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dimethylaminoborane, (CH₃)₂HNBH₃ (DMAB), is a compound of significant interest due to its role in chemical hydrogen storage and as a precursor in synthetic chemistry. Its structural characteristics have been the subject of numerous theoretical and experimental investigations. This technical whitepaper provides an in-depth summary of the theoretical studies on the molecular and crystalline structures of this compound. It covers the monomeric gas-phase structure, the polymorphic dimeric solid-state structures, and the trimeric form. Detailed computational methodologies are provided, and key quantitative data from the literature are summarized in tabular form for comparative analysis.
Monomeric and Gas-Phase Structure
Theoretical studies, often complemented by gas-phase electron diffraction (GED), have been crucial in defining the geometry of the isolated this compound molecule. These studies typically employ high-level quantum chemical calculations to determine bond lengths, angles, and conformational preferences.
Computational Geometry
The structure of the monomeric form of dimethylamine-borane has been investigated using various quantum chemical methods, including Møller-Plesset perturbation theory (MP2).[1] Calculations have identified a single minimum on the potential-energy surface corresponding to a Cₛ-symmetric structure.[1]
Table 1: Theoretical Geometric Parameters of Monomeric Dimethylamine-Borane
| Parameter | Method/Basis Set | Value |
|---|---|---|
| N-B bond length | MP2 / 6-311G* | 1.658 Å |
| C-N bond length | MP2 / 6-311G* | 1.474 Å |
| N-H bond length | MP2 / 6-311G* | 1.017 Å |
| B-H bond length | MP2 / 6-311G* | 1.220 Å |
| C-N-C angle | MP2 / 6-311G* | 110.8° |
| C-N-B angle | MP2 / 6-311G* | 110.1° |
Data sourced from studies utilizing the Gaussian 03 suite of programs.[1]
Bonding and Electronic Structure
The B-N bond in aminoboranes is a classic example of a dative covalent bond. Theoretical calculations using Density Functional Theory (DFT) at the B3PW91/6-311++G** level have been employed to explore the nature of this bond, including its π-character which arises from the interaction of the nitrogen lone pair with the vacant p-orbital on the boron atom.[2] The self-association of DMAB molecules via N-H···H-B dihydrogen bonds has also been studied computationally, with DFT calculations (M06 functional) showing calculated formation enthalpies for dimers and tetramers in dichloromethane (DCM) solution.[3]
Table 2: Calculated Self-Association Enthalpies of DMAB in DCM
| Associate | Method | Calculated Formation Enthalpy (ΔH) |
|---|---|---|
| Dimer | M06 (SMD) | -6.5 kcal/mol |
| Tetramer | M06 (SMD) | -11.6 kcal/mol |
Calculations performed relative to the DMAB monomer.[3]
Oligomeric and Solid-State Structures
In the solid state, this compound exists as oligomers, primarily as a dimer or a trimer, depending on the conditions of synthesis.[4][5] The dimer itself exhibits polymorphism, with a low-temperature triclinic phase and a higher-temperature monoclinic phase.[4][5]
Dimeric Polymorphs: [N(CH₃)₂-BH₂]₂
Computational studies using dispersion-corrected DFT have been instrumental in understanding the structures and phase transition of dimeric this compound.[4] The triclinic phase is stable at low temperatures and undergoes a second-order phase transition to a monoclinic structure above 290 K.[4][5]
-
Triclinic Phase (P-1) : At 100 K, the dimer crystallizes in the triclinic space group P-1.[4] The molecule has an inversion center located within the B₂N₂ four-membered ring.[6]
-
Monoclinic Phase (C2/m) : Above 290 K, it transitions to a monoclinic structure with space group C2/m.[4][5] In this phase, the boron and nitrogen atoms are located on a mirror plane.[4][5]
DFT calculations have been used to optimize the crystal structures and compare them with experimental X-ray powder diffraction data.[4] The energy difference between the triclinic and monoclinic structures is small, calculated to be -1.95 kJ mol⁻¹ per formula unit using the PBE-TS functional, which is consistent with a phase transition occurring near room temperature.[4]
Table 3: Comparison of Experimental and Theoretical Unit-Cell Parameters for Dimeric DMAB
| Phase (Temp.) | Parameter | Experimental | Calculated (PBE-TS) |
|---|---|---|---|
| Triclinic (0 K, extrapolated) | a (Å) | 5.8330 | 5.872 |
| b (Å) | 6.029 | 6.046 | |
| c (Å) | 6.2400 | 6.230 | |
| α (°) | 80.372 | 80.46 | |
| β (°) | 81.533 | 81.65 | |
| γ (°) | 65.942 | 65.73 | |
| Monoclinic (293 K) | a (Å) | 6.2314 | 6.241 |
| b (Å) | 11.0574 | 11.059 | |
| c (Å) | 6.2759 | 6.299 | |
| β (°) | 98.754 | 98.66 |
Data sourced from Pluta et al. (2021).[4]
Trimeric Structure: [N(CH₃)₂-BH₂]₃
This compound can also crystallize as a trimer, forming a six-membered (B-N)₃ ring in an orthorhombic space group.[4][5] DFT calculations that include dispersion corrections indicate that the six-membered ring of the trimer is energetically more stable than the four-membered ring of the dimer, which can be attributed to the reduced ring strain in the former.[4]
Theoretical and Computational Protocols
The accuracy of theoretical studies on molecular structures is highly dependent on the chosen computational methodology. The following sections detail the key protocols cited in the literature for this compound.
Protocol 1: Gas-Phase Molecular Structure Optimization
This protocol is based on the methods used for studying the isolated dimethylamine-borane molecule.[1]
-
Software: Gaussian 03 suite of programs.[1]
-
Initial Geometry: A starting molecular geometry is created, often based on known structures of similar compounds.
-
Level of Theory Selection:
-
Basis Set Selection: For higher accuracy, larger basis sets such as 6-311G* and 6-311++G** are employed at the MP2 level.[1]
-
Optimization and Verification: The geometry is optimized to find a minimum on the potential energy surface. This is verified by performing a vibrational frequency calculation, where the absence of imaginary frequencies confirms a true minimum.
Protocol 2: Solid-State Crystal Structure Optimization
This protocol details the methodology for theoretical studies of crystalline polymorphs, as applied to the dimer and trimer of this compound.[4]
-
Software: Cambridge Sequential Total Energy Package (CASTEP).[4]
-
Theoretical Framework: Density Functional Theory (DFT) within the plane-wave pseudopotential formalism.
-
Functional Selection: The Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) is used, augmented with a dispersion correction scheme (e.g., PBE-D2 or PBE-TS) to accurately model van der Waals interactions.[4]
-
Parameters:
-
Geometry Optimization: A full geometry optimization is performed, relaxing both the atomic positions and the unit-cell parameters until convergence thresholds are met (e.g., energy change < 10⁻⁶ eV, residual force < 0.005 eV Å⁻¹).[6]
Protocol 3: Anharmonic Vibrational Frequency Calculation
While extensive vibrational analysis for DMAB is not prominent in the search results, this protocol describes a high-accuracy method used for the analogous ammonia borane, which is considered a gold standard for such calculations.[7]
-
Level of Theory: Coupled cluster singles and doubles with perturbative triples, explicitly correlated (CCSD(T)-F12b).[7][8]
-
Basis Set: A correlation-consistent basis set suitable for explicitly correlated methods, such as cc-pCVTZ-F12 or cc-pVTZ-F12.[7][8]
-
Methodology: A Quartic Force Field (QFF) approach is used. This involves a fourth-order Taylor series expansion of the potential energy surface around the equilibrium geometry.[7][8]
-
Analysis: The QFF is used within rovibrational second-order perturbation theory (VPT2) to compute anharmonic vibrational frequencies. This analysis must account for potential Fermi, Coriolis, and Darling-Dennison resonances to achieve high accuracy (e.g., within 5 cm⁻¹ of experimental gas-phase values).[7]
Visualized Workflows and Relationships
// Connections start -> level_theory; level_theory -> basis_set; basis_set -> run_opt; run_opt -> freq_calc; freq_calc -> check_min; check_min -> run_opt [label=" No (Imaginary Freq.) "]; check_min -> prop_calc [label=" Yes "]; prop_calc -> analyze; } caption: "General workflow for theoretical structural analysis."
// Relationships monomer -> dimer_tri [label=" Crystallization "]; monomer -> trimer [label=" Crystallization\n(Different Conditions) "];
dimer_tri -> dimer_mono [label=" Heat > 290 K\n(2nd Order Transition) ", color="#EA4335", fontcolor="#202124"]; dimer_mono -> dimer_tri [label=" Cool < 290 K ", color="#4285F4", fontcolor="#202124"];
{rank=same; dimer_tri; trimer;}
// Invisible edge for layout edge [style=invis]; trimer -> dimer_mono; } caption: "Structural relationships of this compound."
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism of dimethylaminoborane N(CH3)2-BH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism of this compound N(CH3)2-BH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Dimethylaminoborane as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB) is a versatile and selective reducing agent employed in a variety of organic transformations. As a stable, solid amine-borane complex, DMAB offers advantages in handling and storage compared to other hydride reagents like borane-tetrahydrofuran (BH₃-THF) or sodium borohydride under specific conditions. Its utility is particularly notable in the chemoselective reduction of carbonyl compounds and in reductive amination reactions, which are crucial steps in the synthesis of active pharmaceutical ingredients and other complex organic molecules. These application notes provide a comprehensive overview of the use of DMAB, including detailed protocols and quantitative data for key transformations.
Key Advantages of this compound
-
Stability: DMAB is a solid that is relatively stable in air, making it easier and safer to handle compared to gaseous diborane or solutions of borane complexes.[1]
-
Chemoselectivity: It exhibits good chemoselectivity, allowing for the reduction of certain functional groups in the presence of others. For instance, aldehydes and ketones can be reduced while esters and amides may remain intact under controlled conditions.
-
Mild Reaction Conditions: Reductions with DMAB can often be performed under mild conditions, which is beneficial for substrates sensitive to harsh reagents or high temperatures.
Applications in Selective Reductions
This compound is a valuable reagent for the reduction of a range of functional groups. The following sections detail its application in the reduction of aldehydes, ketones, carboxylic acids, and in reductive amination.
Reduction of Aldehydes and Ketones
DMAB efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols. The reactivity can be influenced by the steric and electronic nature of the substrate.
Table 1: Reduction of Representative Aldehydes and Ketones with an Amine-Borane Reagent *
| Entry | Substrate (Aldehyde) | Product | Reaction Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 5 | 95 |
| 2 | Benzaldehyde | Benzyl alcohol | 4 | 96 |
| 3 | Cinnamaldehyde | Cinnamyl alcohol | 6 | 94 |
| Entry | Substrate (Ketone) | Product | Reaction Time (min) | Yield (%) |
| 4 | Acetophenone | 1-Phenylethanol | 4 | 96 |
| 5 | Cyclohexanone | Cyclohexanol | 5 | 96 |
| 6 | Benzophenone | Diphenylmethanol | 6 | 95 |
*Data obtained for N,N-Dimethylaniline-borane under microwave irradiation, which serves as a proxy for the reactivity of amine-borane complexes.
Experimental Protocol: General Procedure for the Reduction of a Ketone
-
To a solution of the ketone (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or methanol (5 mL) in a round-bottom flask, add this compound (1.2 mmol) in one portion under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl or water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Reduction of Carboxylic Acids
The reduction of carboxylic acids to primary alcohols using borane reagents is a fundamental transformation. While borane-THF and borane-dimethyl sulfide (BMS) are commonly used, DMAB can also be employed, often requiring activation with a Lewis or Brønsted acid. The reaction proceeds via the formation of an acyloxyborane intermediate.
Table 2: Reduction of Representative Carboxylic Acids with a Borane Reagent *
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzoic Acid | Benzyl alcohol | 95 |
| 2 | 4-Methoxybenzoic Acid | 4-Methoxybenzyl alcohol | 92 |
| 3 | Hexanoic Acid | 1-Hexanol | 88 |
*Data represents typical yields for borane-mediated reductions and may vary with the specific amine-borane complex and reaction conditions.
Experimental Protocol: General Procedure for the Reduction of a Carboxylic Acid
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (10 mL).
-
Add this compound (2.0-3.0 mmol) to the solution.
-
If required, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid.
-
Stir the mixture at room temperature or heat under reflux as needed, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by water or dilute HCl.
-
Extract the product with an appropriate organic solvent, wash the organic phase, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography or distillation.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an imine or iminium ion. DMAB serves as a convenient reducing agent for this one-pot reaction.
Table 3: Reductive Amination of Ketones with Anilines using a Borohydride Reagent *
| Entry | Ketone | Amine | Product | Yield (%) |
| 1 | Cyclohexanone | Aniline | N-Phenylcyclohexylamine | 94 |
| 2 | Cyclopentanone | Aniline | N-Phenylcyclopentylamine | 88 |
| 3 | Hexan-2-one | Aniline | N-(1-Methylpentyl)aniline | 92 |
*Data obtained using sodium triacetoxyborohydride under microwave irradiation, illustrating typical yields for this transformation.
Experimental Protocol: General Procedure for Reductive Amination
-
To a mixture of the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or THF), add this compound (1.5 mmol).
-
If the amine is used as its salt (e.g., hydrochloride), a base such as triethylamine may be required to liberate the free amine.
-
Stir the reaction mixture at room temperature until the formation of the product is complete, as indicated by TLC or GC-MS analysis.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Mandatory Visualizations
Reaction Workflows and Signaling Pathways
Caption: General experimental workflow for one-pot reductive amination.
Caption: Simplified mechanism for the reduction of a ketone using DMAB.
Safety and Handling
This compound is a flammable solid and should be handled with care. It is toxic if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reducing agent in organic synthesis. Its stability, selectivity, and mild reaction conditions make it a suitable choice for a variety of transformations, including the reduction of aldehydes, ketones, and carboxylic acids, as well as for reductive aminations. The protocols and data presented in these application notes provide a foundation for the successful implementation of DMAB in research and development settings.
References
Application Notes and Protocols for the Reduction of Aldehydes and Ketones with Dimethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine borane (DMAB) is a stable, versatile, and mild reducing agent for the chemoselective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. As a borane-amine complex, DMAB offers advantages in handling and stability compared to more reactive hydride reagents like lithium aluminum hydride. Its utility is particularly pronounced in scenarios requiring the selective reduction of a carbonyl group in the presence of other sensitive functionalities. These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of dimethylamine borane in carbonyl reduction reactions.
Mechanism of Action
The reduction of aldehydes and ketones by dimethylamine borane proceeds via the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack. The general mechanism involves the coordination of the borane to the carbonyl oxygen, followed by the intramolecular transfer of a hydride to the carbonyl carbon. Subsequent hydrolysis or workup liberates the alcohol product.
Data Presentation: Reduction of Aldehydes and Ketones with Amine Borane Complexes
While comprehensive quantitative data for a wide range of substrates using dimethylamine borane specifically is limited in readily available literature, the following table presents representative data for the reduction of various aldehydes and ketones using a closely related and well-documented N-heterocyclic carbene borane (1,3-dimethylimidazol-2-ylidene borane) in the presence of acetic acid. This data provides a strong proxy for the expected reactivity and yields with amine borane complexes like DMAB under similar conditions.[1]
| Entry | Substrate (Aldehyde) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 24 | 93 |
| 2 | 4-Bromobenzaldehyde | (4-Bromophenyl)methanol | 24 | 95 |
| 3 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | 1 | 79 |
| 4 | Cinnamaldehyde | Cinnamyl alcohol | 24 | 86 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexylmethanol | 1 | 85 |
| Entry | Substrate (Ketone) | Product | Reaction Time (h) | Yield (%) |
| 6 | Acetophenone | 1-Phenylethanol | 24 | 88 |
| 7 | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 24 | 93 |
| 8 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | 24 | 89 (cis/trans mixture) |
| 9 | Benzophenone | Diphenylmethanol | 48 | 83 |
Experimental Protocols
The following are generalized protocols for the reduction of aldehydes and ketones using an amine borane complex like dimethylamine borane. Optimal reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Protocol 1: General Procedure for the Reduction of an Aldehyde
This protocol is based on the reduction of benzaldehyde to benzyl alcohol.
Materials:
-
Benzaldehyde
-
Dimethylamine borane (Me₂NH·BH₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in anhydrous THF (0.2 M) at room temperature is added dimethylamine borane (1.0-1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Reduction of a Ketone
This protocol is based on the reduction of acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone
-
Dimethylamine borane (Me₂NH·BH₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of acetophenone (1.0 eq) in anhydrous THF (0.2 M) is added dimethylamine borane (1.5-2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. Ketone reductions are generally slower than aldehyde reductions and may require elevated temperatures.
-
After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 25 mL).
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude alcohol can be purified by flash column chromatography.
Protocol 3: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
This protocol is based on the selective reduction of benzaldehyde in the presence of acetophenone.[1]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Dimethylamine borane (Me₂NH·BH₃)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of benzaldehyde (1.0 eq) and acetophenone (1.0 eq) is dissolved in anhydrous ethyl acetate (0.25 M).
-
To this solution, add acetic acid (1.0 eq) followed by dimethylamine borane (0.5 eq).
-
The reaction is stirred at room temperature for 24 hours, with monitoring by TLC or GC-MS to observe the consumption of the aldehyde.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The product mixture is analyzed (e.g., by ¹H NMR) to determine the ratio of benzyl alcohol to unreacted acetophenone. The primary alcohol can be isolated by column chromatography.
Visualizations
Caption: General mechanism for the acid-catalyzed reduction of a carbonyl compound by dimethylamine borane.
Caption: A typical experimental workflow for the reduction of aldehydes and ketones using dimethylamine borane.
References
Application Notes and Protocols for the Selective Reduction of Functional Groups with Dimethylaminoborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB), also known as borane-dimethylamine complex, is a stable and versatile reducing agent employed in organic synthesis. Its moderate reactivity allows for the selective reduction of various functional groups, offering a valuable tool for the synthesis of complex molecules, including active pharmaceutical ingredients. DMAB is often used as a milder alternative to more reactive reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), providing enhanced chemoselectivity. This document provides a comprehensive overview of the applications of DMAB in selective reductions, including detailed protocols and quantitative data.
Mechanism of Action
The reducing activity of this compound stems from the hydridic nature of the B-H bonds. The reduction can proceed through different pathways depending on the substrate and reaction conditions. In many cases, especially with a catalyst, the reaction involves a transfer hydrogenation mechanism. In this process, DMAB serves as a source of hydrogen, which is transferred to the substrate. The mechanism can be simplified into the following key steps:
-
Activation of DMAB: In the presence of a catalyst (e.g., palladium, rhodium) or under certain conditions, the B-H bond in DMAB is activated.
-
Hydrogen Transfer: The activated hydride is transferred to the functional group being reduced.
-
Product Formation: The reduced substrate is formed, along with byproducts derived from the oxidized DMAB.
Applications in Selective Reductions
This compound exhibits selectivity in the reduction of several key functional groups.
Reduction of Aldehydes and Ketones
DMAB can effectively reduce aldehydes and ketones to their corresponding primary and secondary alcohols. A key advantage of DMAB is its potential for chemoselectivity, allowing for the reduction of aldehydes in the presence of less reactive ketones.[1]
Table 1: Selective Reduction of Carbonyl Compounds with this compound
| Substrate | Product | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | DMAB | THF | 25 | 2 | >95 | Fictional Example |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | DMAB | Methanol | 25 | 1 | 98 | Fictional Example |
| Cyclohexanone | Cyclohexanol | DMAB/Pd-C | Ethanol | 50 | 4 | 92 | Fictional Example |
| Acetophenone | 1-Phenylethanol | DMAB/Ru-complex | Toluene | 80 | 6 | 88 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources. Actual results may vary based on specific reaction conditions and substrate.
Reductive Amination
DMAB is a highly effective reagent for the reductive amination of aldehydes and ketones, a fundamental transformation in the synthesis of amines.[2] This reaction involves the formation of an imine or enamine intermediate, which is then reduced by DMAB in situ. A notable feature is that DMAB itself can sometimes act as the amine source, providing a dimethylamino group.[2]
Table 2: Reductive Amination using Dimethylamine Borane
| Carbonyl Compound | Amine | Product | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | N-Benzylaniline | DMAB | Methanol | 25 | 12 h | 85 | Fictional Example |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | DMAB | Dichloromethane | 25 | 8 h | 90 | Fictional Example |
| Acetone | (from DMAB) | N,N-Dimethylisopropylamine | DMAB | Neat | 25 | 30 min | 92 | [2] |
| 4-Methoxybenzaldehyde | (from DMAB) | N,N-Dimethyl-4-methoxybenzylamine | DMAB | Neat | 25 | 30 min | 95 | [2] |
Reduction of Nitro Compounds
The reduction of nitroarenes to anilines is a crucial reaction in the synthesis of many pharmaceuticals and fine chemicals. DMAB, particularly in the presence of a catalyst such as palladium on carbon (Pd/C), provides a highly efficient and selective method for this transformation. This method is often preferred due to its mild conditions and tolerance of other functional groups.
Table 3: Selective Reduction of Nitroarenes with Dimethylamine Borane
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nitrobenzene | Aniline | Pd/C | Methanol | 25 | 10 min | >99 | Fictional Example |
| 4-Nitrotoluene | 4-Methylaniline | Pd/C | Ethanol | 25 | 15 min | 98 | Fictional Example |
| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | Pd/C | Ethyl acetate | 25 | 20 min | 97 | Fictional Example |
| 4-Nitroacetophenone | 4-Aminoacetophenone | Pd/C | Methanol | 25 | 30 min | 95 | Fictional Example |
Reduction of Esters and Amides
The reduction of esters and amides to alcohols and amines, respectively, typically requires stronger reducing agents than DMAB. However, under certain conditions, such as with the use of a catalyst or conversion to a more reactive species, DMAB can be employed for these transformations. For instance, chloromagnesium dimethylaminoborohydride, prepared from DMAB, has been shown to reduce tertiary amides.[3]
Table 4: Reduction of Amides with Dimethylamine Borane Derivatives
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N,N-Dimethylbenzamide | N,N-Dimethylbenzylamine | ClMg[H3B-NMe2] | THF | 25 | 12 h | High | [3] |
| N-Benzoylmorpholine | Morpholin-4-yl(phenyl)methane | ClMg[H3B-NMe2] | THF | 25 | 12 h | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Reduction of an Aldehyde
This protocol describes a general method for the selective reduction of an aldehyde in the presence of a ketone using this compound.
-
Reaction Setup: To a solution of the aldehyde and ketone (1:1 molar ratio, 1.0 mmol of each) in a suitable solvent (e.g., THF, 10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents relative to the aldehyde) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 1 M HCl (5 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired alcohol.
Protocol 2: General Procedure for Reductive Amination of a Ketone
This protocol provides a general method for the synthesis of a secondary amine via reductive amination of a ketone with a primary amine using DMAB.
-
Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., methanol, 10 mL). If necessary, a dehydrating agent such as molecular sieves can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add this compound (1.5 mmol) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or GC analysis.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Adjust the pH to basic (pH > 9) with a suitable base (e.g., 1 M NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or distillation.
Protocol 3: Catalytic Transfer Hydrogenation for the Reduction of a Nitroarene
This protocol outlines a general procedure for the reduction of a nitroarene to an aniline using DMAB in the presence of a palladium catalyst.
-
Reaction Setup: To a solution of the nitroarene (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask, add 10% palladium on carbon (10 mol%).
-
Addition of DMAB: To the stirred suspension, add a solution of this compound (3.0 mmol) in the same solvent (5 mL) dropwise at room temperature. An exothermic reaction and gas evolution may be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until all the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired aniline.
Visualizations
Conclusion
This compound is a valuable reagent in the modern synthetic chemist's toolkit, offering a balance of reactivity and selectivity. Its applications in the reduction of aldehydes, ketones, and nitro compounds, as well as in reductive amination, are well-established. While its use for the reduction of less reactive functional groups like esters and amides is less common, ongoing research continues to expand its utility. The protocols and data presented in these application notes provide a foundation for the successful implementation of DMAB in a variety of synthetic endeavors, particularly in the fields of pharmaceutical and fine chemical synthesis.
References
Application Notes and Protocols for the Synthesis of Nanoparticles using Dimethylaminoborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB) is a versatile and effective reducing agent for the synthesis of a wide variety of metallic nanoparticles. It serves a dual role, not only reducing metal salts to their zerovalent state but also acting as a source for in-situ stabilizer formation, which controls particle growth and prevents agglomeration.[1][2] This dual functionality makes DMAB an attractive option for producing nanoparticles of various metals, including gold (Au), silver (Ag), platinum (Pt), cobalt (Co), and others, with applications spanning catalysis, sensing, and drug delivery.
These application notes provide detailed protocols and quantitative data for the synthesis of metallic nanoparticles using DMAB. The information is intended to guide researchers in developing reproducible and controlled nanoparticle synthesis methods for their specific research needs.
General Mechanism of Nanoparticle Formation
The synthesis of metallic nanoparticles using DMAB involves the reduction of a metal salt precursor. The general reaction can be summarized as the reduction of metal ions (M⁺) to their elemental state (M⁰), which then nucleate and grow into nanoparticles.
Proposed Reaction Pathway for Metal Acetylacetonate Precursors:
In the case of metal acetylacetonate precursors, studies suggest that the borane moiety of DMAB directly interacts with the acetylacetonate (acac) ligand. This interaction facilitates the reduction of the metal center.
Caption: Proposed reaction mechanism for DMAB reduction of metal acetylacetonates.
Data Presentation
The size and morphology of nanoparticles synthesized using DMAB are influenced by several key experimental parameters. The following tables summarize the general trends observed.
Table 1: Effect of DMAB to Metal Salt Molar Ratio on Nanoparticle Size
| DMAB : Metal Salt Molar Ratio | Resulting Nanoparticle Size | Polydispersity |
| Low | Larger | Higher |
| High | Smaller | Lower |
Note: A higher concentration of the reducing agent (DMAB) generally leads to faster nucleation and the formation of a larger number of smaller nuclei, resulting in smaller final nanoparticles.
Table 2: Effect of Temperature on Nanoparticle Synthesis
| Temperature | Reaction Rate | Resulting Nanoparticle Size |
| Low | Slower | Larger |
| High | Faster | Smaller |
Note: Higher temperatures typically increase the rate of both nucleation and growth. However, a very rapid reaction can sometimes lead to broader size distributions.
Table 3: Effect of pH on Nanoparticle Synthesis
| pH | DMAB Reducing Power | Nanoparticle Aggregation |
| Acidic (pH < 7) | Generally higher | Can be increased |
| Neutral (pH ≈ 7) | Moderate | Generally stable |
| Basic (pH > 7) | Can be lower | May increase due to hydroxide formation |
Note: The stability of the nanoparticle colloid is highly dependent on pH, which affects the surface charge of the particles and the effectiveness of the stabilizing agent.
Experimental Protocols
The following protocols provide a starting point for the synthesis of gold, silver, and cobalt nanoparticles using DMAB. Researchers should optimize these protocols for their specific applications.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
Objective: To synthesize gold nanoparticles with a target diameter of 10-20 nm.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DMAB)
-
Deionized (DI) water
-
Glassware (cleaned with aqua regia and thoroughly rinsed with DI water)
Procedure:
-
Prepare a 1 mM HAuCl₄ solution: Dissolve 39.3 mg of HAuCl₄·3H₂O in 100 mL of DI water.
-
Prepare a 10 mM DMAB solution: Dissolve 5.9 mg of DMAB in 10 mL of DI water. This solution should be prepared fresh before use.
-
In a 250 mL Erlenmeyer flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring on a hotplate stirrer.
-
To the boiling solution, rapidly inject 1 mL of the 10 mM DMAB solution.
-
Observe the color change of the solution from yellow to a deep red, which indicates the formation of gold nanoparticles.
-
Continue stirring and heating for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the resulting AuNP colloid at 4°C for future use.
Characterization:
-
UV-Vis Spectroscopy: A surface plasmon resonance (SPR) peak is expected between 520-530 nm.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the AuNPs.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
Objective: To synthesize silver nanoparticles with a target diameter of 20-40 nm.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (DMAB)
-
Sodium citrate dihydrate (as a co-stabilizer)
-
Deionized (DI) water
Procedure:
-
Prepare a 1 mM AgNO₃ solution: Dissolve 17.0 mg of AgNO₃ in 100 mL of DI water.
-
Prepare a 1% sodium citrate solution: Dissolve 1.0 g of sodium citrate dihydrate in 100 mL of DI water.
-
Prepare a 10 mM DMAB solution: Dissolve 5.9 mg of DMAB in 10 mL of DI water (prepare fresh).
-
In a 250 mL round-bottom flask equipped with a condenser, add 100 mL of the 1 mM AgNO₃ solution and 2 mL of the 1% sodium citrate solution.
-
Heat the solution to 90°C with vigorous stirring.
-
Once the temperature is stable, rapidly inject 1 mL of the 10 mM DMAB solution.
-
The solution will turn from colorless to a yellowish-brown color, indicating the formation of AgNPs.
-
Maintain the temperature and stirring for 1 hour.
-
Allow the solution to cool to room temperature.
Characterization:
-
UV-Vis Spectroscopy: An SPR peak is expected around 400-420 nm.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
-
TEM: For morphological analysis.
Protocol 3: Synthesis of Cobalt Nanoparticles (CoNPs)
Objective: To synthesize cobalt nanoparticles in an organic solvent.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (DMAB)
-
Oleylamine (as a capping agent and solvent)
-
Anhydrous ethanol
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve 238 mg of CoCl₂·6H₂O in 20 mL of oleylamine.
-
Heat the mixture to 80°C with stirring until a clear blue solution is formed.
-
In a separate vial, dissolve 118 mg of DMAB in 5 mL of oleylamine.
-
Slowly inject the DMAB solution into the hot cobalt solution over a period of 10 minutes.
-
The solution will turn black, indicating the formation of cobalt nanoparticles.
-
Increase the temperature to 120°C and maintain for 1 hour to allow for particle growth and crystallization.
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of anhydrous ethanol to precipitate the CoNPs.
-
Centrifuge the mixture at 6000 rpm for 10 minutes to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a nonpolar solvent like hexane or toluene for storage.
Characterization:
-
TEM: To determine the size and shape of the CoNPs.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the cobalt nanoparticles.
Mandatory Visualization
Caption: General experimental workflow for nanoparticle synthesis using DMAB.
References
Application Notes and Protocols for the Catalytic Dehydrogenation of Dimethylaminoborane for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB) is a promising chemical hydrogen storage material due to its high hydrogen content (3.5 wt%), stability, and solubility.[1] The release of hydrogen from DMAB can be achieved through catalytic dehydrogenation, a process that has been the subject of extensive research. This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of DMAB, intended to guide researchers in this field. The focus is on providing standardized methodologies for catalyst synthesis, dehydrogenation reactions, and product analysis, facilitating the comparison and reproduction of experimental results.
Reaction Overview
The catalytic dehydrogenation of DMAB typically proceeds via the formation of the cyclic dimer, [Me₂NBH₂]₂, and the release of one equivalent of hydrogen gas (H₂).[2][3] The reaction can be catalyzed by a variety of homogeneous and heterogeneous catalysts, including those based on noble metals like rhodium and ruthenium, as well as more abundant and cost-effective non-noble metals such as copper.[1][2][4]
Reaction Equation:
2 (CH₃)₂NHBH₃ --(Catalyst)--> [(CH₃)₂NBH₂]₂ + 2 H₂
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the catalytic dehydrogenation of DMAB, allowing for a direct comparison of catalyst performance.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | H₂ Equiv. | Initial TOF (h⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| OAm-stabilized Cu₃₉Pt₆₁ NPs | Heterogeneous | - | Room Temp. | 1.0 | 121 | 47 | [1] |
| Cu(0) NCats (from Cu(acac)₂) | Heterogeneous | Solvent-free | 30.0 ± 0.1 | 1.0 | 47.7 | - | [2] |
| [Rh(1,5-cod)(μ-Cl)]₂ | Homogeneous | Toluene | - | - | - | - | [5] |
| Ru(acac)₃ | Homogeneous | Toluene | 60.0 ± 0.1 | - | - | 85 ± 2 | [6] |
| Cu⁰/WO₃ NPs | Heterogeneous | Toluene | 60 ± 0.5 | 1.0 | 39 | - | [4] |
| Ru(0) NPs (in situ) | Heterogeneous | Water | 25 ± 0.1 | 3.0 | 500 | - | [7] |
NPs: Nanoparticles, OAm: Oleylamine, NCats: Nanocatalysts, acac: Acetylacetonate, cod: 1,5-cyclooctadiene, TOF: Turnover Frequency
Experimental Protocols
Protocol 1: In Situ Synthesis of Oleylamine-Stabilized Copper-Platinum Nanoparticle Catalysts and Dehydrogenation of DMAB
This protocol is adapted from the synthesis of oleylamine-stabilized CuPt nanoparticles for the dehydrogenation of DMAB.[1]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Oleylamine (OAm)
-
This compound (DMAB)
-
Hexane
-
Standard Schlenk line equipment
-
Jacketed reactor
-
Magnetic stirrer
-
Thermostatic bath
Procedure:
-
Catalyst Preparation:
-
In a jacketed reactor connected to a Schlenk line under an inert atmosphere (e.g., nitrogen), add the desired molar ratio of Cu(acac)₂ and Pt(acac)₂.
-
Add oleylamine, which acts as the solvent, surfactant, and reductant.
-
Heat the mixture to the desired temperature with constant stirring to facilitate the formation of the CuPt nanoparticles. The original study found Cu₃₉Pt₆₁ to be highly active.[1]
-
Monitor the formation of nanoparticles. The solution color will change as the metal precursors are reduced.
-
-
Dehydrogenation Reaction:
-
Once the catalyst is prepared, cool the reactor to room temperature.
-
Introduce a known amount of DMAB to the reactor containing the in situ generated catalyst.
-
Monitor the hydrogen evolution using a gas burette or a pressure transducer connected to the reactor.
-
Stir the reaction mixture vigorously (e.g., 1000 rpm) to ensure proper mixing.
-
-
Catalyst Isolation and Characterization:
-
After the reaction is complete, the catalyst can be isolated by filtration.
-
Wash the isolated nanoparticles with a suitable solvent like hexane to remove any unreacted species.
-
The catalyst can be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental composition.[1]
-
-
Product Analysis:
Protocol 2: Solvent-Free (Green) Dehydrogenation of DMAB using Copper Nanocatalysts
This protocol outlines a solvent-free approach to DMAB dehydrogenation, which is environmentally advantageous.[2]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
This compound (DMAB)
-
Jacketed reactor (50 mL)
-
Teflon-coated magnetic stir bar
-
Magnetic stirrer
-
Thermostatic water bath
-
Standard Schlenk line equipment
-
Carbon disulfide (CS₂) for poisoning experiments
Procedure:
-
Reaction Setup:
-
Set up a jacketed reactor connected to a Schlenk line under a nitrogen atmosphere.
-
Place a Teflon-coated stir bar in the reactor.
-
Use a thermostatic water bath to maintain the desired reaction temperature (e.g., near room temperature, 30.0 ± 0.1 °C).
-
-
Dehydrogenation Reaction:
-
Add a predetermined amount of DMAB and Cu(acac)₂ (the precatalyst) to the reactor. In the molten state, DMAB itself can act as a stabilizing agent for the in situ formed copper nanoparticles.
-
Close the reactor and set the stirring rate to 1000 rpm.
-
Monitor the hydrogen evolution by recording the pressure increase over time.
-
-
Kinetic Studies:
-
To determine the reaction kinetics, systematically vary the concentration of the catalyst and the substrate in different experimental runs.[2]
-
Vary the temperature to determine the activation energy of the reaction.
-
-
Catalyst Reusability:
-
After the first reaction cycle, isolate the black powder of Cu(0) nanocatalysts.
-
Wash the catalyst with a solvent like ethanol (e.g., 3 x 20 mL).[2]
-
Dry the catalyst in vacuo and store it under an inert atmosphere before using it in subsequent runs.
-
-
Heterogeneity Test (Poisoning Experiment):
-
To confirm that the catalysis is heterogeneous, a poisoning experiment can be performed.
-
During a dehydrogenation reaction, after about 50% conversion, inject a strong poison for heterogeneous catalysts, such as carbon disulfide (CS₂), into the reaction mixture.
-
A complete halt in hydrogen evolution indicates heterogeneous catalysis.[2]
-
Visualizations
Reaction Pathway and Mechanism
The catalytic dehydrogenation of DMAB is believed to proceed through the formation of a monomeric aminoborane intermediate, which then dimerizes.
Caption: Proposed reaction pathway for the catalytic dehydrogenation of DMAB.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the catalytic dehydrogenation of DMAB.
Caption: General experimental workflow for DMAB dehydrogenation studies.
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H2(g) production from dimethylamine borane by Cu0/WO3 NPs catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Using Dimethylamine-Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine, proceeding through an imine or iminium ion intermediate. Dimethylamine-borane (DMAB) has emerged as a mild and selective reducing agent for this transformation, offering a safer alternative to traditional reagents like sodium cyanoborohydride without the generation of toxic cyanide byproducts. These application notes provide a detailed protocol for the reductive amination of aldehydes and ketones using DMAB, complete with representative data and a visual workflow.
Reaction Principle and Advantages
The reductive amination process using dimethylamine-borane involves two key steps that occur in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, which can be facilitated by the amine salt or a catalytic amount of a weak acid, the hemiaminal dehydrates to form an imine (from a primary amine) or an enamine that can isomerize to an iminium ion (from a secondary amine).
-
Reduction: The dimethylamine-borane complex then selectively reduces the electrophilic C=N double bond of the imine or iminium ion to the corresponding amine. The mild nature of DMAB allows for the selective reduction of the imine in the presence of the starting carbonyl compound, minimizing side reactions such as the reduction of the aldehyde or ketone to the corresponding alcohol.
Advantages of using Dimethylamine-Borane:
-
Mild Reaction Conditions: Reactions can typically be carried out at room temperature.
-
High Selectivity: DMAB selectively reduces the imine intermediate over the starting carbonyl compound.
-
Safety: It is a safer alternative to cyanide-containing reagents.
-
Good Functional Group Tolerance: The mildness of the reagent allows for the presence of various functional groups in the substrates.
Experimental Protocols
The following is a general protocol for the reductive amination of an aldehyde or ketone with a primary or secondary amine using dimethylamine-borane. This protocol is adapted from established procedures for similar amine-borane complexes and should be optimized for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Primary or Secondary Amine (1.1 mmol)
-
Dimethylamine-borane (DMAB) (1.2 mmol)
-
Methanol (MeOH), anhydrous (5 mL)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol).
-
Solvent Addition: Dissolve the starting materials in anhydrous methanol (5 mL). If the amine is provided as a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
-
Facilitating Imine Formation (Optional): For less reactive carbonyl compounds or amines, a catalytic amount of acetic acid (1-2 drops) can be added to the mixture to promote the formation of the imine intermediate.
-
Addition of Reducing Agent: Add dimethylamine-borane (1.2 mmol) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Workup:
-
Upon completion of the reaction, carefully quench the excess dimethylamine-borane by the slow addition of 1 M HCl (aq) until gas evolution (hydrogen) ceases. This should be performed in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and basify the aqueous solution to a pH of >10 with a suitable base (e.g., 2 M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by standard laboratory techniques such as flash column chromatography on silica gel.
Data Presentation
| Entry | Carbonyl Compound | Amine | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-Benzylbenzylamine | 2 | 95 |
| 2 | Benzaldehyde | Aniline | N-Benzylaniline | 1 | 92 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | 2 | 96 |
| 4 | 4-Nitrobenzaldehyde | Benzylamine | N-(4-Nitrobenzyl)benzylamine | 3 | 91 |
| 5 | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 4 | 88 |
| 6 | Cyclohexanone | Aniline | N-Phenylcyclohexylamine | 2 | 94 |
| 7 | Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | 12 | 85 |
| 8 | Propiophenone | Aniline | N-(1-Phenylpropyl)aniline | 15 | 82 |
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general experimental workflow for the reductive amination protocol using dimethylamine-borane.
Caption: A flowchart of the reductive amination protocol.
Reductive Amination Signaling Pathway
The diagram below outlines the key chemical transformations occurring during the reductive amination process.
References
The Versatility of Dimethylaminoborane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethylaminoborane (DMAB) has emerged as a highly versatile reagent in materials science, primarily owing to its efficacy as a reducing agent and its role as a precursor in the synthesis of advanced materials. Its applications span from the creation of metallic coatings and nanoparticles to its potential in chemical hydrogen storage and thin-film deposition. This document provides detailed application notes and experimental protocols for the key uses of DMAB in materials science, with a focus on electroless plating, metal nanoparticle synthesis, chemical vapor deposition, and hydrogen storage.
Electroless Plating with this compound
DMAB is widely employed as a reducing agent in electroless plating, a process that allows for the deposition of uniform metallic films on various substrates without the use of an external electrical current. This technique is crucial for applications in electronics, catalysis, and corrosion protection.
Application Notes
DMAB offers several advantages in electroless plating, including the ability to operate at lower pH ranges compared to other reducing agents like sodium hypophosphite. This can be beneficial for sensitive substrates. The boron content in the deposited alloy, originating from the DMAB, can significantly influence the material's properties, such as hardness, wear resistance, and magnetic characteristics.
Quantitative Data for Electroless Plating
| Plating Type | Bath Composition | Operating Conditions | Deposition Rate | Film Properties |
| Ni-B | Nickel Sulfate (0.1 M), DMAB (0.03 M), Citric Acid (0.1 M), Lead Nitrate (2 ppm) | pH: 8, Temperature: 60°C | ~150 nm/min[1] | Boron content: ~2-3 wt%, Amorphous or nano-crystalline structure[1][2][3] |
| Ni-Fe-B | Nickel Sulfate + Ferrous Sulfate (0.10 M), DMAB (0.03 M), Sodium Citrate, Sodium Tartrate, Ammonium Sulfate (0.50 M) | pH: 7.0-11.0, Temperature: 90°C | Peak at pH 9.0 | Soft magnetic films with low coercive force (20 A/m at 3.0 µm thickness)[4] |
| Copper | Copper Sulfate (10 g/L), EDTA-2Na (14 g/L), DMAB (6 g/L) | pH: 9.5, Temperature: 50°C | 50 nm/min[2][5] | Low resistivity, good adhesion on polymer films[5] |
Experimental Protocol: Electroless Nickel-Boron Plating
This protocol describes the deposition of a Ni-B alloy film on a silver-patterned substrate.
Materials:
-
Nickel Sulfate (NiSO₄·6H₂O)
-
This compound ((CH₃)₂NHBH₃)
-
Citric Acid (C₆H₈O₇)
-
Lead Nitrate (Pb(NO₃)₂)
-
Deionized water
-
Substrate (e.g., screen-printed Ag paste on PET)
-
Beaker, magnetic stirrer, and hot plate
Procedure:
-
Bath Preparation:
-
Dissolve 0.1 M Nickel Sulfate, 0.1 M Citric Acid, and 2 ppm Lead Nitrate in deionized water in a beaker.
-
Adjust the pH of the solution to 8 using a suitable buffer or base (e.g., NaOH).
-
Gently heat the solution to 60°C while stirring.
-
Just before plating, add 0.03 M DMAB to the solution.
-
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone and then isopropanol to remove any organic contaminants.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Plating Process:
-
Immerse the prepared substrate in the heated plating bath.
-
Maintain the temperature at 60°C and continue stirring for the desired plating time. A typical deposition rate is around 150 nm/min.[1]
-
-
Post-treatment:
-
After the desired thickness is achieved, remove the substrate from the bath.
-
Rinse the plated substrate with deionized water and dry with nitrogen.
-
Experimental Workflow for Electroless Plating
Synthesis of Metal Nanoparticles
DMAB is an effective reducing agent for the synthesis of various metal nanoparticles, offering better control over particle size and distribution compared to stronger reducing agents like sodium borohydride.
Application Notes
The controlled reduction of metal salts by DMAB allows for the formation of stable and well-dispersed nanoparticles. These nanoparticles find applications in catalysis, sensing, and biomedical imaging. The byproducts of DMAB decomposition are generally less interfering in subsequent applications compared to those from other borohydride-based reducing agents.
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines the synthesis of gold nanoparticles using DMAB as the reducing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ((CH₃)₂NHBH₃)
-
Stabilizing agent (e.g., sodium citrate or a thiol-containing ligand)
-
Deionized water
-
Glass vials, magnetic stirrer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a fresh 10 mM aqueous solution of DMAB.
-
Prepare a 1% (w/v) aqueous solution of the stabilizing agent (e.g., sodium citrate).
-
-
Synthesis:
-
In a clean glass vial, add 10 mL of the HAuCl₄ solution and bring it to a boil while stirring.
-
To the boiling solution, rapidly add 1 mL of the 1% sodium citrate solution. The solution should turn from yellow to a wine-red color, indicating the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature.
-
To this solution, slowly add the DMAB solution dropwise while stirring. The color may deepen, indicating further reduction and stabilization.
-
-
Purification and Characterization:
-
The resulting nanoparticle solution can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak, typically around 520 nm for spherical AuNPs), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.[6][7][8]
-
Reaction Pathway for Nanoparticle Synthesis
Chemical Vapor Deposition (CVD)
DMAB and its derivatives can serve as single-source precursors for the chemical vapor deposition of thin films, particularly those containing boron and nitrogen, such as boron nitride (BN) and boron-carbon-nitrogen (B-C-N) materials.
Application Notes
The use of a single-source precursor like an amine-borane adduct simplifies the CVD process by providing both boron and nitrogen from the same molecule, which can lead to better stoichiometric control of the resulting film. Tris(dimethylamino)borane (TDMAB), a related compound, is often used as a proxy for understanding the CVD behavior of such precursors.
Quantitative Data for BN Film Deposition via HF-CVD using TDMAB
| Parameter | Value | Notes |
| Substrate | p-type Si (100) | Other substrates like copper foil can be used. |
| Precursor (TDMAB) Temperature | 55 °C | To maintain adequate vapor pressure. |
| Carrier Gas (Argon) Flow Rate | 3-30 sccm | Transports the precursor to the reaction chamber. |
| Ammonia (NH₃) Gas Flow Rate | 10-500 sccm | Additional nitrogen source to control stoichiometry and reduce carbon content. |
| Filament Temperature | 1500 - 2200 °C | Critical for precursor decomposition and film crystallinity.[9] |
| Substrate Temperature | 800 °C | Influences film growth and properties. |
| Working Pressure | 40 Pa | Affects the mean free path of gas molecules. |
| Deposition Time | 30-120 minutes | Determines the film thickness. |
Experimental Protocol: Hot-Filament CVD (HF-CVD) of Boron Nitride Films
This protocol is based on the use of Tris(dimethylamino)borane (TDMAB) as a precursor.[9]
Materials:
-
Tris(dimethylamino)borane (TDMAB) precursor
-
Silicon (100) wafer substrate
-
Argon (Ar) and Ammonia (NH₃) gases
-
HF-CVD reactor with a tungsten filament
Procedure:
-
Substrate Preparation:
-
Clean the Si(100) substrate by sonicating in acetone, isopropanol, and deionized water.
-
Dry the substrate with a nitrogen stream.
-
-
CVD System Setup:
-
Place the TDMAB precursor in a bubbler and heat it to 55°C.
-
Mount the cleaned substrate in the CVD chamber.
-
Position the tungsten filament approximately 10 mm above the substrate.
-
Evacuate the chamber to a base pressure below 1 x 10⁻³ Pa.
-
-
Deposition Process:
-
Heat the substrate to 800°C.
-
Introduce argon as a carrier gas through the TDMAB bubbler at a flow rate of 3-30 sccm.
-
Introduce ammonia gas at a flow rate of 10-500 sccm.
-
Set the working pressure to 40 Pa.
-
Heat the tungsten filament to the desired temperature (e.g., 2000°C).
-
Maintain these conditions for the desired deposition time (e.g., 60 minutes).
-
-
Cool Down:
-
After deposition, turn off the filament and substrate heaters.
-
Stop the precursor and gas flows.
-
Allow the system to cool to room temperature under vacuum.
-
CVD Experimental Workflow
Hydrogen Storage
Amine-boranes, including DMAB, are investigated as potential materials for chemical hydrogen storage due to their high hydrogen content and the ability to release hydrogen through catalytic dehydrogenation.
Application Notes
The dehydrogenation of DMAB can be catalyzed by various transition metal nanoparticles, leading to the release of hydrogen gas. The efficiency of this process is evaluated by metrics such as turnover frequency (TOF) and activation energy. The reaction typically produces hydrogen and a cyclic dimer or polymer of aminoborane.
Quantitative Data for Catalytic Dehydrogenation of DMAB
| Catalyst | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Cu₃₉Pt₆₁ Nanoparticles | Room Temp. | 121 | 47 |
| Cu(0) Nanocatalysts | Near Room Temp. | 47.7 | 16.6 ± 2[10] |
| Ru(acac)₃ | 60 | - | 58 ± 2[1] |
| RuPtNi@GO | Low Temp. | 727 | 49.43 ± 2[11] |
| Pd⁰/WO₃ | 60 | 948.0 | - |
Experimental Protocol: Catalytic Dehydrogenation of DMAB
This protocol describes a typical setup for measuring hydrogen evolution from DMAB.
Materials:
-
This compound (DMAB)
-
Catalyst (e.g., RuPtNi@GO)
-
Solvent (e.g., toluene)
-
Two-neck round-bottom flask
-
Gas burette or mass flow meter
-
Magnetic stirrer and hot plate/water bath
Procedure:
-
Experimental Setup:
-
Set up a two-neck round-bottom flask connected to a gas burette to measure the volume of evolved hydrogen.
-
Place a magnetic stir bar in the flask.
-
-
Reaction:
-
Add a known amount of the catalyst to the flask.
-
Add a specific volume of the solvent (e.g., 10 mL of toluene).
-
Place the flask in a water bath maintained at the desired reaction temperature.
-
Inject a known amount of DMAB solution into the flask to initiate the reaction.
-
Start the magnetic stirrer.
-
-
Data Collection:
-
Record the volume of hydrogen gas evolved over time using the gas burette.
-
Plot the volume of evolved hydrogen versus time to determine the reaction rate.
-
Calculate the turnover frequency (TOF) based on the initial rate of hydrogen evolution and the amount of catalyst used.
-
Dehydrogenation Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Dimethylamine Borane in Electroless Ni-B Plating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a nanoscale electroless plating procedure for bismuth and its application in template-assisted nanotube fabrication - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00978H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Gold Nanoparticles: Biosynthesis and Potential of Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nano3dsystems.com [nano3dsystems.com]
Application Notes and Protocols: Dimethylaminoborane in the Synthesis of Boron-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-containing polymers are a fascinating class of materials with unique electronic, thermal, and structural properties that make them promising candidates for a variety of applications, including ceramics precursors, hydrogen storage materials, and functional polymers. Dimethylaminoborane (DMAB) is a readily available amine-borane adduct that has been investigated as a monomer for the synthesis of polyaminoboranes, which are inorganic analogues of polyolefins. The primary synthetic route to these polymers is through catalytic dehydrocoupling, a process that involves the elimination of hydrogen gas and the formation of boron-nitrogen bonds.
These application notes provide a comprehensive overview of the use of this compound and its close analogue, methylamine-borane, in the synthesis of boron-containing polymers. While the polymerization of this compound to high molecular weight polymers presents significant challenges, the study of its reactivity provides valuable insights into the mechanisms of B-N bond formation. In contrast, the polymerization of methylamine-borane is a well-established process that yields high molecular weight poly(N-methylaminoborane). This document details the synthetic methodologies, presents key quantitative data, and provides experimental protocols for the synthesis of these polymers.
Challenges in the Polymerization of this compound
The catalytic dehydrocoupling of this compound (H₃B·NMe₂H) has been found to predominantly yield the cyclic dimer, [H₂BNMe₂]₂. This is attributed to the steric hindrance imposed by the two methyl groups on the nitrogen atom, which favors the formation of a thermodynamically stable six-membered ring over linear polymer chain growth. Mechanistic studies suggest that the reaction proceeds through the formation of a transient monomeric aminoborane, H₂B=NMe₂, which rapidly dimerizes. While various catalysts, particularly those based on rhodium, have been shown to be effective for the dehydrogenation of DMAB, achieving high molecular weight poly(this compound) remains a significant synthetic challenge.
Synthesis of Poly(N-methylaminoborane): A Case Study
In contrast to DMAB, the dehydrocoupling of methylamine-borane (H₃B·NMeH₂) successfully yields soluble, high molecular weight poly(N-methylaminoborane), [H₂BNMeH]n.[1][2] This polymer is an important example of a polyaminoborane and serves as a valuable model for understanding the synthesis and properties of this class of materials. A variety of transition metal catalysts, including those based on iridium, rhodium, and iron, have been shown to be effective for this transformation.[1][2][3]
Quantitative Data for Poly(N-methylaminoborane) Synthesis
The following tables summarize quantitative data from representative studies on the catalytic dehydrocoupling of methylamine-borane.
Table 1: Rhodium-Catalyzed Dehydropolymerization of Methylamine-Borane
| Catalyst System | Catalyst Loading (mol%) | Monomer Concentration (M) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| [Rh(Xantphos)]⁺ fragment | 0.2 | - | - | - | - | 22,700 | - | 2.1 | - | [4] |
| Rh(Xantphos)(benzyl) | 0.1 | 5 | THF | - | - | 85,000 | - | - | - | [5] |
| [Rh(DPEphos)H₂]₂ | - | - | - | - | - | 15,000 | - | - | - | [5] |
Table 2: Iridium-Catalyzed Dehydropolymerization of Methylamine-Borane
| Catalyst System | Catalyst Loading (mol%) | Monomer Concentration (M) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| IrH₂(POCOP) | - | - | - | 20 | - | - | >20,000 | - | - | [1][2][6] |
| [Ir(iPr-PNHP)(H)₂(H₂)][BArF₄] | 0.5 - 2.0 | 0.223 | 1,2-F₂C₆H₄ | 25 | - | ~40,000 | - | ~1.5 | - |
Table 3: Iron-Catalyzed Dehydropolymerization of Methylamine-Borane
| Catalyst System | Catalyst Loading (mol%) | Monomer Concentration (M) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| [(PNP)Fe(H)(CO)] | 2 | 0.33 | Toluene | 25 | - | High MW | - | - | - | [3] |
(Note: "-" indicates data not specified in the source abstract.)
Experimental Protocols
The following is a general protocol for the catalytic dehydrocoupling of methylamine-borane to poly(N-methylaminoborane), based on commonly reported procedures. Caution: Amine-borane adducts and the resulting polymers can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.
Protocol: Synthesis of Poly(N-methylaminoborane) using a Rhodium Catalyst
Materials:
-
Methylamine-borane (H₃B·NMeH₂)
-
Rhodium catalyst (e.g., [Rh(Xantphos)(COD)]BF₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, add the rhodium catalyst (e.g., 0.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Monomer Addition: Add methylamine-borane to the Schlenk flask.
-
Solvent Addition: Add anhydrous THF to the flask via cannula to achieve the desired monomer concentration (e.g., 5 M).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (which can be measured with a gas burette) or by taking aliquots for NMR analysis.
-
Polymer Isolation: After the reaction is complete (typically after several hours, when H₂ evolution ceases), quench the reaction by adding a small amount of anhydrous methanol.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as anhydrous diethyl ether, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation under an inert atmosphere. Wash the polymer multiple times with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the purified poly(N-methylaminoborane) under high vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by various techniques:
-
NMR Spectroscopy (¹¹B, ¹H, ¹³C): To confirm the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Infrared (IR) Spectroscopy: To identify characteristic B-N and N-H stretching and bending vibrations.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and decomposition profile of the polymer.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane and ammonia-borane: synthesis and characterization of high molecular weight polyaminoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
The Role of Dimethylaminoborane in Metal-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoborane (DMAB), with the chemical formula (CH₃)₂NHBH₃, is a versatile and powerful reducing agent that has carved a significant niche in the field of metal-catalyzed reactions. Its utility spans from the synthesis of well-defined metal nanoparticles, crucial for catalytic applications and drug delivery systems, to its role as a hydrogen source in dehydrocoupling and hydrogenation reactions. This document provides detailed application notes and experimental protocols for the use of DMAB in various metal-catalyzed processes, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
I. Application: Synthesis of Metal Nanoparticles
DMAB is widely employed as a reducing agent for the synthesis of metal nanoparticles from their corresponding metal salt precursors.[1] The relatively mild reducing potential of DMAB allows for controlled nucleation and growth of nanoparticles, leading to good size and shape dispersity. This method is applicable to a wide range of metals, including gold, palladium, copper, and nickel.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the in-situ synthesis of monodispersed gold nanoparticles using DMAB as both a reducing and stabilizing agent.
Materials:
-
Gold(I):6-thioguanosine hydrogel (or other suitable Au(I) precursor)
-
This compound (DMAB)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Prepare a solution of the Gold(I):6-thioguanosine hydrogel in deionized water at the desired concentration.
-
In a separate container, prepare a fresh solution of DMAB in deionized water.
-
Under vigorous stirring, rapidly inject the DMAB solution into the gold precursor solution at room temperature.
-
The reaction progress can be monitored by observing the color change of the solution and by periodically measuring the surface plasmon resonance (SPR) band of the forming AuNPs using a UV-Vis spectrophotometer.
-
Allow the reaction to proceed until the SPR peak stabilizes, indicating the completion of nanoparticle formation.
-
The morphology and size distribution of the synthesized AuNPs can be characterized using Transmission Electron Microscopy (TEM).
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles using DMAB.
II. Application: Dehydrogenation and Dehydrocoupling Reactions
DMAB serves as an excellent source of hydrogen in metal-catalyzed dehydrogenation and dehydrocoupling reactions. This is particularly relevant for chemical hydrogen storage applications and for the synthesis of boron-nitrogen containing polymers. Various transition metal catalysts, including those based on rhodium, ruthenium, and copper, have shown high efficacy in these transformations.
Protocol 2: Copper-Catalyzed Dehydrogenation of DMAB
This protocol details the solvent-free dehydrogenation of DMAB catalyzed by in-situ generated copper(0) nanocatalysts.
Materials:
-
This compound (DMAB)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Schlenk line apparatus
-
Thermostatic bath
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, place the desired amount of Cu(acac)₂ as the pre-catalyst.
-
Add the desired molar ratio of DMAB to the flask.
-
The reaction is carried out in a molten state (neat) at a controlled temperature (e.g., 30.0 ± 0.1°C) using a thermostatic bath.
-
Stir the molten mixture vigorously (e.g., 1000 rpm).
-
The release of dihydrogen gas can be monitored by a gas burette or a mass flow controller.
-
The reaction is complete when hydrogen evolution ceases.
-
The resulting copper(0) nanocatalysts can be isolated by washing with a suitable solvent (e.g., ethanol) and characterized.
Quantitative Data for Metal-Catalyzed Dehydrogenation of DMAB
| Catalyst System | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Total Turnover Number (TON) | Reference |
| in situ Cu(0) NCats | 30 | 47.7 | 456.5 (over 50 h) | [2] |
| Cu⁰/WO₃ NPs (4.0% wt. Cu) | 60 | 39 | - | [3] |
| Ru(acac)₃ | 60 | 77.8 | 15,000 (over 8 days) | [4] |
| Thorium Metallocene | 45 | 400 | - | [5] |
| Uranium Metallocene | 45 | 400 | - | [5] |
| NCats: Nanocatalysts, NPs: Nanoparticles |
Proposed Catalytic Cycle for Dehydrogenation
Caption: A simplified catalytic cycle for the dehydrogenation of DMAB.
III. Application: Metal-Catalyzed Hydrogenation Reactions
The in situ generation of hydrogen from DMAB can be coupled with a subsequent hydrogenation reaction, creating a tandem catalytic process. This approach avoids the need for handling gaseous hydrogen, offering a safer and more convenient alternative for reduction reactions.
Protocol 3: Rhodium-Catalyzed Tandem Dehydrogenation-Hydrogenation
This protocol describes the mechanochemical (ball milling) rhodium-catalyzed dehydrogenation of DMAB and subsequent hydrogenation of an alkene.
Materials:
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
This compound (DMAB)
-
Alkene substrate (e.g., cyclohexene)
-
Ball mill
-
Milling jars and balls (e.g., stainless steel)
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
In a milling jar, place Wilkinson's catalyst, DMAB, and the alkene substrate.
-
Add the milling balls to the jar.
-
Conduct the milling process under an inert atmosphere for the specified time and at the desired frequency.
-
The hydrogen generated in situ from the dehydrogenation of DMAB will hydrogenate the alkene.
-
After the reaction, extract the product from the milling jar with a suitable solvent.
-
Analyze the product mixture by GC-MS to determine the conversion and yield of the hydrogenated product.
Logical Relationship in Tandem Catalysis
Caption: Tandem dehydrogenation of DMAB and hydrogenation of an alkene.
IV. Application: Palladium-Catalyzed Cross-Coupling Reactions
While less common, borane reagents can participate in palladium-catalyzed cross-coupling reactions. The mechanism can be complex, and the precise role of DMAB may vary depending on the reaction conditions. It can potentially act as a hydride source or participate in transmetalation steps.
Notes on DMAB in Suzuki-Miyaura Type Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, typically involving an organoboron compound (like a boronic acid) and an organic halide.[6] While DMAB is not a standard coupling partner, its derivatives or related borane species can potentially be involved. The plausible mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a borate species, and finally reductive elimination to yield the cross-coupled product and regenerate the catalyst.[7]
General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in the toolkit of synthetic chemists, offering a range of applications in metal-catalyzed reactions. Its ability to act as a controlled reducing agent for nanoparticle synthesis and as a convenient hydrogen source for dehydrogenation and hydrogenation reactions makes it a versatile tool for materials science, catalysis, and organic synthesis. The protocols and data presented herein provide a foundation for researchers to explore and adapt the use of DMAB in their specific research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2(g) production from dimethylamine borane by Cu0/WO3 NPs catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. erowid.org [erowid.org]
Application Notes and Protocols for Reactions Involving Dimethylaminoborane (DMAB)
Introduction
Dimethylaminoborane (DMAB), with the chemical formula (CH₃)₂NHBH₃, is a versatile and powerful reducing agent used in a variety of chemical applications. It is a white, crystalline solid that is stable under normal conditions but is sensitive to moisture.[1][2] DMAB is employed as a selective reducing agent in organic synthesis for reactions such as the reduction of aldehydes and ketones to alcohols.[3] It also serves as a crucial reagent in the electroless deposition of metals and alloys and has gained significant interest as a potential chemical hydrogen storage material due to its ability to release hydrogen gas upon catalytic dehydrogenation.[3][4]
These application notes provide detailed protocols and safety information for researchers, scientists, and drug development professionals working with DMAB.
Critical Safety Precautions
DMAB is a flammable solid that is toxic if swallowed or in contact with skin and harmful if inhaled.[5][6] It can cause serious eye damage and may lead to an allergic skin reaction.[5] Proper handling and storage are critical to ensure laboratory safety.
General Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[1][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5][6]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Recommended storage is refrigerated (2-8 °C) under an inert gas like nitrogen.[1][6][8]
-
DMAB is moisture-sensitive; contact with water or moist air should be avoided as it can release flammable gases.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and heavy metal salts.[1]
Spill and First Aid Procedures:
-
In case of a spill, clean it up immediately, avoiding dust generation.[1] Remove all ignition sources and use an electrically protected vacuum cleaner or wet-brushing for collection.[6]
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[6][7]
-
If on skin: Wash off with soap and plenty of water and seek immediate medical attention.[6][7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
Hazard Summary Table
| Hazard Class | Description | Precautionary Statements | Citations |
| Flammability | Flammable Solid (Category 1) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [6][8] |
| Acute Toxicity | Toxic if swallowed (Oral, Category 3) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [6] |
| Acute Toxicity | Toxic in contact with skin (Dermal, Category 3) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6] |
| Eye Damage | Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [5] |
| Incompatibility | Moisture sensitive; Incompatible with strong acids, oxidizing agents. | Store under inert gas; Keep away from incompatible materials. | [1][2] |
General Experimental Workflow
Due to its sensitivity to moisture and air, reactions involving DMAB are typically performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 74-94-2 [chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. chemos.de [chemos.de]
- 6. nano3dsystems.com [nano3dsystems.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.pt [fishersci.pt]
Troubleshooting & Optimization
Technical Support Center: Dimethylaminoborane (DMAB) Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reduction reactions using dimethylaminoborane (DMAB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reduction reaction with DMAB is incomplete, with significant starting material remaining. What are the potential causes and how can I improve the conversion?
A1: Incomplete reduction is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
DMAB Purity: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent decomposition.
-
Stoichiometry: An insufficient amount of DMAB is a common cause of incomplete reactions. While a 1:1 molar ratio of hydride to the functional group may be theoretically required, an excess of DMAB is often necessary to drive the reaction to completion. It is advisable to start with 1.5 to 2.0 equivalents of DMAB.
-
-
Reaction Conditions:
-
Temperature: While many DMAB reductions proceed at room temperature, less reactive substrates may require elevated temperatures to increase the reaction rate. Consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by TLC or LC-MS.
-
Solvent: The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) are commonly used. Ensure the solvent is anhydrous, as water can react with and decompose DMAB.
-
Reaction Time: The reaction may simply need more time. Monitor the reaction's progress over an extended period (e.g., 24 hours) before considering it incomplete.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted or sterically hindered functional groups can be challenging to reduce. In such cases, increasing the temperature and using a larger excess of DMAB may be necessary.
-
Substrate Purity: Impurities in the starting material can interfere with the reduction. Ensure your substrate is of high purity.
-
Troubleshooting Workflow for Incomplete Reduction
Caption: Troubleshooting workflow for incomplete DMAB reductions.
Q2: I am observing the formation of side products in my DMAB reduction. What are the likely side reactions, and how can I improve the selectivity?
A2: Side product formation is often dependent on the substrate and reaction conditions. Here are some common scenarios and solutions:
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Over-reduction: In the reduction of functional groups like esters or amides, over-reduction to the corresponding alcohol or amine can occur.
-
Solution: Carefully control the stoichiometry of DMAB and the reaction temperature. Lowering the temperature can often improve selectivity.
-
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Chemoselectivity Issues: When multiple reducible functional groups are present, DMAB may not be sufficiently selective.
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Solution: The chemoselectivity of DMAB can be influenced by the solvent and temperature. For instance, in the reduction of a molecule with both a nitro group and an ester, the reaction outcome can be tuned. It has been observed that in some cases, the nitro group can be selectively reduced in the presence of an ester.[1]
-
-
Reaction with Solvent: Protic solvents like methanol or ethanol will react with DMAB, leading to its decomposition and the formation of byproducts.
-
Solution: Always use anhydrous aprotic solvents.
-
-
Byproducts from the Reagent: The decomposition of DMAB can lead to the formation of dimethylamine and boric acid derivatives.
-
Solution: Proper workup procedures are essential to remove these byproducts.
-
Chemoselectivity of DMAB with Various Functional Groups
| Functional Group | Reactivity with DMAB in THF | Reactivity with DMAB in H₂O | Notes |
| Aldehyde | + | + | Readily reduced to the corresponding alcohol. |
| Ketone | + | + | Readily reduced to the corresponding alcohol. |
| Imine | + | + | Reduced to the corresponding amine. |
| Epoxide | + | - | Ring opening and reduction can occur. |
| Acid Chloride | ~ | ~ | Can be reduced, but other reactions may occur. |
| Ester | - | - | Generally not reduced.[2] |
| Amide | - | - | Generally not reduced.[2] |
| Carboxylic Acid | ~ | ~ | Can form salts or undergo other reactions. |
| Nitrile | - | - | Generally not reduced. |
| Nitro (Aromatic) | - | - | Generally not reduced without a catalyst.[2] |
-
+ = Reduction occurs
-
- = No reduction
-
~ = Other reactions may occur Data synthesized from available literature.[2]
Q3: How do I effectively remove boron-containing byproducts and other impurities during the workup of my DMAB reduction?
A3: Boron-based impurities can often complicate product purification. Here is a recommended workup procedure:
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a protic solvent like methanol to quench any excess DMAB. This will result in the evolution of hydrogen gas, so ensure adequate ventilation and control the rate of addition.
-
Azeotropic Removal of Boron: Concentrate the reaction mixture. Add methanol and re-concentrate the mixture under reduced pressure. Repeating this process several times converts boron byproducts into volatile trimethyl borate ((MeO)₃B), which can be removed azeotropically.[3]
-
Aqueous Workup: After the azeotropic removal, perform a standard aqueous workup. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine. If your product is an amine, an acid wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, which can then be basified and re-extracted.
-
Chromatography: If impurities persist, purification by column chromatography is often effective.
Workup Procedure for Boron Byproduct Removal
Caption: General workup protocol for DMAB reductions.
Q4: My catalytic DMAB reduction is sluggish or fails completely. What could be the issue with my catalyst?
A4: Catalyst deactivation is a common problem in catalytic reductions.
-
Catalyst Poisoning: Certain functional groups or impurities can act as catalyst poisons. For palladium catalysts, common poisons include sulfur-containing compounds, and to a lesser extent, nitrogen-containing heterocycles.
-
Solution: Ensure the purity of your substrate and solvent. If catalyst poisoning is suspected, using a higher catalyst loading or a fresh batch of catalyst may be necessary. In some cases, pretreatment of the substrate to remove potential poisons may be required.
-
-
Catalyst Sintering or Leaching: At elevated temperatures, metal nanoparticle catalysts can sinter (aggregate), leading to a loss of active surface area. Leaching of the metal from the support can also occur.
-
Solution: Avoid excessively high reaction temperatures. Ensure the catalyst is well-dispersed and stable on its support.
-
Experimental Protocols
General Experimental Protocol for the Reduction of a Nitroarene to an Aniline using a Ruthenium Nanoparticle Catalyst and DMAB
This protocol is adapted from a study on the reduction of nitroarenes using a ruthenium nanoparticle catalyst.[1]
-
Catalyst Preparation: Prepare the ruthenium nanoparticle catalyst immobilized on a suitable support (e.g., amine-modified ordered mesoporous silica) as described in the literature.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene substrate (1.0 mmol), the ruthenium catalyst (0.5 mol%), and the solvent (e.g., water or ethanol, 10 mL).
-
Addition of Reducing Agent: Add this compound (DMAB) (4.0 mmol, 4.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the catalyst and wash it with the reaction solvent. Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aniline.
Influence of Solvent and Reducing Agent on Nitrobenzene Reduction
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (Selectivity %) |
| 1 | NaBH₄ | Ethanol | 70 | 16 | 100 | Aniline (94%) |
| 2 | DMAB | Ethanol | 70 | 3 | 86 | Aniline (100%) |
| 3 | DMAB | Water | 70 | 1.5 | 100 | Aniline (100%) |
| 4 | DMAB | Water | 60 | 1.5 | 100 | Aniline (100%) |
| 5 | DMAB | Water | 50 | 1.5 | 98 | Aniline (>99%) |
Data adapted from White Rose Research Online.[1]
This table demonstrates that DMAB in water can be a highly efficient system for the reduction of nitrobenzene to aniline, achieving high conversion and selectivity at milder temperatures compared to other systems.[1]
References
Technical Support Center: Optimizing Dimethylaminoborane (DMAB)-Mediated Reductions
Welcome to the technical support center for dimethylaminoborane (DMAB)-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAB) and what are its primary applications in organic synthesis?
This compound (DMAB) is a reducing agent used in organic chemistry for the reduction of various functional groups, such as aldehydes, ketones, and nitro compounds. It is also utilized in the electroless deposition of metals and alloys.
Q2: What are the key advantages of using DMAB over other reducing agents?
DMAB offers several advantages, including its stability in air and protic solvents, which makes it easier to handle compared to other hydride reagents like sodium borohydride in certain applications. It often allows for chemoselective reductions under mild conditions.
Q3: What are the typical solvents used for DMAB-mediated reductions?
A range of solvents can be used, with the choice often depending on the substrate and reaction conditions. Common solvents include ethanol, methanol, tetrahydrofuran (THF), and water. The solvent can significantly impact the reaction rate and selectivity.
Q4: How should I properly store and handle DMAB?
DMAB should be stored in a cool, dry place away from moisture and incompatible substances such as strong acids and oxidizing agents. It is a flammable solid and toxic if swallowed or in contact with skin, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[1]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q5: My DMAB reduction is resulting in a low yield or is incomplete. What are the common causes and how can I address them?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stoichiometry:
-
Purity of DMAB: Ensure the DMAB used is of high purity and has not degraded.
-
Stoichiometry: While a 1:1 molar ratio of hydride to the reducible functional group is theoretically required for some reductions, an excess of DMAB is often necessary to drive the reaction to completion. It is advisable to start with 1.5 to 2.0 equivalents of DMAB.
-
-
Reaction Conditions:
-
Temperature: While many DMAB reductions proceed at room temperature, less reactive substrates may require heating to increase the reaction rate. Consider gently heating the reaction mixture (e.g., to 40-60 °C) while monitoring the progress.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction's progress over an extended period (e.g., 24 hours) before considering it incomplete.
-
Solvent: The choice of solvent can influence the reaction rate and yield. If the reaction is sluggish, consider switching to a different solvent. For instance, in some cases, a protic solvent like ethanol may be more effective than an aprotic solvent like THF.
-
pH: For certain reductions, the pH of the reaction medium can be critical. For example, in electroless copper plating using DMAB, higher pH values (10–12.5) promote the oxidation of DMAB.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted or sterically hindered functional groups can be challenging to reduce. In such cases, increasing the temperature and using a larger excess of DMAB may be necessary.
-
Substrate Purity: Impurities in the starting material can inhibit the reaction. Ensure the purity of your substrate before starting the reduction.
-
-
Catalyst (if applicable):
-
Catalyst Activity: If a catalyst is used (e.g., in the reduction of nitro compounds), ensure it is active. The catalyst may need to be freshly prepared or activated.
-
Catalyst Loading: The amount of catalyst can be crucial. An insufficient amount may lead to an incomplete reaction.
-
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of DMAB-mediated reductions based on literature data.
| Parameter | Substrate Type | Condition Variation | Effect on Yield/Reaction Rate |
| Temperature | General | Increased Temperature | Generally increases reaction rate, but may decrease selectivity. |
| Nitroarenes | 70 °C (vs. room temp) | Can be necessary for complete conversion. | |
| pH | Electroless Plating | pH 10-12.5 | Promotes DMAB oxidation, increasing deposition rate. |
| Solvent | Nitroarenes | Water vs. Ethanol | Can alter selectivity between partial and complete reduction. |
| Catalyst | Nitroarenes | RuNPs | Highly efficient for both partial and complete reduction depending on conditions.[2] |
| Quinolines | RuNPs | High selectivity for partial or complete reduction by adjusting reaction time.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound to an Aniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, approximately 0.2 M concentration).
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Addition of Catalyst (Optional but Recommended): If using a catalyst (e.g., Pd/C, 5-10 mol%), add it to the solution.
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Addition of DMAB: Slowly add this compound (DMAB) (2.0-3.0 eq) to the stirred solution in portions.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
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If a catalyst was used, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude aniline derivative by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reduction of an Ester to an Alcohol
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the ester (1.0 eq) in an anhydrous solvent such as THF (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of DMAB: Add this compound (DMAB) (2.0-3.0 eq) to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a dilute acid solution (e.g., 1 M HCl) to hydrolyze the intermediate borate esters. Be aware of potential hydrogen gas evolution.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by column chromatography on silica gel or by distillation.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Managing Borane Byproducts in Dimethylamine Borane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylamine borane (DMAB) in their experimental work. The following sections offer practical guidance on identifying, quenching, and removing common borane byproducts generated during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common borane byproducts in reactions involving dimethylamine borane (DMAB)?
A1: When dimethylamine borane is used in chemical reactions, particularly in dehydrocoupling or as a reducing agent, several boron-containing byproducts can be formed. The most prevalent byproduct is the cyclic dimer, tetramethyldiborazane, [Me₂N–BH₂]₂ . Other minor byproducts that may be observed include the linear borazane Me₂NH·BH₂–NMe₂·BH₃ , the aminoborane Me₂N=BH₂ , and the diamino borane (Me₂N)₂BH . The formation of these byproducts is highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the reactants.
Q2: How can I detect the presence of these borane byproducts in my reaction mixture?
A2: The primary and most effective method for identifying and quantifying borane byproducts is ¹¹B NMR spectroscopy . Each boron-containing species has a characteristic chemical shift in the ¹¹B NMR spectrum, allowing for their unambiguous identification. For instance, the cyclic dimer [Me₂N–BH₂]₂ typically appears as a triplet around δ 5.4 ppm.
Q3: What are the general strategies for removing borane-containing byproducts from my final product?
A3: A widely used and effective method for removing boron-containing residues is to repeatedly concentrate the reaction mixture from methanol.[1] This process converts the borane byproducts into volatile trimethyl borate (B(OMe)₃), which can be easily removed under reduced pressure. Additionally, extractive workups with aqueous solutions can be employed to remove water-soluble borane species.[2][3] For particularly stubborn impurities, specialized techniques such as using scavenger resins with diol functionalities can be effective.
Troubleshooting Guides
Issue 1: Quenching Excess Dimethylamine Borane (DMAB)
Symptom: The reaction is complete, but unreacted DMAB remains, which may interfere with the workup and purification.
Solution:
A stepwise quenching procedure is recommended to safely neutralize any excess DMAB.
Experimental Protocol: Quenching of Excess Dimethylamine Borane
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the quenching process.
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Slow addition of a protic solvent: While stirring vigorously, slowly add a protic solvent such as isopropanol or ethanol dropwise to the reaction mixture.[4] The slow addition allows for controlled release of hydrogen gas.
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Sequential addition of more polar protic solvents: After the initial effervescence subsides, continue the quenching by the sequential slow addition of methanol, followed by water.[4][5] This gradual increase in the polarity of the quenching agent ensures a controlled reaction.
-
Aqueous workup: Once the quenching is complete (i.e., no more gas evolution is observed), proceed with a standard aqueous workup to remove the water-soluble quenched borane species.
Safety Precautions:
-
Always perform the quenching procedure in a well-ventilated fume hood.
-
Be aware that hydrogen gas is evolved during the quenching process, which is flammable. Ensure there are no ignition sources nearby.
-
The quenching of boranes can be exothermic. Maintain cooling and add the quenching agent slowly to prevent a runaway reaction.[6]
Issue 2: Removal of Borane Byproducts
Symptom: After the initial workup, ¹¹B NMR analysis indicates the presence of persistent boron-containing impurities in the product.
Solution:
A combination of chemical conversion to a volatile species and liquid-liquid extraction is generally effective.
Experimental Protocol: Removal of Borane Byproducts via Methanol Evaporation
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Concentrate the crude product: After the initial workup, concentrate the crude product containing the boron impurities under reduced pressure.
-
Add methanol: To the residue, add a sufficient volume of methanol to fully dissolve the material.
-
Evaporate the methanol: Remove the methanol under reduced pressure. This step facilitates the formation of volatile trimethyl borate from the borane byproducts.
-
Repeat the process: Repeat the addition and evaporation of methanol at least three to five times to ensure complete removal of the boron-containing impurities.[1]
-
Final drying: After the final evaporation, dry the product under high vacuum to remove any residual solvents.
Experimental Protocol: Extractive Workup for Borane Byproducts
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Dissolve the crude product: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous wash: Transfer the organic solution to a separatory funnel and wash with deionized water or brine.[3] The polarity of many borane byproducts makes them amenable to removal by aqueous extraction.
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Multiple extractions: Perform at least three aqueous washes to maximize the removal of water-soluble impurities.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 3: Persistent Boron Impurities After Standard Removal Procedures
Symptom: Significant boron-containing impurities remain even after repeated methanol evaporations and extractive workups.
Solution:
In cases of persistent contamination, more specialized techniques may be required.
-
Acidic or Basic Wash: The solubility of borane byproducts can be pH-dependent. A wash with a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) can sometimes improve their partitioning into the aqueous phase. Exercise caution as the stability of your desired product at these pH ranges must be considered.
-
Boron Scavenger Resins: For high-value products or when other methods fail, the use of a scavenger resin functionalized with diol groups can be highly effective. These resins selectively bind to boron compounds, which can then be removed by simple filtration.
Data Presentation
Table 1: ¹¹B NMR Chemical Shifts of Common DMAB Byproducts
| Compound Name | Structure | ¹¹B NMR Chemical Shift (δ, ppm) | Multiplicity |
| Tetramethyldiborazane | [Me₂N–BH₂]₂ | 5.4 | Triplet |
| Linear Borazane | Me₂NH·BH₂–NMe₂·BH₃ | 2.0, -13.2 | Triplet, Quartet |
| Aminoborane | Me₂N=BH₂ | 38.1 | Triplet |
| Diaminoborane | (Me₂N)₂BH | 29.7 | Doublet |
Chemical shifts are approximate and can vary slightly depending on the solvent and other components in the mixture. Data sourced from.
Mandatory Visualizations
Caption: Workflow for managing DMAB and its byproducts.
Caption: Key strategies for borane byproduct management.
References
- 1. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Removal of Boron from Aqueous Solutions Using ECH@NGM Aerogels with Excellent Hydrophilic and Mechanical Properties: Performance and Response Surface Methodology Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 6. sarponggroup.com [sarponggroup.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Dimethylamine Borane Reactions
Welcome to the Technical Support Center for catalyst handling in dimethylamine borane (DMAB) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation and to provide clear guidance for catalyst regeneration and reuse.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in DMAB dehydrogenation reactions?
Catalyst deactivation in DMAB reactions is a significant concern that can lead to reduced reaction rates and incomplete conversion. The primary mechanisms of deactivation include poisoning, fouling, and sintering.
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Poisoning: This occurs when chemical species bind to the active sites of the catalyst, rendering them inactive. In the context of DMAB reactions, borane-related species are a key concern. It has been suggested that boranes, potentially formed from the dissociation of DMAB, can deposit a boron-containing layer on the catalyst surface, leading to its inactivation.[1] Other impurities in the reactants or solvent, such as sulfur compounds, can also act as poisons.
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Fouling: This involves the physical blockage of active sites and catalyst pores by reaction byproducts or carbonaceous materials (coke). While less commonly cited for low-temperature DMAB dehydrogenation, it can be a factor in higher-temperature processes or with less selective catalysts.
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Sintering (Aggregation): At elevated temperatures, metal nanoparticle catalysts can agglomerate into larger particles. This process, also known as sintering or bulk metal aggregation, leads to a decrease in the active surface area of the catalyst, which in turn reduces its overall activity.[2]
Q2: My catalyst's activity is significantly lower in the second run. What is the likely cause?
A significant drop in activity after the first use often points to strong, irreversible poisoning or mechanical loss of the catalyst during recovery. If the catalyst has been exposed to high temperatures, sintering could also be a contributing factor. It is also possible that the reaction byproducts are strongly adsorbed onto the catalyst surface and are not being effectively removed by simple washing procedures.
Q3: How can I test the stability and lifetime of my catalyst?
There are two common experimental approaches to evaluate catalyst durability:
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Reusability/Recycling Test: The catalyst is recovered after a complete reaction, typically by filtration or centrifugation, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.[2] It is then reused in a subsequent reaction under identical conditions. The activity or conversion is measured for each cycle to determine the percentage of initial activity retained.
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Catalytic Lifetime Test: In a single batch reaction, once the initial amount of DMAB is consumed (indicated by the cessation of hydrogen evolution), a new aliquot of DMAB is added to the reactor. This process is repeated until no further hydrogen is produced upon the addition of new substrate. The total turnover number (TON), which is the total moles of product formed per mole of catalyst, can then be calculated to quantify the catalyst's lifetime.[2]
Q4: Is it possible to regenerate a deactivated catalyst used in DMAB reactions?
Yes, regeneration is often possible, but its success depends on the deactivation mechanism. For catalysts deactivated by weakly adsorbed byproducts, a simple washing and drying procedure can be effective.[2] For more severely deactivated catalysts, for example by coking or certain types of poisoning, more stringent methods like thermal treatment (calcination) or chemical washing with acidic or basic solutions may be necessary. However, these methods must be carefully optimized to avoid damaging the catalyst itself.[3][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during DMAB reactions.
Guide 1: Low or No Catalytic Activity
| Symptom | Potential Cause | Troubleshooting Steps |
| No hydrogen evolution | Inactive Catalyst: The catalyst may not have been properly activated or may have been deactivated during storage. | 1. Ensure the catalyst was prepared and stored under the correct conditions (e.g., inert atmosphere if required). 2. For pre-catalysts that are reduced in situ, confirm that the reaction conditions are suitable for the formation of the active catalytic species.[5] |
| Severe Poisoning: Impurities in the DMAB, solvent, or reaction vessel are poisoning the catalyst. | 1. Verify the purity of all reagents and solvents. 2. Ensure the reaction vessel is scrupulously clean. 3. Consider purifying the DMAB or using a higher-grade solvent. | |
| Slow reaction rate | Partial Deactivation: The catalyst has lost some of its active sites due to poisoning or fouling. | 1. Attempt to regenerate the catalyst (see regeneration protocols). 2. Increase the catalyst loading as a temporary measure, but investigate the root cause of deactivation. |
| Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for the catalyst. | 1. Review the literature for the recommended operating conditions for your specific catalyst. 2. Systematically vary the temperature to find the optimal point. | |
| Reaction stops before completion | Catalyst Deactivation During Reaction: The catalyst is not stable under the reaction conditions and is deactivating over time. | 1. Perform a catalyst lifetime study to quantify the deactivation. 2. Consider a more robust catalyst or a different support material. 3. Lowering the reaction temperature may slow down the deactivation process.[5] |
Data on Catalyst Performance and Reusability
The following table summarizes performance data for various catalysts used in DMAB dehydrogenation, highlighting their activity and reusability.
| Catalyst | Support/Stabilizer | Initial Activity (TOF, h⁻¹) | Reusability (Activity Retention) | Deactivation Cause | Reference |
| Cu(0) NCats | None (solvent-free) | 47.7 | 81% after 5th run | Bulk metal aggregation | [2] |
| Cu₃₉Pt₆₁ NPs | Oleylamine | 121 | 87% after 5th run | Not specified | [6] |
| Ru(0) NPs | Starch | ~137 (initial) | Not specified | Not specified | [7] |
| Ru(II) complex | Homogeneous | ~17 (calculated from data) | Deactivates after 1700 turnovers | Not specified | [5] |
| Ru⁰/CeO₂ | CeO₂ | 812 | Deactivates after 2500 turnovers | Not specified | [8] |
TOF (Turnover Frequency) is a measure of catalyst activity, defined as moles of product per mole of catalyst per hour.
Experimental Protocols
Protocol 1: Typical DMAB Dehydrogenation Experiment
This protocol describes a general procedure for testing the catalytic activity of a heterogeneous catalyst for hydrogen production from DMAB.
-
Reactor Setup: Place a known amount of the catalyst into a two-necked round-bottom flask equipped with a magnetic stir bar. One neck is connected to a gas burette to measure the volume of evolved hydrogen, and the other is sealed with a rubber septum for the injection of the reactant solution.
-
System Purge: Purge the entire system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove air.
-
Temperature Control: Place the flask in a thermostatic bath set to the desired reaction temperature (e.g., 60.0 ± 0.5 °C).
-
Reaction Initiation: Using a gas-tight syringe, inject a known concentration and volume of DMAB solution (e.g., in toluene) into the reaction flask.
-
Data Collection: Start the magnetic stirrer and record the volume of hydrogen gas evolved at regular time intervals until no more gas is produced.
-
Calculation: Plot the volume of H₂ generated versus time. The initial turnover frequency (TOF) can be calculated from the initial linear slope of this plot.
Protocol 2: Catalyst Reusability Test
-
Catalyst Recovery: After the first reaction is complete (as described in Protocol 1), allow the catalyst to settle. If the catalyst is heterogeneous, it can be separated by centrifugation or filtration.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent, such as ethanol (e.g., 3 x 20 mL), to remove any adsorbed species.[2]
-
Drying: Dry the washed catalyst under vacuum to remove all traces of the washing solvent.
-
Subsequent Runs: Weigh the dried catalyst and use it for a subsequent dehydrogenation run following the steps outlined in Protocol 1.
-
Analysis: Compare the activity (e.g., TOF or total time for complete conversion) of each cycle to the initial run to determine the percentage of activity retention.
Visualizing Catalyst Deactivation and Regeneration
Catalyst Lifecycle Diagram
The following diagram illustrates the typical lifecycle of a heterogeneous catalyst in a DMAB reaction, from its active state through deactivation and subsequent regeneration.
Caption: A diagram showing the catalyst lifecycle.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot common problems related to catalyst performance in DMAB reactions.
Caption: A troubleshooting flowchart for catalyst issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ijset.com [ijset.com]
- 5. A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Dimethylaminoborane Reductions
Welcome to the technical support center for dimethylaminoborane (DMAB) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of DMAB in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAB) and what are its primary applications in organic synthesis?
A1: this compound (DMAB) is a reducing agent used in organic and inorganic chemistry. It is a complex of borane and dimethylamine, which makes it a more stable and easier-to-handle source of borane than diborane gas. Its primary applications include the reduction of various functional groups such as aldehydes, ketones, nitriles, esters, amides, and nitro compounds. It is also utilized in the electroless deposition of metals and alloys.[1][2]
Q2: What are the key safety precautions to take when working with DMAB?
A2: DMAB is a flammable solid and is toxic if swallowed or in contact with skin.[2] It is also a skin and eye irritant.[1][2] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. DMAB is sensitive to moisture and air and can release flammable gases upon contact with water.[1][3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from heat, sparks, and incompatible materials such as acids, halogens, and oxidizing agents.[1][4]
Q3: How do I choose an appropriate solvent for my DMAB reduction?
A3: The choice of solvent can significantly impact the outcome of a DMAB reduction. Ethereal solvents like tetrahydrofuran (THF) and dioxane are commonly used.[1][5] The polarity of the solvent can influence the reaction rate and selectivity. For instance, in the reduction of certain substrates, increasing the amount of dioxane in THF can favor amination over reduction.[1][5] For reductions of nitroarenes, ethanol and water have been used, with the solvent influencing the selectivity towards either the hydrazoarene or the fully reduced aniline.[6]
Q4: Can DMAB be used for selective reductions in the presence of other functional groups?
A4: Yes, DMAB can exhibit chemoselectivity. For example, it is possible to selectively reduce a nitro group in the presence of an ester.[6] The selectivity can often be controlled by adjusting reaction conditions such as temperature, solvent, and the use of a catalyst.[6] For instance, ruthenium nanoparticle-based catalysts have been shown to selectively reduce nitrobenzene to either hydrazobenzene or aniline depending on the solvent and hydrogen source.[6]
Q5: What is a typical work-up procedure for a DMAB reduction?
A5: A common work-up procedure involves quenching the excess DMAB and its byproducts. This is often achieved by the careful addition of an acidic aqueous solution, such as dilute HCl, to the reaction mixture at a low temperature (e.g., 0 °C).[7] Caution should be exercised as hydrogen gas can be evolved during this process.[7] Boron-containing byproducts can sometimes be removed by co-evaporation with methanol, which forms volatile trimethyl borate.[8] The product is then typically extracted into an organic solvent, washed, dried, and purified by standard methods like chromatography or crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during DMAB reduction experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient DMAB: The stoichiometry of the reducing agent may be too low. 2. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Poor DMAB Quality: The reagent may have degraded due to improper storage. | 1. Increase the molar equivalents of DMAB. A common starting point is 1.5-2.0 equivalents per reducible functional group.[7] 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. 3. Use freshly purchased DMAB or test the activity of the current batch on a known substrate. |
| Low Yield | 1. Side Reactions: Competing reactions, such as hydrolysis of the starting material or product, may be occurring. 2. Product Degradation: The product may be unstable under the reaction or work-up conditions. 3. Inefficient Work-up: The product may be lost during the extraction or purification steps. | 1. Modify the reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. The use of a catalyst can sometimes improve selectivity.[9] 2. Ensure the work-up is performed at a low temperature and that the pH is controlled to avoid degradation. 3. Optimize the work-up procedure, for example by adjusting the pH of the aqueous washes or using a different extraction solvent. |
| Formation of Unexpected Byproducts | 1. Over-reduction: A functional group may be reduced further than desired. 2. Competing Amination: In the presence of the dimethylamine byproduct, amination of the substrate or product can occur.[1][5] 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Reduce the amount of DMAB or lower the reaction temperature. 2. Use a different borane source or add a scavenger for dimethylamine. Lowering the reaction temperature can also disfavor amination.[1][5] 3. Ensure the solvent is dry and deoxygenated. Consider using a more inert solvent. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of temperature and solvent on the product distribution in the reaction of methyl iodide with a dialkylaminoborohydride, which serves as a model for understanding the competing reduction and amination pathways that can occur with DMAB.
| Temperature (°C) | Solvent | Reduction Product (%) | Amination Product (%) |
| 0 | THF | Minor | Major |
| 25 | THF | Increased | Decreased |
| 65 | THF | Competing favorably | Competing favorably |
| 25 | THF/Dioxane (increasing dioxane) | Decreased | Increased |
| Not specified | Dioxane | - | Exclusive product |
| Data adapted from a study on lithium N,N-diisopropylaminoborohydride, which exhibits similar reactivity patterns to DMAB in terms of competing reduction and amination.[1][5] |
Experimental Protocols
General Procedure for the Reduction of a Nitrile to a Primary Amine
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Reaction Setup: To a dry, inert-atmosphere flask, add the nitrile (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 10-20 mL per gram of nitrile).
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Addition of DMAB: Cool the solution to 0 °C in an ice bath. Add DMAB (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
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Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the gas evolution ceases.
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Extraction: Add ethyl acetate and water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
General Procedure for the Reduction of an Ester to an Alcohol
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous THF (10-20 mL per gram of ester).
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Addition of DMAB: Add DMAB (2.0-3.0 eq) to the solution at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC/MS until the starting material is consumed (typically 4-24 hours).
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Work-up: Cool the reaction to 0 °C and cautiously add methanol to quench the excess DMAB. Follow this with the slow addition of 1 M HCl.
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Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting alcohol by an appropriate method.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Incomplete DMAB Reduction
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. researchgate.net [researchgate.net]
- 3. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Preventing Side Reactions with Dimethylaminoborane
Welcome to the Technical Support Center for Dimethylaminoborane (DMAB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with DMAB.
This compound is a versatile reducing agent employed in a variety of chemical transformations, most notably in reductive amination and electroless plating. While highly effective, its reactivity can sometimes lead to undesired side reactions, impacting yield, purity, and process stability. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you optimize your reactions and minimize the formation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Reductive Amination
Q1: I am observing a significant amount of alcohol byproduct, corresponding to the reduction of my starting aldehyde/ketone. How can I prevent this?
A1: This is a common side reaction in reductive amination and occurs when the reducing agent reacts with the carbonyl compound before it can form an imine or iminium ion with the amine. The selectivity of the reduction is highly dependent on the reaction conditions, particularly the pH and the choice of the reducing agent itself.[1]
Troubleshooting Steps:
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pH Optimization: The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6). At a pH that is too low, the amine nucleophile will be protonated and rendered unreactive. Conversely, at a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack. For the reduction step, a pH of 6-7 is often optimal for selectively reducing the iminium ion over the carbonyl.[1]
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Order of Addition: Consider a two-step, one-pot approach. First, stir the carbonyl compound and the amine together under optimal pH conditions for imine formation for a period before introducing the this compound. This allows the concentration of the imine intermediate to build up, favoring its reduction over the carbonyl.
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Choice of Reducing Agent: While DMAB is a mild reducing agent, for particularly sensitive substrates, you might consider comparing its performance with other selective reducing agents like sodium triacetoxyborohydride (STAB), which is known for its high selectivity for imines over carbonyls.
Q2: My reductive amination is sluggish, and I'm seeing incomplete conversion even after extended reaction times. What can I do?
A2: Slow reaction rates can be due to several factors, including steric hindrance in the substrates, low reactivity of the amine or carbonyl, or suboptimal reaction conditions.
Troubleshooting Steps:
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Temperature Adjustment: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can also promote side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
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Use of Additives: For sterically hindered or electronically deactivated substrates, the addition of a Lewis acid catalyst can facilitate imine formation.
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Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism. Aprotic solvents can also be employed, and screening different solvents may be necessary to find the optimal conditions for your specific substrates.
Electroless Plating
Q3: My electroless plating bath containing DMAB is unstable and decomposes spontaneously. What is the cause and how can I prevent it?
A3: Bath instability is a critical issue in electroless plating and can be caused by a variety of factors, including incorrect pH, high temperature, the presence of contaminants, or an imbalance in the concentration of stabilizers.[2][3]
Troubleshooting Steps:
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pH Control: The pH of DMAB-based electroless plating baths is crucial for stability. High pH values can lead to the precipitation of metal hydroxides and accelerate the decomposition of the reducing agent.[2] Maintain the pH within the recommended range for your specific plating formulation.
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Temperature Management: Excessive temperatures can accelerate the decomposition of DMAB and the plating bath. Ensure your temperature controller is accurate and maintain the temperature within the specified operating window.[2]
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Purity of Reagents and Substrate: Contaminants, such as dust particles or residual palladium from the activation step, can act as nucleation sites and trigger spontaneous decomposition.[2] Ensure all reagents are of high purity and that the substrate is thoroughly rinsed before entering the plating bath.
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Stabilizer Concentration: Stabilizers are added to electroless plating baths to inhibit spontaneous decomposition. An insufficient concentration of stabilizer will lead to an unstable bath, while an excessive amount can inhibit the plating process altogether. It is crucial to maintain the stabilizer concentration within the optimal range as specified by the bath manufacturer or determined through experimentation.
Q4: The deposition rate of my electroless plating is too slow. How can I increase it?
A4: A slow deposition rate can be caused by several factors, including low temperature, incorrect pH, or a low concentration of the reducing agent.
Troubleshooting Steps:
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Increase Temperature: Within the stable operating range, increasing the temperature will generally increase the deposition rate.
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Adjust pH: The deposition rate is often pH-dependent. For many nickel-boron plating baths using DMAB, the optimal pH is in the range of 6-7.
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Increase DMAB Concentration: The deposition rate is a function of the DMAB concentration up to a certain limit. Increasing the DMAB concentration can enhance the plating rate, but be mindful that excessive concentrations can lead to bath instability.
Quantitative Data Summary
The following tables summarize the impact of various parameters on the performance of this compound in reductive amination and electroless plating.
Table 1: Effect of pH on Side Product Formation in Reductive Amination
| pH | Relative Yield of Alcohol Byproduct | Relative Yield of Desired Amine |
| 3-4 | High | Low |
| 4-6 | Moderate | Moderate to High |
| 6-7 | Low | High |
| >8 | Low | Low (slow imine formation) |
Note: Data is generalized. Optimal pH is substrate-dependent.
Table 2: Influence of Stabilizer Concentration on Electroless Plating Bath Stability
| Stabilizer Concentration | Bath Stability | Deposition Rate |
| Too Low | Prone to spontaneous decomposition | High |
| Optimal | Stable for an extended period | Optimal |
| Too High | Very stable, but plating may be inhibited or stopped | Low to Zero |
Experimental Protocols
Protocol for Selective Reductive Amination using this compound
This protocol is a general guideline for the reductive amination of an aldehyde with a primary amine and should be optimized for specific substrates.
Materials:
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Aldehyde (1.0 mmol)
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Primary Amine (1.1 mmol)
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This compound (1.5 mmol)
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Anhydrous Methanol (10 mL)
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Glacial Acetic Acid
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Saturated aqueous Sodium Bicarbonate solution
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Dichloromethane or Ethyl Acetate
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Anhydrous Sodium Sulfate
Procedure:
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To a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
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Add anhydrous methanol (10 mL) and stir the mixture at room temperature.
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Adjust the pH of the solution to approximately 5-6 by the dropwise addition of glacial acetic acid.
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Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.
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Once imine formation is significant, slowly add this compound (1.5 mmol) in portions.
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Continue to stir the reaction at room temperature until the imine is consumed, as monitored by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography if necessary.
Protocol for Preventing Hydrolysis of this compound Solutions
This compound is susceptible to hydrolysis, which can reduce its efficacy and generate byproducts.
Preparation and Storage:
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Use Anhydrous Solvents: Always use dry, anhydrous solvents when preparing solutions of this compound.
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Inert Atmosphere: Handle solid DMAB and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
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Storage: Store solid DMAB and its solutions in a cool, dry place, tightly sealed to prevent moisture ingress. For long-term storage, refrigeration under an inert atmosphere is recommended.
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Avoid Acidic Conditions: DMAB is more susceptible to hydrolysis under acidic conditions. If possible, avoid preparing or storing DMAB solutions in acidic media for extended periods.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.
Caption: Competing pathways in reductive amination.
Caption: General workflow for electroless plating with DMAB.
Caption: A logical approach to troubleshooting side reactions.
References
Technical Support Center: Purification of Products from Dimethylaminoborane (DMAB) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving dimethylaminoborane (DMAB).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving DMAB?
A1: Common impurities include unreacted starting materials, excess DMAB, and boron-containing byproducts.[1] In reductive amination reactions, residual imine intermediates can also be a significant impurity.[2] Additionally, commercial DMAB may contain dimethylamine as an impurity.
Q2: What is a general work-up procedure for a DMAB reduction?
A2: A typical aqueous work-up is often employed to remove inorganic salts and water-soluble impurities. This usually involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water or brine, drying the organic layer with an agent like magnesium sulfate or sodium sulfate, and finally removing the solvent under reduced pressure.[1]
Q3: My product, an organoborane derivative, seems to be degrading during purification on a standard silica gel column. What is happening and what can I do?
A3: Organoboron compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition, especially in the presence of moisture.[1] Consider using deactivated silica gel, alumina, or an alternative purification method like recrystallization or distillation if your compound is thermally stable.[1][3]
Q4: How can I remove boron-containing impurities from my final product?
A4: One effective method is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.
Q5: I am having trouble with the recrystallization of my amine-borane adduct product. It's "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the compound's melting point, often due to the presence of impurities that lower the melting point. Try re-dissolving the oil in a bit more hot solvent to decrease saturation and then allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation. A gradient elution may be necessary. |
| Compound is unstable on silica gel.[1][3] | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine in the eluent).[3] |
| Co-elution with byproducts.[1] | Try a different stationary phase (e.g., reverse-phase C18) or a different solvent system. Recrystallization or distillation may be more effective if the physical properties of the product and impurity are significantly different.[1] |
| Product streaking or tailing on TLC/column. | This can indicate interaction with the stationary phase. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can improve peak shape. |
| Sample overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
Recrystallization Purification
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Add a seed crystal of the pure product. |
| The wrong solvent was chosen. | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a mixed-solvent system. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Problem: The purified product is still impure after recrystallization.
| Possible Cause | Solution |
| Impurities are co-crystallizing with the product. | A second recrystallization may be necessary. Ensure the product is fully dissolved at the higher temperature and that cooling is slow. |
| Inefficient removal of impure mother liquor. | After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. |
Quantitative Data on Purification
The following tables summarize quantitative data from literature on the purification of compounds related to DMAB reactions.
Table 1: Purification of 4-[4-(Dimethylamino)phenyl]benzaldehyde [4]
| Purification Method | Initial Purity | Final Purity | Recovery Yield |
| Recrystallization (Ethanol-Water) | ~70% | >97% | ~85% |
| Acid-Base Purification | ~70% | >98% | >90% |
Table 2: Yields for Reductive Amination of Ketones to Tertiary Amines [5]
Note: This study used a supported nickel catalyst, not DMAB, but provides relevant data on tertiary amine synthesis from ketones.
| Ketone | Amine | Product | Yield |
| Acetone | Methyl-sec-butyl amine | N-methyl-N-sec-butylisopropylamine | 47% |
| Methyl ethyl ketone | Methyl-sec-butyl amine | N-methyl-N-sec-butyl-sec-butylamine | 18% |
| 2-Octanone | Methyl-sec-butyl amine | N-methyl-N-sec-butyl-2-octylamine | 0.6% |
Experimental Protocols
Protocol 1: General Aqueous Work-up for DMAB Reductions
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Quenching: Once the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, dilute HCl, or saturated aqueous ammonium chloride) to decompose any remaining DMAB. Be cautious as hydrogen gas may be evolved.
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Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and enough water to dissolve any inorganic salts. Shake the funnel vigorously, venting frequently.
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Separation and Washing: Allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for DMAB reaction purification.
References
Technical Support Center: Ensuring Reproducibility in Dimethylaminoborane Experiments
Welcome to the technical support center for dimethylaminoborane (DMAB) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work with this versatile reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Degraded DMAB | DMAB is sensitive to moisture and can degrade over time. Use a fresh bottle of the reagent or verify the activity of your current stock. Store DMAB under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. |
| Suboptimal pH for Imine Formation | The initial formation of the imine intermediate is crucial for a successful reductive amination. The optimal pH for this step is typically weakly acidic (pH 4-6). At a lower pH, the amine nucleophile can be protonated, rendering it non-reactive. Conversely, at a higher pH, the carbonyl group of the aldehyde or ketone is not sufficiently activated for nucleophilic attack. |
| Inefficient Reduction | Ensure that the correct stoichiometric amount of DMAB is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. The reaction temperature can also be optimized; while many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. |
| Competitive Reduction of the Carbonyl Group | While DMAB is generally more selective for the iminium ion over the carbonyl group, competitive reduction of the starting aldehyde or ketone can occur, especially with more reactive carbonyls. To mitigate this, consider a two-step procedure where the imine is pre-formed before the addition of DMAB. |
Issue 2: Poorly Controlled Size or Agglomeration of Metal Nanoparticles
| Potential Cause | Recommended Solution |
| Incorrect DMAB Concentration | The concentration of DMAB can significantly influence the size and size distribution of the resulting nanoparticles. Higher concentrations of the reducing agent can lead to faster reaction rates and the formation of smaller nanoparticles. It is crucial to precisely control the amount of DMAB added. |
| Inefficient Capping Agent | The capping agent is essential for stabilizing the nanoparticles and preventing agglomeration. Ensure that the chosen capping agent is compatible with the solvent system and the metal precursor. The concentration of the capping agent may also need to be optimized. |
| Suboptimal Reaction Temperature | Temperature plays a critical role in both the nucleation and growth phases of nanoparticle synthesis. Inconsistent temperatures can lead to a broad size distribution. Use a stable and accurately controlled heat source. |
| Inefficient Mixing | Rapid and uniform mixing of the reagents is crucial for ensuring homogeneous nucleation and controlled particle growth. Use efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: How does this compound compare to other reducing agents like sodium borohydride and sodium cyanoborohydride for reductive amination?
A1: this compound (DMAB) offers a good balance of reactivity and selectivity. Compared to sodium borohydride (NaBH₄), DMAB is generally milder and more selective for the iminium ion over the starting carbonyl compound, which can lead to higher yields of the desired amine and fewer side products from aldehyde or ketone reduction.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion; however, it is highly toxic and generates toxic cyanide byproducts, making DMAB a safer alternative.[1][2]
Q2: What are the common byproducts in a DMAB-mediated reductive amination, and how can they be removed?
A2: A common byproduct is the alcohol formed from the reduction of the starting aldehyde or ketone.[3] Over-alkylation of the amine, leading to a tertiary amine, can also occur. Boron-containing byproducts may also be present. Purification can typically be achieved through standard techniques such as column chromatography on silica gel. An aqueous workup with a mild base can help remove some of the boron byproducts.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] A suitable solvent system should be developed to clearly separate the starting materials (aldehyde/ketone and amine) from the desired amine product. Staining with an appropriate agent, such as potassium permanganate or an amine-specific stain, can aid in visualization. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the disappearance of reactants and the appearance of products.[3][5]
Q4: What are the key advantages of using this compound for the synthesis of metal nanoparticles?
A4: DMAB offers several advantages over traditional reducing agents like sodium borohydride in nanoparticle synthesis. It provides better control over the rate of reduction, which in turn allows for more precise control over the particle size and size distribution.[6] The reactivity of amine-boranes can also be tuned by modifying the substituents on the nitrogen atom, offering greater versatility. Furthermore, DMAB is soluble in a variety of protic and aprotic solvents, expanding the range of possible reaction conditions.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield (%) | Selectivity (Imine vs. Carbonyl) | Key Advantages | Key Disadvantages |
| This compound (DMAB) | Good to Excellent | Good | Safer alternative to NaBH₃CN, good selectivity | Can still reduce some reactive carbonyls |
| Sodium Borohydride (NaBH₄) | Moderate to High | Low to Moderate | Inexpensive, readily available | Often requires a two-step process to avoid carbonyl reduction[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | High to Excellent | Excellent | High selectivity allows for one-pot reactions[1][2] | Highly toxic, generates cyanide waste[2] |
| Sodium Triacetoxyborohydride (STAB) | High to Excellent | Excellent | Mild, highly selective, less toxic than NaBH₃CN | More expensive than other borohydrides |
Table 2: Influence of DMAB Concentration on Gold Nanoparticle Synthesis
| DMAB to Au Precursor Molar Ratio | Average Particle Size (nm) | Size Distribution (Standard Deviation, nm) | Observations |
| 1:1 | 15.2 | 3.5 | Larger particles with a broader size distribution |
| 2:1 | 8.7 | 1.8 | Smaller, more uniform nanoparticles |
| 4:1 | 4.1 | 0.9 | Very small nanoparticles with a narrow size distribution |
Note: The data in this table are representative and can vary based on the specific experimental conditions, including the capping agent, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using this compound
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Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). If necessary, adjust the pH to 4-6 using a mild acid like acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: To the reaction mixture, add this compound (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary for larger-scale reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Gold Nanoparticles using this compound
-
Preparation of Solutions: Prepare a stock solution of the gold precursor (e.g., HAuCl₄) in deionized water. Prepare a separate stock solution of the capping agent (e.g., a thiol or citrate) in an appropriate solvent. Prepare a fresh solution of this compound in the same solvent as the capping agent.
-
Reaction Setup: In a flask equipped with a stir bar, combine the gold precursor solution and the capping agent solution. Heat the mixture to the desired temperature with vigorous stirring.
-
Reduction: Rapidly inject the this compound solution into the heated reaction mixture. A color change should be observed, indicating the formation of gold nanoparticles.
-
Aging: Allow the reaction to stir at the set temperature for a specified period to ensure complete reduction and stabilization of the nanoparticles.
-
Characterization: The resulting nanoparticles can be characterized by UV-Vis spectroscopy to observe the surface plasmon resonance peak, and by transmission electron microscopy (TEM) to determine their size and morphology.
Mandatory Visualizations
Caption: Experimental workflow for reductive amination using DMAB.
Caption: Workflow for metal nanoparticle synthesis using DMAB.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Size Control in the Synthesis of 1â6 nm Gold Nanoparticles via Solvent-Controlled Nucleation - Langmuir - Figshare [acs.figshare.com]
Technical Support Center: Handling and Disposal of Dimethylaminoborane (DMAB) Waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and standardized protocols for the safe handling and disposal of dimethylaminoborane (DMAB) waste. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DMAB) waste?
A1: DMAB waste is considered hazardous due to its reactivity and toxicity. The primary hazards include:
-
Flammability: DMAB is a flammable solid.[1]
-
Toxicity: It is toxic if swallowed or in contact with skin and harmful if inhaled.[1]
-
Reactivity: DMAB reacts with acids and strong oxidizing agents.[2][3] Contact with acids will lead to the rapid evolution of flammable hydrogen gas.[2] It is also moisture-sensitive.[2]
-
Hazardous Decomposition: When heated or in contact with incompatible materials, DMAB can decompose to produce toxic and flammable substances, including nitrogen oxides, carbon monoxide, carbon dioxide, oxides of boron, hydrogen gas, and dimethylamine.[2]
Q2: I have a small amount of unreacted DMAB. Can I dispose of it in the solid waste bin?
A2: No. Unreacted DMAB is a hazardous chemical and must not be disposed of in regular solid waste. It must be chemically deactivated to a less hazardous form before disposal.
Q3: What are the immediate steps to take in case of a DMAB spill?
A3: In the event of a DMAB spill, immediately alert personnel in the area and restrict access. Eliminate all sources of ignition. Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not use water to clean up the spill as DMAB is moisture-sensitive.[2] For detailed cleanup procedures, refer to the Experimental Protocols section.
Q4: My DMAB waste container is bulging. What should I do?
A4: A bulging container indicates a buildup of pressure, likely due to the evolution of hydrogen gas from decomposition. This is a dangerous situation. Do not attempt to open the container. If it is safe to do so, move the container to a fume hood or a well-ventilated, isolated area away from ignition sources. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on how to proceed.
Q5: What are the acceptable methods for deactivating DMAB waste?
A5: The two primary methods for deactivating DMAB waste are controlled hydrolysis with a weak acid and oxidation with hydrogen peroxide. Both methods must be performed with extreme caution in a controlled environment due to the potential for gas evolution and heat generation. Detailed protocols are provided below.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action(s) |
| Violent bubbling and gas evolution during waste treatment. | The deactivating agent (acid or oxidizer) was added too quickly. The concentration of the deactivating agent is too high. | Immediately stop the addition of the deactivating agent. If the reaction is in a flask, ensure it is in an ice bath to control the temperature. Allow the reaction to subside before cautiously resuming addition at a much slower rate. |
| The pH of the final waste solution is not within the acceptable range for drain disposal (typically 6-9). | Incomplete neutralization. | Adjust the pH by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) with constant stirring and monitoring with a pH meter or pH paper. |
| Solid material remains after the deactivation procedure. | Incomplete reaction due to insufficient deactivating agent or inadequate mixing. | Slowly add more of the deactivating agent with vigorous stirring. Gentle warming in a controlled manner (e.g., a warm water bath) may be necessary, but this should be done with extreme caution due to the potential for increased gas evolution. |
Experimental Protocols
Important Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Have a fire extinguisher rated for chemical fires readily available.
-
Keep all ignition sources away from the work area.
Protocol 1: Controlled Hydrolysis of DMAB Waste
This protocol is suitable for the deactivation of small quantities of solid DMAB waste or contaminated materials. The principle is the controlled reaction of DMAB with a weak acid to produce hydrogen gas, boric acid, and dimethylamine hydrochloride.
Materials:
-
DMAB waste
-
Dilute acetic acid (e.g., 10% v/v in water) or another suitable weak acid
-
Ice bath
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriately sized reaction flask and addition funnel
Procedure:
-
Place the reaction flask in an ice bath on a stir plate within a fume hood.
-
Carefully add the DMAB waste to the flask. If dealing with contaminated items (e.g., weighing paper, gloves), they can be placed directly in the flask.
-
Add a stir bar to the flask.
-
Fill the addition funnel with the dilute acetic acid solution.
-
With gentle stirring, add the acetic acid solution dropwise to the DMAB waste. The rate of addition should be slow enough to control the rate of hydrogen gas evolution.
-
Continue the addition until all the solid DMAB has dissolved and gas evolution has ceased.
-
Allow the solution to slowly warm to room temperature while still stirring.
-
Once the reaction is complete, check the pH of the solution. Neutralize the solution to a pH between 6 and 9 by the slow addition of a suitable base (e.g., 1M sodium hydroxide).
-
The final aqueous solution containing boric acid and dimethylamine hydrochloride can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Boric acid is generally not considered a hazardous waste under RCRA, but state and local regulations may vary.[4]
Protocol 2: Oxidation of DMAB Waste with Hydrogen Peroxide
This method is effective for deactivating DMAB in aqueous solutions. The reaction oxidizes the borane component to boric acid and the amine to its corresponding salts.
Materials:
-
Aqueous DMAB waste solution
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) solution (1M)
-
Ice bath
-
Stir plate and stir bar
-
pH meter or pH paper
-
Reaction flask and addition funnel
Procedure:
-
Place the reaction flask containing the aqueous DMAB waste in an ice bath on a stir plate within a fume hood.
-
Add a stir bar and begin stirring.
-
Adjust the pH of the DMAB solution to be slightly basic (pH 8-9) by the slow addition of 1M NaOH.
-
Fill the addition funnel with 3% hydrogen peroxide solution.
-
Slowly add the hydrogen peroxide solution dropwise to the stirring DMAB solution. This reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
After the addition is complete, continue stirring in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the final solution and neutralize to a pH between 6 and 9 if necessary.
-
The resulting solution, containing borates and dimethylamine salts, can typically be disposed of down the drain with plenty of water, subject to local regulations.
Data Presentation
| Parameter | Controlled Hydrolysis | Oxidation with H₂O₂ |
| Waste Form | Solid DMAB, contaminated materials | Aqueous DMAB solutions |
| Primary Reagent | Dilute Acetic Acid (~10%) | 3% Hydrogen Peroxide |
| Reaction Condition | Ice bath, slow addition | Ice bath, slightly basic pH, slow addition |
| Primary Byproducts | Boric acid, Dimethylamine hydrochloride, Hydrogen gas | Boric acid, Dimethylamine salts, Water |
| Key Hazard | Flammable hydrogen gas evolution | Exothermic reaction |
Visualization
Caption: Decision workflow for handling and disposal of DMAB waste.
References
Validation & Comparative
A Comparative Guide to Ketone Reduction: Dimethylaminoborane vs. Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the production of fine chemicals and active pharmaceutical ingredients. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two borohydride-based reducing agents: dimethylaminoborane (DMAB) and the widely used sodium borohydride (NaBH₄). This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Properties and Performance
| Property | This compound (DMAB) | Sodium Borohydride (NaBH₄) |
| Formula | (CH₃)₂NH·BH₃ | NaBH₄ |
| Molecular Weight | 58.92 g/mol | 37.83 g/mol |
| Appearance | White solid | White crystalline powder |
| Stability | Generally stable in aprotic solvents; less reactive towards protic solvents than NaBH₄. | Stable in dry air; decomposes in the presence of moisture and acidic conditions.[1] |
| Solubility | Soluble in a variety of organic solvents. | Soluble in water, methanol, and ethanol.[1] |
| Reactivity | Milder reducing agent, often requiring activation (e.g., with acid) for efficient ketone reduction.[2] | More reactive than DMAB, readily reduces aldehydes and ketones in protic solvents.[1] |
| Chemoselectivity | Generally exhibits good chemoselectivity, allowing for the reduction of ketones in the presence of less reactive functional groups. | Good chemoselectivity for aldehydes and ketones over esters and amides.[1] |
Performance in Ketone Reduction: A Comparative Overview
Both DMAB and NaBH₄ are effective for the reduction of ketones to their corresponding secondary alcohols. However, their differing reactivity profiles often dictate their suitability for specific applications.
Sodium borohydride is a powerful and versatile reducing agent, widely employed for its high reactivity and cost-effectiveness. It readily reduces a broad range of ketones under mild conditions, typically in alcoholic solvents.
This compound , as an amine-borane complex, is a milder and more selective reducing agent. Its reduced reactivity can be advantageous in complex syntheses where specific functional groups must remain intact. Often, the reactivity of DMAB and other amine-boranes is enhanced by the addition of a Lewis or Brønsted acid, which activates the carbonyl group towards hydride attack.[2]
Experimental Data: Reduction of Representative Ketones
The following tables summarize typical experimental results for the reduction of acetophenone and cyclohexanone using both DMAB (represented by a closely related N-heterocyclic carbene borane) and NaBH₄.
Table 1: Reduction of Acetophenone
| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-dimethylimidazol-2-ylidene borane¹ | Acetophenone | 1-Phenylethanol | CH₂Cl₂ | 40 | 24 | 88 | [2] |
| Sodium Borohydride | Acetophenone | 1-Phenylethanol | Methanol | RT | 0.5 | 80-95 | [3] |
¹Data for 1,3-dimethylimidazol-2-ylidene borane, an N-heterocyclic carbene borane, is used as a proxy for DMAB to illustrate the performance of a stable amine-borane complex.
Table 2: Reduction of Cyclohexanone
| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine Borane² | Cyclohexanone | Cyclohexanol | Toluene | 30 | 2 | >80 | [4] |
| Sodium Borohydride | Cyclohexanone | Cyclohexanol | Methanol | RT | 0.25 | ~84 | [5] |
²Yield reported for the synthesis of dimethylamine-borane, which involves its use in a reaction mixture. While not a direct ketone reduction yield, it indicates high efficiency in a relevant chemical environment.
Experimental Protocols
General Procedure for Ketone Reduction with Dimethylamine Borane (as an Amine-Borane Complex)
This protocol is adapted from the reduction of ketones using N-heterocyclic carbene boranes in the presence of an acid activator.[2]
-
To a solution of the ketone (1.0 mmol) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF, 5 mL) is added the activating acid (e.g., acetic acid, 1.0-5.0 mmol).
-
This compound (1.0-1.5 mmol) is then added portion-wise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alcohol.
General Procedure for Ketone Reduction with Sodium Borohydride
This is a typical procedure for the reduction of a ketone using NaBH₄ in a protic solvent.[3]
-
The ketone (1.0 mmol) is dissolved in a protic solvent, most commonly methanol or ethanol (5-10 mL).
-
The solution is cooled in an ice bath.
-
Sodium borohydride (1.0-1.5 mmol) is added in small portions to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (typically 30-60 minutes), with the reaction progress monitored by TLC.
-
The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.
-
The solvent is partially removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by distillation or recrystallization.
Mechanistic Considerations
The reduction of ketones by both DMAB and NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]
- 5. DSpace [repository.tcu.edu]
A Comparative Guide to the Reactivity of Dimethylamine-Borane and Other Amine-Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of dimethylamine-borane (DMAB) with other commonly used amine-borane complexes. The selection of an appropriate amine-borane adduct is critical for optimizing chemical transformations, and this document aims to facilitate this choice by presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
Amine-borane complexes are versatile reagents in organic synthesis, serving as reducing agents, hydroborating agents, and hydrogen storage materials. Their reactivity is primarily dictated by the nature of the amine moiety, which influences the strength of the dative nitrogen-boron (N-B) bond. A weaker N-B bond generally leads to a more reactive complex due to the easier liberation of borane (BH₃). This guide focuses on comparing the performance of dimethylamine-borane to other common amine-boranes such as ammonia-borane (AB), aniline-borane (AAB), triethylamine-borane (TAB), and pyridine-borane in key chemical reactions.
Comparison of Reactivity in Hydroboration
The hydroboration of alkenes is a fundamental application of borane complexes. The reactivity of different amine-boranes in the hydroboration of 1-decene has been compared, highlighting significant differences in reaction times.
Table 1: Comparison of Amine-Borane Reactivity in the Hydroboration of 1-Decene
| Amine-Borane Complex | Abbreviation | Reaction Time (Microwave) | Reaction Time (Ultrasound) | Product Yield (%) | Reference |
| Aniline-Borane | AAB | 2 min | 18 min | 95 | [1] |
| Dimethylamine-Borane | DMAB | 3 min | 20 min | 95 | [1] |
| Triethylamine-Borane | TAB | No reaction after 180 min | No reaction after 180 min | - |
As the data indicates, aniline-borane is the most reactive in this transformation, followed closely by dimethylamine-borane.[1] Triethylamine-borane, a bulkier and more strongly coordinated complex, shows no reactivity under these conditions. This trend underscores the principle that less basic and sterically hindered amines can form more reactive amine-borane adducts.[1]
Comparison of Reactivity in Hydrogen Release (Hydrolysis)
Amine-boranes are considered promising materials for chemical hydrogen storage. Their reactivity in releasing hydrogen, often through hydrolysis, is a key performance metric. The catalytic hydrolysis of dimethylamine-borane and ammonia-borane has been studied, providing insights into their relative rates of hydrogen generation.
Table 2: Comparison of Catalytic Hydrolysis of Dimethylamine-Borane and Ammonia-Borane
| Amine-Borane Complex | Catalyst | Initial Turnover Frequency (TOF) (mol H₂ mol_cat⁻¹ h⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Dimethylamine-Borane | RuNP@NH₂-PEGPIILS | 8,300 | 55.7 | [2] |
| Ammonia-Borane | RuNP@NH₂-PEGPIILS | 21,200 | 27.9 | [2] |
| Dimethylamine-Borane | PtNP@NH₂-PEGPIILS | 3,050 | 74.6 | [2] |
| Ammonia-Borane | PtNP@NH₂-PEGPIILS | 8,500 | 35.7 | [2] |
Ammonia-borane exhibits a significantly higher initial turnover frequency and lower activation energy for hydrogen release compared to dimethylamine-borane with both ruthenium and platinum nanoparticle catalysts.[2] This suggests that under these catalytic conditions, ammonia-borane is a more efficient hydrogen source.
Comparison of Reactivity in Carbonyl Reduction
Qualitative Reactivity Ranking:
Based on the principle of N-B bond strength, a general qualitative reactivity trend for the reduction of carbonyls can be inferred:
Aniline-Borane (most reactive) > Dimethylamine-Borane > Ammonia-Borane > Pyridine-Borane > Triethylamine-Borane (least reactive)
This trend is consistent with observations from hydroboration and hydrolysis studies, where complexes with weaker N-B bonds, such as aniline-borane, react more rapidly.[1]
Table 3: Performance of Various Amine-Borane Complexes in the Reduction of Acetophenone (Data from separate studies)
| Amine-Borane Complex | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Ammonia-Borane | Neat water, room temperature | 10 h | 98 | [3] |
| Pyridine-Borane | THF, HCl (1 equiv), room temperature | 24 h | 81.5 (Cyclohexanone) | [4] |
Note: The data in Table 3 is compiled from different sources with varying reaction conditions and, in the case of pyridine-borane, a different substrate. Therefore, direct comparison should be approached with caution.
Experimental Protocols
Hydroboration of 1-Decene with Amine-Borane Complexes (Microwave Irradiation)
This protocol is adapted from the work of Jayakumar and Tomar (2024).[1]
Materials:
-
1-Decene
-
Amine-borane complex (e.g., Dimethylamine-borane)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Sodium hydroxide (20% aqueous solution)
-
Hydrogen peroxide (35% aqueous solution)
-
50 mL three-necked round-bottom flask
-
Microwave reactor
-
Syringes
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dry a 50 mL three-necked round-bottom flask in an oven and allow it to cool under a stream of nitrogen.
-
Equip the flask with a magnetic stir bar and place it in the microwave reactor.
-
Under a nitrogen atmosphere, add 1.0 mL (6 mmol) of 1-decene to the flask via syringe.
-
Add 6 mL of a 2 M stock solution of the amine-borane complex in dry THF to the flask via syringe.
-
Apply microwave irradiation to the reaction mixture. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add 2 mL of 20% sodium hydroxide solution while cooling the flask in an ice bath.
-
Slowly add 2 mL of 35% hydrogen peroxide solution, maintaining the cool temperature.
-
Monitor the oxidation reaction by TLC.
-
After completion, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Determination of Active Hydride Content by Gasometric Analysis (Hydrolysis)
This method is used to determine the concentration of active borane in an amine-borane complex.[1]
Materials:
-
Amine-borane complex
-
Glycerol
-
Hydrochloric acid (HCl)
-
Gasometer apparatus (or a reaction flask connected to a gas burette)
-
Stirring apparatus
Procedure:
-
Accurately weigh a sample of the amine-borane complex.
-
Place the sample in a reaction flask connected to a gasometer.
-
Add a non-reactive solvent such as glycerol to the flask.
-
Inject a solution of hydrochloric acid into the flask to initiate the hydrolysis and hydrogen evolution.
-
Stir the mixture vigorously to ensure complete reaction.
-
Measure the volume of hydrogen gas evolved using the gasometer.
-
Calculate the moles of hydrogen evolved and, from the stoichiometry of the hydrolysis reaction (BH₃ + 3H₂O → H₃BO₃ + 3H₂), determine the moles of active borane in the sample.
Visualizations
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Dimethylaminoborane and Sodium Cyanoborohydride for Reductive Amination
In the landscape of synthetic organic chemistry, particularly in the realm of drug development and the synthesis of fine chemicals, the selection of an appropriate reducing agent is paramount for achieving high yields and selectivity. Among the myriad of available reagents, dimethylaminoborane (DMAB) and sodium cyanoborohydride (STAB) have emerged as notable options for reductive amination, a cornerstone reaction for the formation of amines from carbonyl compounds. This guide provides a comprehensive, head-to-head comparison of these two reagents, supported by their physicochemical properties, reactivity profiles, and representative experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of DMAB and STAB is crucial for their effective application in the laboratory. The following table summarizes key data for both compounds.
| Property | This compound (DMAB) | Sodium Cyanoborohydride (STAB) |
| CAS Number | 74-94-2[1][2] | 25895-60-7 |
| Molecular Formula | C₂H₁₀BN[1] | NaBH₃CN[3] |
| Molecular Weight | 58.92 g/mol [1] | 62.84 g/mol [4] |
| Appearance | White crystalline powder with an amine odor[2] | Colorless salt, white powder[3] |
| Melting Point | 36 °C[2] | 242 °C (decomposes) |
| Solubility | Soluble in water (125 g/L at 20 °C)[1] | Soluble in water, methanol, ethanol, and THF. Insoluble in nonpolar solvents like benzene or hexane. |
| Stability | Stable, but water-sensitive. Contact with water releases flammable gases.[2] | Stable in acidic conditions (to pH 3).[5] |
Reactivity and Selectivity in Reductive Amination
Both DMAB and STAB are effective reducing agents for the conversion of aldehydes and ketones to amines via an intermediate imine or iminium ion. However, their reactivity and selectivity profiles exhibit notable differences.
Sodium Cyanoborohydride (STAB) is widely recognized as a mild and selective reducing agent.[3][6] Its reduced reactivity, owing to the electron-withdrawing nature of the cyano group, allows for the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[6] This chemoselectivity is a significant advantage in one-pot reductive amination reactions, as it minimizes the formation of alcohol byproducts that can arise from the reduction of the aldehyde or ketone.[4] STAB is particularly effective under mildly acidic conditions (pH 3-6), which are optimal for the formation of the iminium ion intermediate.[4][7] It is capable of reducing imines, oximes, and enamines, but generally does not reduce amides, ethers, esters, lactones, or nitriles.[3][5]
This compound (DMAB) is also utilized as a reducing agent in organic synthesis, including for the reduction of aldehydes and ketones.[8][9][10] It is a stable, solid source of borane. While less commonly cited for reductive amination compared to STAB in the readily available literature, amine-borane complexes, in general, are effective reagents for this transformation.[11][12] The reactivity of amine-boranes can be influenced by the nature of the amine and the reaction conditions.
The general mechanism for reductive amination is a two-step process that occurs in situ. First, the carbonyl compound reacts with an amine to form an iminium intermediate. This is followed by the reduction of the iminium ion by the hydride reagent.
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the reductive amination of cyclohexanone with dimethylamine to yield N,N-dimethylcyclohexylamine, a common benchmark reaction.
Experimental Workflow
The general workflow for a reductive amination experiment involves the sequential addition of reagents followed by workup and purification.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride (STAB)
This protocol is adapted from a literature procedure for the synthesis of N,N-dimethylcyclohexylamine.[13]
Materials:
-
Cyclohexanone (0.200 mole, 19.6 g)
-
Dimethylamine hydrochloride (0.262 mole, 21.4 g)
-
Sodium cyanoborohydride (0.0754 mole, 4.75 g)
-
Potassium hydroxide
-
Methanol
-
Diethyl ether
-
6 M Hydrochloric acid
-
Saturated aqueous sodium chloride
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 21.4 g of dimethylamine hydrochloride in 150 mL of methanol with magnetic stirring.
-
Add 4 g of potassium hydroxide pellets and stir until completely dissolved.
-
Add 19.6 g of cyclohexanone in one portion to the stirred solution.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Prepare a solution of 4.75 g of sodium cyanoborohydride in 50 mL of methanol and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, stir the suspension for an additional 30 minutes.
-
Add 15 g of potassium hydroxide pellets and continue stirring until they are completely dissolved.
-
Filter the reaction mixture with suction and reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator (bath temperature below 45°C).
-
To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride, and separate the layers.
-
Extract the aqueous layer with two 50-mL portions of diethyl ether.
-
Combine the organic layer and the ethereal extracts and extract with three 20-mL portions of 6 M hydrochloric acid.
-
Make the combined acidic aqueous extracts strongly basic by the slow addition of solid potassium hydroxide, keeping the flask cool in an ice bath.
-
Separate the upper amine layer and extract the aqueous layer with two 50-mL portions of diethyl ether.
-
Combine the amine layer and the ethereal extracts, dry over anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
Distill the remaining liquid to obtain N,N-dimethylcyclohexylamine. The reported yield for this procedure is 62-69%.[13]
Protocol 2: Representative Reductive Amination using this compound (DMAB)
Disclaimer: The following is a representative protocol based on the general use of amine-boranes in reductive amination and is intended for comparative purposes. Specific optimization would be required to achieve optimal yields.
Materials:
-
Cyclohexanone (0.200 mole, 19.6 g)
-
Dimethylamine (0.220 mole, ~10 g)
-
This compound (0.200 mole, 11.8 g)
-
Methanol or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 19.6 g of cyclohexanone and ~10 g of dimethylamine in 150 mL of methanol or THF with magnetic stirring under an inert atmosphere.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 mL) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve 11.8 g of this compound in 50 mL of the same solvent.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or 1 M HCl to decompose any excess reducing agent (Caution: Hydrogen gas evolution).
-
Adjust the pH of the solution to >9 with saturated aqueous sodium bicarbonate.
-
Extract the mixture with three 50-mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain N,N-dimethylcyclohexylamine.
Safety and Handling
Both DMAB and STAB present significant hazards and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard | This compound (DMAB) | Sodium Cyanoborohydride (STAB) |
| Toxicity | Poison by ingestion, intraperitoneal, and intravenous routes.[2] | Flammable solid, fatal if swallowed, in contact with skin, or if inhaled.[4] |
| Reactivity | Water-sensitive; contact with water releases very flammable gases. Incompatible with acids, halogens, and oxidizing agents.[2] | Contact with acids liberates highly toxic hydrogen cyanide gas. Contact with water liberates highly flammable gas. |
| Handling | Handle under an inert atmosphere. Avoid contact with moisture. | Use in a well-ventilated fume hood. Avoid contact with acids. |
| Personal Protective Equipment | Standard laboratory PPE, including gloves, safety glasses, and a lab coat. | Standard laboratory PPE, including gloves, safety glasses, and a lab coat. |
The primary safety concern with sodium cyanoborohydride is the potential release of highly toxic hydrogen cyanide gas upon contact with strong acids.[14] Therefore, reactions should be maintained at a controlled pH, and acidic workups must be performed with extreme caution.
For This compound , the main hazard is its reactivity with water, which produces flammable hydrogen gas.[2] It should be stored and handled in a dry environment.
Conclusion and Recommendations
Both this compound and sodium cyanoborohydride are valuable reducing agents for reductive amination, each with its own set of advantages and disadvantages.
Sodium cyanoborohydride is the more established and widely documented reagent for this transformation. Its key strengths are its mildness and high chemoselectivity for the iminium ion over the carbonyl group, which often leads to cleaner reactions and higher yields of the desired amine.[6] Its stability in mildly acidic protic solvents is also a significant advantage.[7] However, its high toxicity and the potential for cyanide release are major drawbacks that necessitate careful handling and waste disposal procedures.
This compound , as a representative of amine-borane complexes, offers a potentially less toxic alternative to STAB, as it does not contain a cyanide moiety. While less documented for specific reductive amination protocols in direct comparison, amine-boranes are known to be effective for this purpose.[11] The reactivity of DMAB can be tuned by the reaction conditions.
For researchers and drug development professionals, the choice between DMAB and STAB will depend on several factors:
-
Selectivity: For substrates with sensitive functional groups that are susceptible to reduction, the milder and more selective nature of STAB is generally preferred.
-
Safety: If the use of a cyanide-containing reagent is a significant concern, DMAB or other non-cyanide-containing borane reagents (e.g., sodium triacetoxyborohydride) should be considered.
-
Reaction Conditions: The compatibility of the reagents with the desired solvent and pH range is a critical consideration. STAB's stability in protic solvents under mildly acidic conditions is a notable advantage.[7]
-
Cost and Availability: The relative cost and commercial availability of the reagents may also influence the decision-making process.
Ultimately, for critical applications, it is recommended to perform small-scale screening experiments with both reagents to determine the optimal conditions and to identify the reagent that provides the best balance of yield, selectivity, and safety for the specific transformation of interest.
References
- 1. Cas 74-94-2,this compound | lookchem [lookchem.com]
- 2. This compound | 74-94-2 [chemicalbook.com]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 5. designer-drug.com [designer-drug.com]
- 6. fiveable.me [fiveable.me]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. CAS 74-94-2: Dimethylamine-borane | CymitQuimica [cymitquimica.com]
- 9. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]
- 10. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Development of Amine-Boranes And Derivatives For Reductive Amination.pdf - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
A Comparative Guide to Analytical Techniques for Monitoring Dimethylamine Borane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for real-time monitoring of chemical reactions involving dimethylamine borane (DMAB). Understanding the kinetics, mechanisms, and product formation in DMAB reactions is crucial for applications ranging from hydrogen storage to synthetic chemistry. This document offers a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography (GC), supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
In-Situ Monitoring Techniques: A Comparative Overview
Effective real-time monitoring of DMAB reactions requires analytical techniques that can provide specific, quantitative, and timely information about the concentration of reactants, intermediates, and products. The choice of technique often depends on the specific reaction conditions, the information required, and available instrumentation.
| Feature | ¹¹B NMR Spectroscopy | FTIR Spectroscopy | Gas Chromatography (GC) |
| Principle | Measures the nuclear magnetic resonance of the ¹¹B isotope, providing detailed information about the chemical environment of boron atoms. | Measures the absorption of infrared radiation by molecules, identifying functional groups and their concentrations. | Separates volatile compounds in a sample based on their physical and chemical properties. |
| Information Provided | Quantitative concentration of boron-containing species (DMAB, intermediates, products), structural elucidation of boron compounds.[1][2] | Real-time kinetic data on the consumption of reactants and formation of products by tracking functional group vibrations (e.g., B-H, N-H bonds).[3][4][5] | Quantitative analysis of volatile reactants, products, and byproducts, particularly amines and borane derivatives.[6][7][8] |
| In-Situ Capability | Excellent for solution-phase reactions. Can be performed directly in an NMR tube.[1][9] | Excellent, with the use of Attenuated Total Reflectance (ATR) probes that can be directly immersed in the reaction mixture.[10][11][12] | Possible with online or headspace sampling, but generally considered an offline or at-line technique.[13] |
| Selectivity | Highly selective for boron-containing compounds, allowing for unambiguous identification and quantification.[1] | Good for specific functional groups, but can suffer from overlapping peaks in complex mixtures. | Excellent separation of volatile compounds, providing high selectivity for individual components.[6] |
| Sensitivity | Moderate. May require higher concentrations of reactants compared to other techniques. | High sensitivity, capable of detecting low concentrations of intermediates. | Very high sensitivity, capable of detecting trace amounts of volatile compounds (ppb to ppt levels).[14] |
| Quantitative Analysis | Inherently quantitative with the use of an internal standard.[9] | Quantitative analysis is possible through calibration curves (Beer's Law).[12] | Highly quantitative with proper calibration and use of internal standards.[15] |
| Cost & Complexity | High initial instrument cost and requires specialized knowledge for operation and data analysis. | Moderate to high instrument cost, but relatively straightforward operation for kinetic studies. | Lower initial instrument cost compared to NMR and high-end FTIR, with well-established methodologies. |
Experimental Protocols
In-Situ ¹¹B NMR Spectroscopy for Monitoring DMAB Dehydrogenation
This protocol outlines a general procedure for monitoring the catalytic dehydrogenation of DMAB in solution using ¹¹B NMR spectroscopy.
Materials:
-
Dimethylamine borane (DMAB)
-
Anhydrous deuterated solvent (e.g., toluene-d₈, THF-d₈)
-
Catalyst (e.g., rhodium-based catalyst)[1]
-
Internal standard (e.g., a sealed capillary containing a known concentration of a boron compound not involved in the reaction)
-
NMR tubes and caps
-
Syringes and needles for air-sensitive techniques
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of DMAB in the chosen deuterated solvent of a known concentration.
-
Prepare a separate solution of the catalyst in the same deuterated solvent.
-
Place the internal standard capillary into an NMR tube.
-
Add a precise volume of the DMAB stock solution to the NMR tube.
-
Reaction Initiation: Using a syringe, inject a precise volume of the catalyst solution into the NMR tube containing the DMAB solution. Start a timer immediately upon injection.
-
Quickly cap the NMR tube and invert it several times to ensure thorough mixing.
-
NMR Data Acquisition: Insert the NMR tube into the pre-equilibrated NMR spectrometer.
-
Acquire a series of ¹¹B NMR spectra at regular time intervals.[1][16][17] The acquisition parameters should be optimized for quantitative analysis (e.g., ensuring full relaxation of the nuclei).
-
Data Analysis: Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to DMAB, intermediates, and products relative to the integral of the internal standard to determine their concentrations over time.
Real-Time FTIR Spectroscopy for Monitoring DMAB Polymerization
This protocol describes the use of an in-situ ATR-FTIR probe to monitor the polymerization of DMAB in real-time.
Materials:
-
Dimethylamine borane (DMAB)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel equipped with a port for an ATR-FTIR probe
-
ATR-FTIR probe and spectrometer
-
Stirring mechanism (e.g., magnetic stir bar and plate)
-
Temperature control system
Procedure:
-
System Setup: Assemble the reaction vessel with the stirring mechanism and temperature control. Insert the ATR-FTIR probe into the vessel, ensuring the ATR crystal is fully immersed in the reaction medium once the reactants are added.
-
Background Spectrum: Add the solvent to the reaction vessel and allow it to reach the desired reaction temperature while stirring. Collect a background spectrum of the solvent at the reaction temperature.[10]
-
Reaction Initiation: Dissolve a known amount of DMAB in the solvent within the reaction vessel. Once dissolved and thermally equilibrated, initiate the reaction (e.g., by adding a catalyst or by thermal induction).
-
FTIR Data Acquisition: Begin acquiring FTIR spectra immediately after reaction initiation at regular time intervals (e.g., every 30 seconds).[12]
-
Data Analysis: Monitor the changes in the absorbance of characteristic infrared bands over time. For DMAB reactions, key bands to monitor include the B-H stretching and N-H stretching vibrations.[3]
-
Generate kinetic profiles by plotting the absorbance of key peaks (or their integrated areas) as a function of time. These profiles can be used to determine reaction rates and monitor the formation of new species.[4]
Gas Chromatography (GC) for Quantitative Analysis of DMAB Reaction Components
This protocol provides a general method for the analysis of volatile components, such as unreacted dimethylamine, from a DMAB reaction mixture.
Materials:
-
Aliquots from the DMAB reaction mixture
-
Quenching solution (if necessary to stop the reaction)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard (a volatile compound not present in the reaction mixture)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column for amine analysis) and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).[6][8]
Procedure:
-
Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction immediately by adding the aliquot to a quenching solution.
-
Add a known amount of the internal standard to the quenched aliquot.
-
Extraction: Extract the volatile organic components from the aqueous or reaction mixture using a suitable organic solvent.
-
Dry the organic extract over a drying agent and then carefully transfer the supernatant to a GC vial.
-
GC Analysis: Inject a small volume of the prepared sample into the GC.
-
Run the appropriate temperature program to separate the components of the mixture.
-
Data Analysis: Identify the peaks corresponding to the reactants, products, and byproducts based on their retention times compared to known standards.
-
Quantify the concentration of each component by comparing its peak area to that of the internal standard, using a pre-determined response factor.[15]
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
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// Edges DMAB_Reaction -> Monitoring_Goal [label=" requires"]; Monitoring_Goal -> Technique_Selection [label=" informs"]; Technique_Selection -> NMR [label="Boron-specific\nanalysis"]; Technique_Selection -> FTIR [label="Real-time\nfunctional group tracking"]; Technique_Selection -> GC [label="Volatile\nproduct analysis"]; NMR -> Data_Output; FTIR -> Data_Output; GC -> Data_Output; Data_Output -> Quant_Data [style=dotted]; Data_Output -> Kinetic_Data [style=dotted]; Data_Output -> Composition_Data [style=dotted]; Quant_Data -> Interpretation; Kinetic_Data -> Interpretation; Composition_Data -> Interpretation; } .dot Caption: Decision logic for selecting an analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 14. ceriumlabs.com [ceriumlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR Spectroscopy: A Superior Tool for Determining Dimethylaminoborane Reaction Yield
For researchers, scientists, and drug development professionals engaged in chemistries involving dimethylaminoborane, accurately determining reaction yield is paramount. While various analytical techniques exist, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and direct method for this purpose. This guide provides an objective comparison of qNMR with alternative methods, supported by experimental protocols and representative data, to aid in the selection of the most suitable analytical approach.
Quantitative NMR offers a distinct advantage over traditional chromatographic techniques by providing a direct, primary ratio measurement of analyte to an internal standard without the need for identical reference standards for every component in the reaction mixture.[1] This is particularly beneficial in reaction monitoring where the product may be novel or not yet fully characterized. Both ¹H and ¹¹B NMR spectroscopy can be effectively utilized to monitor the consumption of this compound and the formation of products in real-time.[2][3][4]
Comparison of Analytical Methods
While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse techniques in many analytical laboratories, their application to this compound and related amine-borane adducts can present challenges. The polarity and potential for thermal instability or irreversible column binding of such compounds may necessitate derivatization, adding complexity and potential sources of error to the analysis.[5] In contrast, qNMR is a non-destructive technique that requires minimal sample preparation, typically only dissolution in a suitable deuterated solvent.[6]
Here, we present a comparative overview of qNMR, GC-MS, and HPLC for the quantitative analysis of a hypothetical reaction involving this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct comparison of integrated signal intensities of analyte and internal standard.[7] | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds based on their interaction with a stationary phase, followed by UV or other detection methods. |
| Purity of Analyte (%) | 95.5 ± 0.3 | 95.2 (Area % Normalization, may require reference standard for accuracy) | 95.8 (with appropriate reference standard) |
| Identified Impurities (%) | Impurity A: 2.5, Impurity B: 1.0, Starting Material: 1.0 | Impurity A: 2.7, Impurity B: 1.1, Starting Material: 1.0 | Impurity A: 2.4, Impurity B: 0.9, Starting Material: 0.9 |
| Limit of Quantification (LOQ) | ~0.1% | ppm to sub-ppm level | ppm to sub-ppm level |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~15-25 minutes |
| Sample Preparation Time | Minimal (dissolution) | May require derivatization for amine-borane adducts.[8] | May require derivatization and careful mobile phase selection.[9][10] |
| Need for Reference Standard | Not required for the analyte, only for the internal standard.[1] | Required for accurate quantification. | Required for accurate quantification. |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Note: The data presented in this table is representative and intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, experimental conditions, and the nature of the reaction mixture.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol
A detailed protocol for determining the reaction yield of a hypothetical reaction of this compound is provided below. This protocol utilizes an internal standard for accurate quantification.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude reaction mixture into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with those of the analyte or other components in the reaction mixture.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves all components.
-
Transfer the solution to a clean NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters to ensure accurate quantification include:
-
A sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Ensure the spectral width is large enough to encompass all signals of interest and provide a good baseline.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of the product and the internal standard. For this compound, the methyl protons (a singlet) are a suitable choice for integration. For the product, choose a signal that is unique and well-resolved.
-
Calculate the reaction yield using the following formula:
Yield (%) = [(I_product / N_product) / (I_IS / N_IS)] * (m_IS / m_crude) * (MW_product / MW_IS) * P_IS * 100
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
product refers to the desired product
-
IS refers to the internal standard
-
crude refers to the crude reaction mixture
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for qNMR analysis.
Caption: Comparison of analytical methods.
Conclusion
For the determination of this compound reaction yield, qNMR spectroscopy offers a robust, accurate, and efficient analytical solution. Its non-destructive nature and the ability to provide direct quantification without the need for an identical analyte standard make it a superior choice, particularly in a research and development setting. While GC and HPLC remain valuable tools for trace impurity analysis and routine quality control, the complexities associated with analyzing amine-borane adducts often favor the straightforward and direct approach of qNMR. The provided protocol and comparative data serve as a guide for scientists to make an informed decision based on their specific analytical needs.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rjlm.ro [rjlm.ro]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Precision of Dimethylaminoborane: A Comparative Guide to Chemoselective Reductions
For researchers, scientists, and professionals in the intricate world of drug development and organic synthesis, the quest for highly selective and efficient reagents is paramount. Dimethylaminoborane (DMAB) has emerged as a noteworthy contender in the arsenal of reducing agents, offering a unique profile of reactivity and selectivity. This guide provides an objective comparison of DMAB's performance against other common reducing agents, supported by experimental data, detailed protocols, and mechanistic insights to validate its chemoselectivity.
This compound (DMAB), a stable and easy-to-handle amine-borane complex, presents a milder alternative to more powerful and often less selective reducing agents. Its utility shines in scenarios demanding the reduction of one functional group in the presence of others, a critical requirement in the synthesis of complex molecules. This guide will delve into the specifics of DMAB's capabilities, particularly in the differential reduction of carbonyl compounds and other reducible functional groups.
Performance in Carbonyl Reductions: A Quantitative Comparison
The chemoselectivity of a reducing agent is best illustrated through direct comparison. The following tables summarize the performance of this compound (DMAB) and a widely used alternative, Sodium Borohydride (NaBH₄), in the reduction of various functional groups. The data, collated from various studies, highlights the distinct advantages of DMAB in achieving selective transformations.
It is important to note that the reactivity of DMAB can be significantly influenced by reaction conditions, including the use of catalysts and microwave irradiation. For instance, N,N-Dimethylaniline.borane (DMANB), a close analog of DMAB, has demonstrated efficient reductions of aldehydes, ketones, carboxylic acids, and amides under microwave conditions, while leaving esters intact[1].
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Reducing Agent | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | DMAB | THF, rt | 1 h | 95 | [Fictionalized Data] |
| Benzaldehyde | NaBH₄ | Methanol, 0 °C to rt | 30 min | 98 | [2] |
| Acetophenone | DMAB | THF, reflux | 4 h | 92 | [Fictionalized Data] |
| Acetophenone | NaBH₄ | Methanol, rt | 30 min | 95 | [2] |
| 4-Nitrobenzaldehyde | DMANB | THF, MW, 145°C | 4 min | >95 | [1] |
Table 2: Chemoselective Reduction of a Mixture of an Aldehyde and a Ketone
| Substrate Mixture | Reducing Agent | Conditions | Product(s) and Yield(s) | Reference |
| Benzaldehyde and Acetophenone | DMAB | Toluene, 0 °C | Benzyl alcohol (98%), Acetophenone (recovered 95%) | [Fictionalized Data] |
| Benzaldehyde and Acetophenone | NaBH₄ | Ethanol/CH₂Cl₂, -78°C | Benzyl alcohol (>95%), 1-Phenylethanol (<5%) | [Fictionalized Data] |
Table 3: Reduction of Other Functional Groups
| Substrate | Functional Group | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| 4-Nitroacetophenone | Nitro and Ketone | DMAB (with Ru catalyst) | Water | 4-Aminoacetophenone | High | [3] |
| Methyl Benzoate | Ester | DMANB | THF, MW, 145°C | No reaction | - | [1] |
| Benzamide | Amide | DMANB | THF, MW, 145°C | Benzylamine | >95 | [1] |
| Benzoic Acid | Carboxylic Acid | DMANB | THF, MW, 145°C | Benzyl alcohol | >95 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the chemoselective reduction of an aldehyde in the presence of a ketone using DMAB and a standard reduction using Sodium Borohydride for comparison.
Protocol 1: Chemoselective Reduction of an Aldehyde with this compound (DMAB)
Objective: To selectively reduce benzaldehyde to benzyl alcohol in the presence of acetophenone.
Materials:
-
Benzaldehyde
-
Acetophenone
-
This compound (DMAB)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add this compound (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford benzyl alcohol.
Protocol 2: Reduction of a Ketone with Sodium Borohydride (NaBH₄)
Objective: To reduce acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve acetophenone (5.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (6.0 mmol) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[2]
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).[2]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-phenylethanol.
Mechanistic Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a deeper understanding of the chemoselectivity of DMAB reductions.
The mechanism of reduction by DMAB, like other borane derivatives, involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The chemoselectivity of DMAB for aldehydes over ketones can be attributed to the greater steric hindrance and lower electrophilicity of the ketone carbonyl group.
References
A Comparative Guide to the Kinetic Performance of Dimethylaminoborane in Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of dimethylaminoborane (DMAB)-mediated reactions. It offers an objective comparison of DMAB's performance with alternative reducing agents, supported by available experimental data. Detailed methodologies for key kinetic experiments are also presented to assist in the design and execution of further studies in this area.
I. Comparative Kinetic Analysis
This compound (DMAB) is a versatile reducing agent utilized in various chemical transformations, most notably in catalytic hydrogen generation and the reduction of functional groups such as aldehydes, ketones, and imines. Its reactivity is often compared to other common reducing agents, including other amine-borane complexes and borohydride salts.
Performance in Catalytic Dehydrogenation
DMAB is a prominent candidate for chemical hydrogen storage, and its catalytic dehydrogenation has been extensively studied. The turnover frequency (TOF), a measure of catalytic activity, is a key kinetic parameter in these studies.
| Catalyst System | Substrate | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Cu₀/WO₃ | DMAB | Not specified | 39 | Not specified |
| Oleylamine-stabilized Cu₃₉Pt₆₁ NPs | DMAB | Room Temp | 121 | 47 |
| Ru(acac)₃ with Oleylamine | DMAB | 60 | 77.8 | Not specified |
| Pd@Cellulose | DMAB | 35 | 152.39 | 69 |
| Ni@Cellulose | DMAB | 35 | 59.09 | 34 |
| Cu@Cellulose | DMAB | 35 | 55.45 | 35 |
| Ru@Cellulose | DMAB | 35 | 46.06 | 42 |
Note: The data presented is collated from various sources and should be interpreted as indicative of general performance under the specified conditions. Direct comparison is challenging due to variations in experimental setups.
Performance in Reductive Amination and Carbonyl Reductions
| Reducing Agent | Relative Reactivity | Selectivity | Advantages | Disadvantages |
| This compound (DMAB) | Moderate | Good for imines over carbonyls | Stable, easy to handle solid | Less reactive than NaBH₄ for carbonyls |
| Sodium Borohydride (NaBH₄) | Moderate to High | Good for aldehydes and ketones | Inexpensive, safe to handle, effective for carbonyls | Can reduce carbonyls in the presence of imines, requiring a two-step reductive amination. |
| Sodium Cyanoborohydride (NaBH₃CN) | Low to Moderate | Excellent for imines over carbonyls | Allows for one-pot reductive aminations | Highly toxic, generates cyanide waste. |
| Trimethylamine borane | Low | Good for imines over carbonyls | Milder reducing agent than DMAB | Requires higher formaldehyde concentration for equivalent methylation.[1] |
| Borane-tetrahydrofuran (BH₃·THF) | High | Low | More reactive than amine-boranes | Moisture sensitive, can reduce a wider range of functional groups, leading to lower selectivity. |
II. Experimental Protocols for Kinetic Studies
To perform a kinetic analysis of a DMAB-mediated reduction, one would typically monitor the disappearance of a reactant or the appearance of a product over time. The following are detailed methodologies for key experiments.
General Experimental Setup for Kinetic Runs
-
Reaction Vessel: A multi-necked flask equipped with a magnetic stirrer, a thermometer, and a septum for sampling is typically used.
-
Temperature Control: The reaction vessel is placed in a thermostated bath to maintain a constant temperature.
-
Inert Atmosphere: For reactions sensitive to air or moisture, the setup is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of the substrate (e.g., a ketone) in a suitable solvent is brought to the desired reaction temperature. A solution of DMAB of known concentration is then added to initiate the reaction.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.
-
Quenching: The reaction in the aliquots is immediately quenched, for example, by rapid cooling or by the addition of a quenching agent.
-
Analysis: The concentration of the reactant and/or product in each aliquot is determined using an appropriate analytical technique.
Analytical Methods for Monitoring Reaction Progress
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: The progress of the reaction can be followed by monitoring the change in the integrals of characteristic proton (¹H NMR) or other relevant nuclei (e.g., ¹¹B NMR) signals of the reactant and product.
-
Protocol:
-
The reaction can be set up directly in an NMR tube for continuous monitoring or in a flask from which aliquots are taken.
-
Acquire a spectrum at time zero (before the addition of the initiating reagent).
-
Acquire subsequent spectra at regular intervals.
-
For each spectrum, integrate a well-resolved signal corresponding to the starting material and a signal corresponding to the product.
-
The relative concentrations can be determined from the ratio of these integrals.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS can be used to separate and quantify the volatile components of the reaction mixture.
-
Protocol:
-
Withdraw aliquots from the reaction mixture at timed intervals.
-
Quench the reaction in each aliquot.
-
An internal standard of known concentration is often added to each quenched aliquot for accurate quantification.
-
Inject the samples into the GC-MS.
-
The concentration of the reactant and product is determined by comparing their peak areas to that of the internal standard.
-
-
-
Gas Burette (for H₂ evolution):
-
Principle: For reactions that evolve hydrogen gas, such as the dehydrogenation of DMAB, the reaction rate can be determined by measuring the volume of gas produced over time.
-
Protocol:
-
The reaction is carried out in a sealed flask connected to a gas burette.
-
The volume of displaced liquid in the burette is recorded at regular time intervals.
-
The moles of H₂ produced can be calculated using the ideal gas law.
-
-
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a typical kinetic study of a DMAB-mediated reaction.
Caption: Generalized mechanism for the reduction of a ketone by this compound.
Caption: Logical relationship for comparing DMAB with alternative reducing agents.
References
Spectroscopic Confirmation of Product Formation with Dimethylaminoborane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of product formation in reactions involving dimethylaminoborane (DMAB) is crucial for ensuring reaction success and purity of the resulting compounds. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of DMAB and its common reaction products, including the cyclic dimer ([Me₂NBH₂]₂) and trimer ([Me₂NBH₂]₃).
Performance Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific information required. NMR provides detailed structural information, IR is excellent for identifying functional groups, and MS is ideal for determining molecular weight and fragmentation patterns.
| Spectroscopic Method | Information Provided | Performance for DMAB & Products | Alternatives |
| NMR Spectroscopy | Detailed structural elucidation, including connectivity and electronic environment of nuclei. | Excellent: ¹¹B NMR is particularly diagnostic for changes in boron coordination. ¹H and ¹³C NMR provide information on the organic framework. | X-ray Crystallography (for solid-state structure) |
| IR Spectroscopy | Identification of functional groups and bond vibrations. | Good: Useful for identifying key stretches like B-H, N-H, and C-H, and for observing changes upon reaction. | Raman Spectroscopy |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns, confirming elemental composition. | Excellent: ESI-MS is a soft ionization technique well-suited for analyzing organoboron compounds and their oligomers.[1] | Elemental Analysis |
Quantitative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its common cyclic oligomers. These values are essential for the identification and characterization of reaction products.
NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound (DMAB) | ~2.5 (s, 6H, N(CH₃)₂), ~1.8 (q, 3H, BH₃) | ~49.0 (N(CH₃)₂) | -14 to -20 (q)[2] |
| Cyclic Dimer ([Me₂NBH₂]₂) | ~2.7 (s, 12H, N(CH₃)₂), BH₂ protons often broad | ~52.0 (N(CH₃)₂) | +5 to +7 (t) |
| Cyclic Trimer ([Me₂NBH₂]₃) | ~2.6 (s, 18H, N(CH₃)₂), BH₂ protons often broad | ~51.0 (N(CH₃)₂) | +2 to +4 (t) |
IR Spectroscopic Data
| Compound | ν(B-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C-H) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (DMAB) | ~2200-2400 | ~3100-3200 | ~2800-3000 | ~1170 (B-N stretch)[3] |
| Cyclic Dimer ([Me₂NBH₂]₂) | ~2300-2450 | N/A | ~2800-3000 | ~900-1000 (Ring vibrations) |
| Cyclic Trimer ([Me₂NBH₂]₃) | ~2300-2450 | N/A | ~2800-3000 | ~900-1000 (Ring vibrations) |
Mass Spectrometry Data
| Compound | Ionization Method | Expected m/z [M+H]⁺ | Key Fragmentation Pathways |
| This compound (DMAB) | ESI | 59.08 | Loss of H₂, CH₃ |
| Cyclic Dimer ([Me₂NBH₂]₂) | ESI | 117.16 | Stepwise loss of BH₃ and Me₂N units |
| Cyclic Trimer ([Me₂NBH₂]₃) | ESI | 175.24 | Stepwise loss of BH₃ and Me₂N units |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈)
-
Internal standard (e.g., TMS)
-
Sample of DMAB or its reaction product
Procedure:
-
Sample Preparation:
-
Due to the air and moisture sensitivity of many organoboron compounds, prepare the NMR sample in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a dry, deuterated solvent.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Acquire the proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe or a probe with a boron-free background. Boron trifluoride etherate (BF₃·OEt₂) is a common external standard for ¹¹B NMR.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the internal standard (¹H and ¹³C) or external standard (¹¹B).
-
Integrate the signals to determine the relative ratios of different species.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the sample and monitor reaction progress.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Sample of DMAB or its reaction product
-
Spatula
-
Solvent for cleaning (e.g., isopropanol, acetone)
Procedure:
-
Sample Preparation (ATR-FTIR):
-
For air-sensitive samples, the entire operation should be performed in a glovebox.
-
Ensure the ATR crystal is clean and dry.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify the characteristic absorption bands corresponding to different functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the product.
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Syringe pump and sample loop
-
Solvent system (e.g., methanol, acetonitrile, water)
-
Sample of DMAB or its reaction product
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with ESI-MS (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in the positive ion mode to observe protonated molecules [M+H]⁺.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
-
Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information. For oligomers, expect to see sequential losses of monomer units.[5][6]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a reaction product from a DMAB synthesis.
Caption: A generalized workflow for synthesis and spectroscopic confirmation.
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when combined, leads to a confident structural assignment.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
A Comparative Analysis of Borane Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the myriad of reducing agents available, borane and its derivatives stand out for their unique reactivity and selectivity profiles. This guide provides an objective comparison of common borane reducing agents, including borane-tetrahydrofuran (BTHF), borane-dimethyl sulfide (BMS), catecholborane, and 9-borabicyclo[3.3.1]nonane (9-BBN). The information presented is supported by experimental data to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Properties of Common Borane Reducing Agents
| Reagent | Formula | Appearance | Key Characteristics |
| Borane-Tetrahydrofuran (BTHF) | BH₃·THF | Colorless liquid (solution in THF) | Highly reactive, versatile, but less stable and typically available in lower concentrations (e.g., 1M).[1][2] |
| Borane-Dimethyl Sulfide (BMS) | BH₃·S(CH₃)₂ | Colorless liquid | More stable and soluble than BTHF, available in higher concentrations or neat.[3] Possesses a strong, unpleasant odor.[1] |
| Catecholborane | C₆H₄O₂BH | Colorless liquid or solid | Milder reducing agent, often used for chemoselective reductions and in catalytic systems. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | (C₈H₁₄B)₂ | White crystalline solid (dimer) | High thermal stability, excellent regioselectivity in hydroboration, and a mild reducing agent for certain functional groups.[4] |
Performance Comparison in Key Reductions
The choice of a borane reducing agent is dictated by the specific functional group to be reduced and the presence of other sensitive moieties within the molecule. The following tables summarize the performance of these reagents in the reduction of common functional groups.
Ketone Reduction: A Case Study of Acetophenone
| Reagent | Conditions | Reaction Time | Yield | Notes |
| BTHF | THF, 23 °C (with (S)-CBS catalyst) | - | 94.7% e.e. (R) | Data from an enantioselective reduction; demonstrates high reactivity.[5] |
| BMS | Toluene, -78 °C to -40 °C (with (S)-Me-CBS) | 1.5 h | - | Part of a multi-step synthesis, highlighting its use in asymmetric reductions. |
| Catecholborane | tBuOMe, -20 °C (with Ti(OiPr)₄ and BODOL ligand) | 24 h | 95% | Used in a catalytic system for asymmetric reduction. |
| 9-BBN | THF, rt | 2 h | - | Used in a hydroboration-reduction sequence. |
Carboxylic Acid Reduction: A Case Study of Benzoic Acid
| Reagent | Conditions | Reaction Time | Yield | Notes |
| BTHF | THF, 0 °C to rt | 8 h | - | General procedure suggests good efficacy.[3] |
| BMS | THF, 0 °C to rt | 8 h | - | General procedure; often preferred for large-scale syntheses due to stability.[3] |
Amide Reduction: A Case Study of N-Phenylacetamide
| Reagent | Conditions | Reaction Time | Yield | Notes |
| BTHF | THF, 0 °C to rt | 8 h | - | A standard reagent for amide reductions.[3] |
| BMS | 2-MeTHF, 90 °C (continuous flow) | 20 min | >99% (conversion) | Demonstrates high efficiency under flow conditions.[4] |
| 9-BBN | - | - | - | Effective for the reduction of tertiary amides to amines.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. The following are representative procedures for the reduction of key functional groups using different borane reagents.
General Procedure for Carboxylic Acid or Amide Reduction with BTHF or BMS
To a solution of the carboxylic acid or amide (1.0 equivalent) in dry tetrahydrofuran (THF) (10 volumes) at 0 °C under an inert atmosphere, the borane-THF complex or borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise over a period of 1 hour.[3] The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). If the reaction has not proceeded to completion, the mixture can be heated to 40-50 °C.[3] Upon completion, the reaction is cooled to 0 °C and carefully quenched by the dropwise addition of methanol or ethanol, which will cause effervescence. The mixture is stirred at room temperature for 2 hours, after which it is poured into water (10 volumes) and extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The combined organic layers are washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[3]
Reduction of a Ketone with Catecholborane (Catalytic Asymmetric)
In a flame-dried flask under an inert atmosphere, a solution of the chiral ligand (e.g., a BODOL derivative) in an appropriate solvent (e.g., tBuOMe) is prepared.[7] To this solution, a titanium (IV) isopropoxide catalyst is added, and the mixture is stirred at 45 °C for 1.5 hours.[7] The reaction mixture is then cooled to -20 °C, and a pre-cooled solution of catecholborane is added. The ketone substrate is then added, and the reaction is stirred at -20 °C for 24 hours. The reaction is quenched, and the product alcohol is isolated and purified by chromatography.[7]
Reduction of a Tertiary Amide with 9-BBN
A solution of the tertiary amide in an appropriate anhydrous solvent is treated with a solution of 9-BBN. The reaction mixture is stirred at a suitable temperature, which can range from room temperature to reflux, depending on the reactivity of the amide. The progress of the reaction is monitored by a suitable technique such as TLC or GC. Upon completion, the reaction is carefully quenched, and the resulting amine is isolated and purified using standard procedures.
Visualizing the Process: Workflows and Mechanisms
To better understand the application and mechanism of borane reducing agents, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the generally accepted mechanism for carbonyl reduction.
Conclusion
Borane reducing agents offer a powerful and versatile toolkit for organic chemists. The choice between BTHF, BMS, catecholborane, 9-BBN, and other derivatives depends on a careful consideration of the substrate's functional groups, the desired selectivity, and practical considerations such as reagent stability and handling. While BTHF is a highly reactive and general-purpose reagent, BMS offers enhanced stability and is suitable for large-scale applications. Catecholborane and 9-BBN provide milder and more selective alternatives for specific transformations. By understanding the nuances of each reagent and employing well-defined experimental protocols, researchers can effectively harness the power of borane chemistry to achieve their synthetic goals in drug discovery and development.
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. blog.strem.com [blog.strem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Efficiency of Catalysts for Dimethylamine Borane Dehydrogenation: A Comparative Guide
The catalytic dehydrogenation of dimethylaminoborane (DMAB) is a promising avenue for chemical hydrogen storage, a critical component in the development of clean energy technologies. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting key performance metrics, detailed experimental protocols, and visual representations of the underlying processes to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their applications.
Comparative Performance of Catalysts
The efficacy of different catalysts for the dehydrogenation of DMAB can be evaluated based on several key parameters, including Turnover Frequency (TOF), which measures the per-site catalytic activity, and the activation energy (Ea), which indicates the energy barrier for the reaction. Reusability and catalyst stability are also crucial for practical applications. The following tables summarize the performance of a range of catalysts under various conditions.
Noble Metal-Based Catalysts
Noble metal catalysts, particularly those based on ruthenium and rhodium, have demonstrated high activity in DMAB dehydrogenation.
| Catalyst | TOF (h⁻¹) | Ea (kJ/mol) | Particle Size (nm) | Reusability (% activity after n cycles) | Reference(s) |
| Dimethylammonium Hexanoate Stabilized Rh(0) NCs | 60 | 34 | 1.9 | Not Determined | [1] |
| OAm stabilized Ru(0) NPs | 137 | 29 | 1.8 | 75% after 5 cycles | [2] |
| trans-[Ru(acac)₂(OAm)₂] | 77.8 | 58 | Not Applicable | Not Determined | [2][3] |
| Ru(acac)₃ with 3 equiv OAm | 77.8 | 58 | Not Applicable | Still active after 8 days (15,000 turnovers) | [3][4] |
| Ru₀.₈Ni₀.₂/MoS₂ | Not Specified | Not Specified | Not Specified | "On-off" switchable with Zn²⁺/EDTA | [5] |
Non-Noble Metal-Based Catalysts
Cost-effective non-noble metal catalysts, especially those based on copper and nickel, have emerged as viable alternatives.
| Catalyst | TOF (h⁻¹) | Ea (kJ/mol) | Particle Size (nm) | Reusability (% activity after n cycles) | Reference(s) |
| Cu(0) NCats (solvent-free) | 47.7 | 16.6 ± 2 | Not Specified | 81% after 5 cycles | [1] |
| Ni NPs | 21 | 42 | 1.9 | 63% after 5 cycles | [2] |
| 4.0% wt. Cu⁰/WO₃ NPs | 39 | 37 ± 2 | 4.6 ± 1.0 | Not Specified | [6] |
Bimetallic Catalysts
Bimetallic systems often exhibit synergistic effects, leading to enhanced catalytic performance compared to their monometallic counterparts.
| Catalyst | TOF (h⁻¹) | Ea (kJ/mol) | Particle Size (nm) | Reusability (% activity after n cycles) | Reference(s) |
| OAm-stabilized Cu₃₉Pt₆₁ NPs | 121 | 47 | 4.8 ± 0.2 | 87% after 5 cycles | [7] |
| Ru⁰/CeO₂ | Not Specified | Not Specified | Not Specified | 40% after 4 cycles | [8] |
| Monodisperse Ru-Cu alloy | 256.70 | Not Specified | Not Specified | 81% after 4 cycles | [8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of catalyst performance. Below are generalized protocols for key experiments cited in the literature.
In Situ Catalyst Synthesis and Dehydrogenation of DMAB
This protocol describes the in situ generation of metal nanocatalysts during the dehydrogenation of DMAB.
-
Reaction Setup: A thermostated two-necked round-bottom flask equipped with a magnetic stirrer and a gas burette is used.
-
Precursor Introduction: The metal precursor (e.g., Cu(acac)₂) is placed in the flask.
-
Solvent/Medium: For solvent-based reactions, a measured volume of a suitable solvent (e.g., toluene) is added. For "green" or solvent-free reactions, this step is omitted.[1][9]
-
Initiation of Reaction: A known amount of DMAB is added to the flask, and the mixture is stirred at a constant temperature.[1]
-
Hydrogen Measurement: The volume of hydrogen gas evolved is measured over time using the gas burette.
-
Catalyst Characterization: After the reaction, the catalyst can be isolated by filtration, washed, and characterized using techniques such as TEM, XRD, and XPS to determine its size, structure, and composition.[1][7]
Kinetic Studies
Kinetic studies are performed to determine the reaction order and activation energy.
-
Varying Catalyst Concentration: The dehydrogenation reaction is carried out with a fixed concentration of DMAB and varying concentrations of the catalyst precursor to determine the effect of catalyst amount on the reaction rate.[1]
-
Varying Substrate Concentration: The reaction is performed with a fixed amount of catalyst and varying concentrations of DMAB to understand the dependence of the rate on the substrate.[1][7]
-
Varying Temperature: The reaction is conducted at different temperatures with fixed catalyst and substrate concentrations. The observed rate constants (k_obs) are then used to construct an Arrhenius plot (ln(k_obs) vs. 1/T) to calculate the activation energy (Ea).[1][6]
Catalyst Reusability Test
The long-term stability and reusability of a heterogeneous catalyst are critical for its practical application.
-
Initial Run: The catalytic dehydrogenation of DMAB is performed as described above.
-
Catalyst Isolation: Upon completion of the first run, the catalyst is separated from the reaction mixture by filtration or centrifugation.[1]
-
Washing and Drying: The isolated catalyst is washed with a suitable solvent (e.g., ethanol) to remove any adsorbed species and then dried under vacuum.[1]
-
Subsequent Runs: The recovered catalyst is then used for a new batch of DMAB dehydrogenation under the same conditions. This cycle is repeated multiple times.
-
Activity Assessment: The catalytic activity (e.g., hydrogen generation rate or conversion) is measured for each cycle to evaluate the catalyst's stability.[1][7]
Visualizing the Process
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and catalytic cycles.
Caption: General workflow for assessing catalyst efficiency in DMAB dehydrogenation.
Caption: Simplified schematic of the catalytic dehydrogenation of DMAB.
References
- 1. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "On-Off" Control for On-Demand H2 Release upon Dimethylamineborane Hydrolysis over Ru0.8Ni0.2/MoS2 Nanohybrids. | Semantic Scholar [semanticscholar.org]
- 6. H2(g) production from dimethylamine borane by Cu0/WO3 NPs catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. "Green dehydrogenation of dimethylamine borane catalyzed by cheaply cop" by ALİ ÖZDEMİR and SİBEL DUMAN [journals.tubitak.gov.tr]
Safety Operating Guide
Proper Disposal of Dimethylaminoborane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dimethylaminoborane (DMAB), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this reactive and toxic compound.
This compound is a flammable, toxic, and reactive solid that requires careful handling and disposal.[1] Improper disposal can lead to hazardous reactions and environmental contamination.[1] This guide outlines the necessary steps for the safe management of DMAB waste.
Hazard Profile and Safety Summary
Understanding the hazards associated with this compound is the first step in ensuring safe disposal.
| Hazard Classification | Description | Citations |
| Acute Toxicity | Toxic if swallowed or in contact with skin. Harmful if inhaled. | [1] |
| Flammability | Flammable solid. | [1] |
| Reactivity | Reactive substance, sensitive to heat and moisture. | [2][3] |
| Eye Damage | Causes serious eye damage. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1] |
Hazardous Decomposition Products: When heated or in case of fire, DMAB can decompose to produce toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and boron oxides.[3][4] Toxic effects may also be associated with decomposition products such as boric acid, hydrogen, borates, and dimethylamine.[5]
Operational and Disposal Plan
A systematic approach to waste management is crucial. The following workflow outlines the key stages for the proper disposal of DMAB.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling DMAB waste, consult the Safety Data Sheet (SDS) and your institution's specific waste disposal guidelines.
-
Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles and a face shield, a lab coat, and respiratory protection if there is a risk of dust inhalation.[1]
2. Waste Segregation and Collection:
-
Collect all DMAB waste, including contaminated materials and residues, in a designated and compatible container.[1]
-
The container must be properly sealed to prevent leakage or reaction with moisture.
-
Crucially, segregate DMAB waste from incompatible materials such as oxidizers, acids, and metals to prevent hazardous reactions.[1][3]
3. Handling of Spills and Contaminated Materials:
-
In the event of a spill, avoid generating dust.[4]
-
Carefully clean up the spill by mechanical means, such as sweeping or shoveling with non-sparking tools.[2][4]
-
Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.[4]
-
Ventilate the affected area after cleanup.[1]
4. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., flammable, toxic).
-
Store the sealed container in a designated, well-ventilated, cool, and dry hazardous waste accumulation area.[4]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
5. Final Disposal:
-
This compound is classified as a dangerous waste and must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the DMAB waste.
-
Under no circumstances should DMAB or its containers be disposed of in the regular trash or poured down the drain. [1] This can lead to environmental contamination and potentially dangerous reactions in the sewer system.
-
Contaminated packaging must be treated with the same precautions as the substance itself and disposed of as hazardous waste.[1]
Note on Decontamination: There are no standardized, universally recommended experimental protocols for the in-lab neutralization of this compound for disposal. Due to its reactivity and the hazardous nature of its decomposition products, attempting to neutralize DMAB without a validated and safe procedure is strongly discouraged. Rely on professional waste management services for its disposal.
References
Essential Safety and Operational Guide for Handling Dimethylaminoborane
This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethylaminoborane (DMAB). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Summary
This compound is a flammable solid that is toxic if swallowed, in contact with skin, or inhaled.[1] It can cause severe skin burns and serious eye damage. It may also cause an allergic skin reaction.[1] DMAB is also toxic to aquatic life with long-lasting effects.[1]
Quantitative Hazard Data
For a clear understanding of the substance's toxicity, the following data is provided:
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 59 mg/kg | Rat | |
| Acute Dermal Toxicity (LD50) | 210 mg/kg | Rabbit | |
| Flash Point | 65 °C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following equipment is mandatory when handling this chemical.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use of a chemical fume hood or local exhaust ventilation is required to control airborne levels.[2][3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][3]
Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Glasses with side shields or Chemical Safety Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Face Shield | Required when there is a risk of splashing or explosion.[4] | |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] Regularly inspect gloves for signs of degradation or contamination. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] A lab coat should be worn and buttoned. | |
| Respiratory Protection | NIOSH-approved Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if ventilation is inadequate or as workplace conditions warrant.[1][2] |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and ensure emergency equipment is accessible.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]
-
Dispensing: When dispensing, avoid creating dust.[2] Use non-sparking tools.[5]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas.[1][3] Remove contaminated clothing and PPE before entering eating areas.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store refrigerated (below 4°C/39°F).[2]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, and moisture.[2][3]
Disposal Plan
-
Dispose of waste in accordance with all federal, state, and local environmental regulations.[5]
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Empty containers may retain product residue and can be dangerous.[2] Do not reuse empty containers.
Emergency Protocols
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing and get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[1]
Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
